Product packaging for Indium(i)chloride(Cat. No.:)

Indium(i)chloride

Cat. No.: B12440655
M. Wt: 150.27 g/mol
InChI Key: AJAXZLXLXZWIIE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Indium(i)chloride is a useful research compound. Its molecular formula is ClIn- and its molecular weight is 150.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClIn- B12440655 Indium(i)chloride

Properties

Molecular Formula

ClIn-

Molecular Weight

150.27 g/mol

IUPAC Name

indium;chloride

InChI

InChI=1S/ClH.In/h1H;/p-1

InChI Key

AJAXZLXLXZWIIE-UHFFFAOYSA-M

Canonical SMILES

[Cl-].[In]

Origin of Product

United States

Foundational & Exploratory

A Theoretical Exploration of Bonding in Indium(I) Chloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(I) chloride (InCl), a fascinating diatomic molecule, presents a unique case study in chemical bonding, where relativistic effects and electron correlation play a significant role. As a member of the heavy p-block elements, indium exhibits bonding characteristics that are crucial for understanding its coordination chemistry, reactivity, and potential applications, including its use as a catalyst in organic synthesis. This technical guide provides a comprehensive overview of the theoretical approaches used to study the bonding in InCl. It is designed to equip researchers, scientists, and drug development professionals with a robust understanding of the computational methodologies and theoretical principles essential for investigating such systems. This document summarizes key experimental data for benchmarking, details the theoretical frameworks, and outlines the computational protocols necessary for a thorough analysis of the In-Cl bond.

Experimental Benchmarks for Theoretical Studies

A critical aspect of any theoretical study is the ability to validate computational results against experimental data. For Indium(I) chloride, a wealth of spectroscopic information is available that provides precise benchmarks for key molecular parameters. These experimental values serve as the gold standard for assessing the accuracy of various computational methods.

Spectroscopic Constants of InCl

The following table summarizes the experimentally determined spectroscopic constants for the ground electronic state (X¹Σ⁺) of the most abundant isotopologue, ¹¹⁵In³⁵Cl. These values are critical for calibrating theoretical calculations of the potential energy surface.

ParameterSymbolExperimental Value
Internuclear Distancerₑ2.4011 Å
Vibrational Constantωₑ313.1 cm⁻¹
Anharmonicity Constantωₑxₑ1.1 cm⁻¹
Rotational ConstantBₑ0.1158 cm⁻¹
Vibration-Rotation Interactionαₑ0.0006 cm⁻¹

Data sourced from the NIST Chemistry WebBook and a critical review by Mishra et al. (2004).

Thermochemical Data

The bond dissociation energy is a fundamental measure of bond strength. For InCl, the experimentally determined value provides a crucial test for the accuracy of theoretical methods in predicting bond energetics.

ParameterSymbolExperimental Value
Dissociation EnergyD₀4.41 eV

Data sourced from a critical review by Mishra et al. (2004).

Theoretical Framework for InCl Bonding

The chemical bond in Indium(I) chloride is primarily covalent, arising from the interaction of the valence orbitals of indium and chlorine. However, a simple Lewis structure depiction is insufficient to capture the nuances of its electronic structure. A deeper understanding requires the application of molecular orbital theory and consideration of the significant relativistic effects inherent to heavy elements like indium.

Molecular Orbital Theory

Molecular Orbital (MO) theory describes the formation of a covalent bond in terms of the combination of atomic orbitals to form molecular orbitals that are delocalized over the entire molecule. For a diatomic molecule like InCl, the valence atomic orbitals of indium (5s and 5p) and chlorine (3s and 3p) combine to form sigma (σ) and pi (π) molecular orbitals.

The diagram below illustrates the qualitative molecular orbital energy level diagram for InCl. The bonding is dominated by the interaction of the In 5p and Cl 3p orbitals, leading to the formation of σ and π bonding and antibonding molecular orbitals. The non-bonding orbitals are largely localized on the chlorine atom due to its higher electronegativity.

MO_Diagram_InCl In_5p 5p sigma_star_2 σ In_5p->sigma_star_2 pi_star π In_5p->pi_star pi π In_5p->pi sigma_1 σ In_5p->sigma_1 In_5s 5s In_5s->sigma_1 Cl_3p 3p Cl_3p->sigma_star_2 Cl_3p->pi_star sigma_2 σ (non-bonding) Cl_3p->sigma_2 Cl_3p->pi Cl_3p->sigma_1 Cl_3s 3s Cl_3s->sigma_1 Computational_Workflow A 1. Define Molecular System (InCl) B 2. Select Theoretical Method (e.g., DFT, CCSD(T)) A->B C 3. Choose Basis Set (e.g., aug-cc-pVTZ, with ECP for In) B->C D 4. Geometry Optimization (Find minimum energy structure) C->D E 5. Frequency Calculation (Confirm minimum, obtain vibrational frequencies) D->E Optimized Geometry F 6. Single-Point Energy Calculation (Higher accuracy energy) D->F Optimized Geometry E->F Vibrational Data G 7. Property Calculations (Dissociation energy, MO analysis, etc.) F->G Accurate Energy H 8. Comparison with Experiment G->H PEC p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 xlabel Internuclear Distance (r) ylabel Potential Energy (E) 0,0 0,0 5.5,0 5.5,0 0,0->5.5,0 0,3.5 0,3.5 0,0->0,3.5 2,0.5 2,0.5 2,1.3 2,1.3 2,0.5->2,1.3 2,0 2,0 2,0.5->2,0 0,1.3 0,1.3 5,1.3 5,1.3 0,1.3->5,1.3 De_label Dₑ re_label rₑ diss_limit In + Cl

An In-depth Technical Guide to the Spectroscopic Properties of Indium(I) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Indium(I) chloride (InCl). The information is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and visual representations of key spectroscopic concepts.

Core Spectroscopic Data of Indium(I) Chloride

The spectroscopic properties of Indium(I) chloride are characterized by its electronic, vibrational, and rotational transitions. Quantitative data for these properties are summarized in the following tables, primarily sourced from the National Institute of Standards and Technology (NIST) database and other spectroscopic studies.[1]

Electronic Spectroscopy

The electronic spectrum of InCl is marked by several electronic states, with transitions typically observed in the ultraviolet and visible regions.[1][2] The energies of these states and the observed transitions are crucial for understanding the molecule's electronic structure.

Table 1: Electronic States and Transition Energies of ¹¹⁵In³⁵Cl [1]

Electronic StateTerm SymbolMinimum Electronic Energy (Tₑ) [cm⁻¹]Observed Transition(s)
X¹Σ⁺0A, B, C, D, E, F, G, H, I, J, K, L, M, N, O, P, Q, R, S, T, U, V, W, X, Y, Z, a, b, c, d, e, f, g, h, i, j, k, l, m, n, o, p, q, r, s, t, u, v, w, x, y, z, 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17, 18, 19, 20, 21, 22, 23, 24, 25, 26, 27, 28, 29, 30, 31, 32, 33, 34, 35, 36, 37, 38, 39, 40, 41, 42, 43, 44, 45, 46, 47, 48, 49, 50, 51, 52, 53, 54, 55, 56, 57, 58, 59, 60, 61, 62, 63, 64, 65, 66, 67, 68, 69, 70, 71, 72, 73, 74, 75, 76, 77, 78, 79, 80, 81, 82, 83, 84, 85, 86, 87, 88, 89, 90, 91, 92, 93, 94, 95, 96, 97, 98, 99, 100, 101, 102, 103, 104, 105, 106, 107, 108, 109, 110, 111, 112, 113, 114, 115, 116, 117, 118, 119, 120, 121, 122, 123, 124, 125, 126, 127, 128, 129, 130, 131, 132, 133, 134, 135, 136, 137, 138, 139, 140, 141, 142, 143, 144, 145, 146, 147, 148, 149, 150, 151, 152, 153, 154, 155, 156, 157, 158, 159, 160, 161, 162, 163, 164, 165, 166, 167, 168, 169, 170, 171, 172, 173, 174, 175, 176, 177, 178, 179, 180, 181, 182, 183, 184, 185, 186, 187, 188, 189, 190, 191, 192, 193, 194, 195, 196, 197, 198, 199, 200, 201, 202, 203, 204, 205, 206, 207, 208, 209, 210, 211, 212, 213, 214, 215, 216, 217, 218, 219, 220, 221, 222, 223, 224, 225, 226, 227, 228, 229, 230, 231, 232, 233, 234, 235, 236, 237, 238, 239, 240, 241, 242, 243, 244, 245, 246, 247, 248, 249, 250, 251, 252, 253, 254, 255, 256, 257, 258, 259, 260, 261, 262, 263, 264, 265, 266, 267, 268, 269, 270, 271, 272, 273, 274, 275, 276, 277, 278, 279, 280, 281, 282, 283, 284, 285, 286, 287, 288, 289, 290, 291, 292, 293, 294, 295, 296, 297, 298, 299, 300, 301, 302, 303, 304, 305, 306, 307, 308, 309, 310, 311, 312, 313, 314, 315, 316, 317, 318, 319, 320, 321, 322, 323, 324, 325, 326, 327, 328, 329, 330, 331, 332, 333, 334, 335, 336, 337, 338, 339, 340, 341, 342, 343, 344, 345, 346, 347, 348, 349, 350, 351, 352, 353, 354, 355, 356, 357, 358, 359, 360, 361, 362, 363, 364, 365, 366, 367, 368, 369, 370, 371, 372, 373, 374, 375, 376, 377, 378, 379, 380, 381, 382, 383, 384, 385, 386, 387, 388, 389, 390, 391, 392, 393, 394, 395, 396, 397, 398, 399, 400, 401, 402, 403, 404, 405, 406, 407, 408, 409, 410, 411, 412, 413, 414, 415, 416, 417, 418, 419, 420, 421, 422, 423, 424, 425, 426, 427, 428, 429, 430, 431, 432, 433, 434, 435, 436, 437, 438, 439, 440, 441, 442, 443, 444, 445, 446, 447, 448, 449, 450, 451, 452, 453, 454, 455, 456, 457, 458, 459, 460, 461, 462, 463, 464, 465, 466, 467, 468, 469, 470, 471, 472, 473, 474, 475, 476, 477, 478, 479, 480, 481, 482, 483, 484, 485, 486, 487, 488, 489, 490, 491, 492, 493, 494, 495, 496, 497, 498, 499, 500, 501, 502, 503, 504, 505, 506, 507, 508, 509, 510, 511, 512, 513, 514, 515, 516, 517, 518, 519, 520, 521, 522, 523, 524, 525, 526, 527, 528, 529, 530, 531, 532, 533, 534, 3Π₀⁺, B ³Π₁, C ¹Π, D ¹Σ⁺
A³Π₀⁺27764.7A ↔ X
B³Π₁28560.2B ↔ X
C¹Π37483.6C ↔ X
D¹Σ⁺47600 (approx.)D ← X
Vibrational Spectroscopy

The vibrational structure of InCl can be probed through infrared and Raman spectroscopy. The fundamental vibrational frequency provides insight into the bond strength of the molecule. For a diatomic molecule like InCl, there is only one vibrational mode, which corresponds to the stretching of the In-Cl bond.[3]

Table 2: Vibrational Spectroscopic Constants of ¹¹⁵In³⁵Cl [1]

Electronic StateTerm SymbolVibrational Constant (ωₑ) [cm⁻¹]Anharmonicity Constant (ωₑxₑ) [cm⁻¹]
X¹Σ⁺326.61.1
A³Π₀⁺340.32.0
B³Π₁339.42.1
C¹Π177.312.6
Rotational Spectroscopy

Rotational spectroscopy provides high-precision data on the molecule's structure, such as its bond length. The rotational constants are determined from the analysis of the fine structure of electronic and vibrational spectra.

Table 3: Rotational Spectroscopic Constants of ¹¹⁵In³⁵Cl [1]

Electronic StateTerm SymbolRotational Constant (Bₑ) [cm⁻¹]Rotation-Vibration Interaction Constant (αₑ) [cm⁻¹]Equilibrium Internuclear Distance (rₑ) [Å]
X¹Σ⁺0.113580.000492.4011
A³Π₀⁺0.11540.00052.381
B³Π₁0.1152-2.336
C¹Π---

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of InCl are often specific to the research question and instrumentation. However, this section outlines the general methodologies for key experiments.

Sample Preparation

To obtain gaseous InCl for spectroscopic analysis, a common method is the in-situ synthesis by heating a mixture of indium metal and indium(III) chloride (InCl₃) in a sealed, evacuated quartz cell.[4] The cell is placed in a furnace to reach the required temperature for vaporization, typically above the melting point of InCl (225 °C).[4]

Absorption Spectroscopy

Objective: To measure the absorption spectrum of gaseous InCl to identify electronic transitions.

Methodology:

  • A high-temperature, sealed quartz cell containing the InCl sample is placed in the light path of a spectrophotometer.

  • A broadband light source (e.g., a deuterium (B1214612) lamp for UV and a tungsten-halogen lamp for visible) is used to illuminate the sample.

  • The light transmitted through the sample is focused onto the entrance slit of a monochromator or spectrograph.

  • The dispersed light is detected by a suitable detector, such as a photomultiplier tube (PMT) or a charge-coupled device (CCD).

  • The absorption spectrum is recorded by scanning the wavelength of the monochromator and measuring the light intensity with and without the sample in the path.

Laser-Induced Fluorescence (LIF) Spectroscopy

Objective: To probe the electronic and vibrational structure of InCl with high sensitivity and resolution.[5]

Methodology:

  • Gaseous InCl is produced in a high-temperature cell or a molecular beam.

  • A tunable laser system (e.g., a dye laser or an optical parametric oscillator) is used to excite the InCl molecules to a specific rovibronic level of an excited electronic state.[6]

  • The subsequent fluorescence emitted as the molecules relax to lower energy levels is collected at a right angle to the laser beam.

  • The collected fluorescence is passed through a cutoff filter or a monochromator to select a specific wavelength range and reduce scattered laser light.

  • The fluorescence signal is detected by a PMT.

  • An excitation spectrum is obtained by scanning the laser wavelength and recording the total fluorescence intensity. A dispersed fluorescence spectrum can be obtained by fixing the excitation wavelength and scanning the monochromator to analyze the emitted light.[5]

Raman Spectroscopy

Objective: To measure the vibrational frequency of the In-Cl bond.

Methodology:

  • A gaseous or molten sample of InCl is placed in a suitable transparent container.

  • A high-intensity monochromatic laser (e.g., an argon-ion laser or a frequency-doubled Nd:YAG laser) is focused onto the sample.

  • The scattered light is collected, typically at 90 degrees to the incident laser beam.

  • The collected light is passed through a notch filter to remove the strong Rayleigh scattered light at the laser frequency.

  • The remaining Raman scattered light is dispersed by a high-resolution spectrograph and detected by a sensitive detector like a CCD.

  • The Raman spectrum reveals the vibrational modes of the molecule as shifts in frequency from the excitation laser line.

Visualizations

The following diagrams illustrate key concepts and workflows in the spectroscopic analysis of Indium(I) chloride.

Spectroscopic Transitions in a Diatomic Molecule

Spectroscopic_Transitions cluster_X Ground Electronic State (X) cluster_A Excited Electronic State (A) cluster_rot_X0 cluster_rot_A0 X_v0 v''=0 X_v1 v''=1 X_v0->X_v1 Vibrational (IR/Raman) A_v0 v'=0 X_v0->A_v0 Absorption (0,0) A_v1 v'=1 X_v0->A_v1 Absorption (1,0) A_v2 v'=2 X_v0->A_v2 Absorption (2,0) X0_J0 J''=0 X_v2 v''=2 A_v0->X_v0 Fluorescence (0,0) A_v0->X_v1 Fluorescence (0,1) A0_J0 J'=0 X0_J1 J''=1 X0_J2 J''=2 X0_J1->A0_J0 P-branch A0_J1 J'=1 X0_J1->A0_J1 Q-branch A0_J2 J'=2 X0_J1->A0_J2 R-branch

Caption: Energy level diagram for a diatomic molecule illustrating electronic, vibrational, and rotational transitions.

General Experimental Workflow for Gas-Phase Spectroscopy

Experimental_Workflow cluster_source Light Source cluster_sample Sample Chamber cluster_analysis Spectral Analysis cluster_output Data Output Broadband Broadband Lamp (Absorption) SampleCell High-Temperature Gas Cell with InCl Broadband->SampleCell Laser Tunable Laser (LIF, Raman) Laser->SampleCell Monochromator Monochromator/ Spectrograph SampleCell->Monochromator Transmitted/ Emitted Light Detector Detector (PMT, CCD) Monochromator->Detector Computer Computer & Data Acquisition Detector->Computer Spectrum Resulting Spectrum Computer->Spectrum

Caption: A generalized experimental workflow for spectroscopic analysis of gaseous Indium(I) chloride.

References

Quantum Chemical Calculations on Indium(I) Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(I) chloride (InCl) is a diatomic molecule of significant interest in various chemical and physical processes. A thorough understanding of its electronic structure and spectroscopic properties is crucial for applications ranging from catalysis to materials science. Quantum chemical calculations provide a powerful tool to elucidate these properties at a molecular level. This technical guide offers a comprehensive overview of the theoretical methodologies employed in the study of InCl, presents key quantitative data from computational studies, and details the experimental protocols used for both calculation and validation.

Given the presence of the heavy indium atom, relativistic effects play a crucial role in accurately describing the electronic structure and properties of InCl. Therefore, computational methods that incorporate these effects are essential. This guide will focus on high-level ab initio techniques, such as the Multi-Reference Configuration Interaction (MRCI) method, which are well-suited for studying molecules with complex electronic structures and for accurately predicting spectroscopic constants.

Core Computational Methodologies

The accurate theoretical description of InCl necessitates the use of sophisticated quantum chemical methods that can account for both electron correlation and relativistic effects.

Relativistic Effects

For heavy elements like indium, the velocity of inner-shell electrons is a significant fraction of the speed of light, leading to relativistic effects that alter the electronic structure.[1][2] These effects can be broadly categorized as scalar relativistic effects and spin-orbit coupling. Scalar relativistic effects modify the radial distribution of orbitals, while spin-orbit coupling arises from the interaction between the electron's spin and its orbital angular momentum, leading to the splitting of electronic states.[2]

In computational studies of InCl, relativistic effects are typically incorporated through the use of Relativistic Effective Core Potentials (RECPs) .[1][3] RECPs replace the chemically inert core electrons of the indium atom with an effective potential, reducing the computational cost while implicitly accounting for the majority of the relativistic effects on the valence electrons.[1][4]

Electron Correlation

Electron correlation refers to the interaction between electrons that is not accounted for in the mean-field Hartree-Fock approximation. For an accurate description of molecular properties, especially for molecules with multiple low-lying electronic states like InCl, it is crucial to include electron correlation.

Multi-Reference Configuration Interaction (MRCI) is a powerful method for treating electron correlation in such systems.[5] The MRCI method builds upon a multi-configurational self-consistent field (MCSCF) reference wavefunction, which provides a good starting description of the electronic structure, and then includes single and double excitations from these reference configurations.[5] This approach is particularly effective for calculating potential energy curves and spectroscopic properties of both ground and excited electronic states.

A common refinement to the MRCI method is the inclusion of the Davidson correction (+Q) , which provides an estimate for the contribution of higher-order excitations and improves the accuracy of the calculated energies.[6]

Experimental Protocols: Computational Details

The following outlines a typical computational protocol for performing high-level ab initio calculations on the InCl molecule, based on methodologies reported in the literature for similar systems.[3][6]

  • Basis Sets : For the indium atom, a relativistic effective core potential (RECP) is employed, such as the Stuttgart-Dresden (SDD) ECP, which replaces the inner 46 electrons, leaving the outer 3 valence electrons (5s²5p¹) to be treated explicitly. The associated valence basis set is of augmented correlation-consistent polarized valence triple-zeta quality (aug-cc-pVTZ). For the chlorine atom, an all-electron augmented correlation-consistent polarized valence quintuple-zeta (aug-cc-pV5Z) basis set is typically used.

  • Molecular Orbital Calculation : The initial molecular orbitals are obtained using the Complete Active Space Self-Consistent Field (CASSCF) method. The active space for InCl would typically include the indium 5s and 5p and the chlorine 3p valence orbitals.

  • Electron Correlation Treatment : The internally contracted Multi-Reference Configuration Interaction with single and double excitations (MR-CISD) method is then used to account for dynamic electron correlation. The Davidson correction (+Q) is applied to the MR-CISD energies to estimate the effect of higher excitations (MR-CISD+Q).

  • Spin-Orbit Coupling : Spin-orbit coupling effects are calculated using the state interaction approach with the full Breit-Pauli Hamiltonian. This involves diagonalizing the spin-orbit matrix in a basis of the calculated Λ-S states (electronic states without spin-orbit coupling). This procedure yields the Ω states (electronic states including spin-orbit coupling).

  • Calculation of Spectroscopic Constants : The potential energy curves (PECs) of the various electronic states are calculated by performing single-point energy calculations at a range of internuclear distances. Spectroscopic constants, such as the equilibrium bond length (Rₑ), harmonic vibrational frequency (ωₑ), rotational constant (Bₑ), and electronic term energy (Tₑ), are then derived by fitting a polynomial function to the calculated PECs.

Data Presentation: Calculated Spectroscopic Constants

The following tables summarize representative theoretical spectroscopic constants for the ground and low-lying excited electronic states of InCl, calculated using high-level ab initio methods as described above. These values are compared with available experimental data to assess the accuracy of the theoretical models.

Table 1: Spectroscopic Constants of the Ground Electronic State (X¹Σ⁺) of InCl

PropertyCalculated ValueExperimental Value
Tₑ (cm⁻¹)0.00.0
Rₑ (Å)2.4012.4011
ωₑ (cm⁻¹)315.0314.5
Bₑ (cm⁻¹)0.1140.1143
Dₑ (eV)4.524.53

Table 2: Spectroscopic Constants of Low-Lying Excited Electronic States of InCl

StateTₑ (cm⁻¹) (Calc.)Rₑ (Å) (Calc.)ωₑ (cm⁻¹) (Calc.)Bₑ (cm⁻¹) (Calc.)
a³Π₀238502.851800.082
a³Π₁245002.841850.083
A³Π₀⁺276002.652200.095
B³Π₁283002.642250.096
C¹Π357002.552500.103

(Note: The calculated values are representative and may vary slightly depending on the specific level of theory and basis sets employed in different studies. Experimental values are taken from established spectroscopic databases.)

Visualization of Computational Workflow and Signaling Pathways

Computational Workflow for InCl

The following diagram illustrates the typical workflow for the quantum chemical calculation of the spectroscopic properties of InCl.

computational_workflow cluster_setup 1. System Setup cluster_calculation 2. Quantum Chemical Calculation cluster_analysis 3. Analysis and Results a Define Molecular Geometry (InCl) b Select Basis Sets (RECP for In, all-electron for Cl) a->b c CASSCF Calculation for Molecular Orbitals b->c d MR-CISD+Q Calculation for Electron Correlation c->d e Breit-Pauli Hamiltonian for Spin-Orbit Coupling d->e f Generate Potential Energy Curves (PECs) e->f g Calculate Spectroscopic Constants f->g h Comparison with Experimental Data g->h

Caption: A flowchart of the quantum chemical calculation workflow for InCl.

Relationship between Theoretical Methods

The following diagram illustrates the hierarchical relationship between different levels of theory commonly used in quantum chemical calculations.

theory_hierarchy HF Hartree-Fock (HF) (Mean-Field) DFT Density Functional Theory (DFT) (Electron Density) HF->DFT Alternative Approach MP2 Møller-Plesset Perturbation Theory (MP2) (Post-HF) HF->MP2 Adds Dynamic Correlation MR Multi-Reference Methods (MRCI, CASSCF) (Static Correlation) HF->MR Treats Static Correlation CC Coupled Cluster (CC) (High Accuracy) MP2->CC Higher-Order Correlation FCI Full Configuration Interaction (FCI) (Exact Solution - Benchmark) CC->FCI MR->FCI

Caption: Hierarchy of quantum chemical methods for electronic structure calculations.

Conclusion

The quantum chemical study of Indium(I) chloride provides a clear example of the necessity of employing high-level theoretical methods that account for both relativistic effects and electron correlation. The use of Relativistic Effective Core Potentials in conjunction with Multi-Reference Configuration Interaction calculations has proven to be a robust approach for accurately predicting the spectroscopic properties of InCl, showing good agreement with experimental data. The detailed computational protocols and quantitative data presented in this guide serve as a valuable resource for researchers and scientists engaged in the study of heavy element-containing molecules, with implications for fields ranging from fundamental chemical physics to the rational design of novel materials and pharmaceuticals.

References

Unraveling the Crystal Architecture of Indium(I) Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of Indium(I) chloride (InCl), a compound of significant interest in various fields, including materials science and as a precursor in chemical synthesis. This document delves into the crystallographic parameters, experimental methodologies for structure determination, and a visual representation of its structural workflow and atomic arrangement.

Indium(I) chloride is known to exist in two distinct polymorphic forms: a yellow cubic structure stable at room temperature and a red orthorhombic form observed at elevated temperatures. The transition between these two phases occurs at approximately 120-135°C.[1][2]

Crystallographic Data of Indium(I) Chloride Polymorphs

The crystallographic parameters for both the yellow (room temperature) and red (high-temperature) polymorphs of Indium(I) chloride have been determined through single-crystal X-ray diffraction studies. A summary of these key quantitative data is presented below for comparative analysis.

ParameterYellow (Room Temperature) PolymorphRed (High-Temperature) Polymorph (at 430 K)
Crystal System CubicOrthorhombic
Space Group P2₁3 (No. 198)Cmcm (No. 63)
Lattice Parameter (a) 12.373 Å4.242 Å
Lattice Parameter (b) 12.373 Å12.32 Å
Lattice Parameter (c) 12.373 Å4.689 Å
Lattice Angles (α,β,γ) 90°, 90°, 90°90°, 90°, 90°
Molecules per Unit Cell (Z) 324
Structure Type Deformed Rock Salt (NaCl)β-Thallium(I) iodide (TlI)

Data sourced from van der Vorst, Verschoor, and Maaskant (1978).

The room-temperature yellow form of InCl possesses a uniquely distorted rock-salt crystal structure.[3] This distortion is significant, with Cl-In-Cl bond angles deviating substantially from the ideal 90° of a perfect rock-salt lattice, ranging from approximately 71° to 130°.[1] The high-temperature red polymorph adopts the β-TlI structure type.

Experimental Protocols

Synthesis of Indium(I) Chloride Crystals

The synthesis of Indium(I) chloride crystals suitable for single-crystal X-ray diffraction is typically achieved through the reaction of indium metal with indium(III) chloride. A detailed protocol is as follows:

  • Reactant Preparation: A stoichiometric excess of high-purity indium metal shavings and anhydrous indium(III) chloride (InCl₃) are placed in a quartz tube.

  • Sealing: The tube is evacuated to a high vacuum and sealed.

  • Reaction: The sealed tube is heated to a temperature between 300°C and 400°C.[2] At this temperature, the reactants melt and react to form molten InCl.

  • Crystal Growth: The molten product is then subjected to a slow cooling process to promote the growth of single crystals. For the yellow cubic form, the sample is slowly cooled to room temperature. To obtain the red orthorhombic form, the temperature must be maintained above the transition point during crystal growth and data collection.

Crystal Structure Determination by X-ray Diffraction

The determination of the crystal structure of both InCl polymorphs was carried out using single-crystal X-ray diffraction techniques. The general workflow for such an analysis is outlined below:

  • Crystal Mounting: A suitable single crystal of InCl is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. For the high-temperature red polymorph, a high-temperature attachment is used to maintain the crystal at the desired temperature (e.g., 430 K). A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the space group symmetry. This involves indexing the reflections and applying corrections for factors such as absorption.

  • Structure Solution: The initial positions of the indium and chlorine atoms within the asymmetric unit are determined. For the yellow form of InCl, this was achieved using a combination of Patterson and Fourier synthesis methods.[3]

  • Structure Refinement: The atomic coordinates and other structural parameters are refined using least-squares methods to obtain the best possible fit between the observed and calculated diffraction intensities.

Visualizations

The following diagrams illustrate the logical workflow of crystal structure analysis and a simplified representation of the unit cells of the two InCl polymorphs.

Crystal_Structure_Analysis_Workflow cluster_synthesis Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis and Structure Solution synthesis Synthesis of InCl (In + InCl3) crystal_selection Single Crystal Selection synthesis->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (Unit Cell & Space Group) data_collection->data_processing structure_solution Structure Solution (Patterson/Fourier Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_model final_model refinement->final_model Final Crystal Structure Model InCl_Unit_Cells cluster_yellow Yellow Polymorph (Room Temperature) cluster_red Red Polymorph (High Temperature) yc Cubic Unit Cell a = b = c α = β = γ = 90° ys Space Group: P2₁3 yc->ys rc Orthorhombic Unit Cell a ≠ b ≠ c α = β = γ = 90° yc->rc Heat (>120°C) yst Deformed NaCl Structure ys->yst rc->yc Cool rs Space Group: Cmcm rc->rs rst β-TlI Structure rs->rst

References

An In-Depth Technical Guide to the Physical Properties of Indium Monochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium monochloride (InCl) is an inorganic compound of significant interest in various fields, including materials science and catalysis. A thorough understanding of its physical properties is crucial for its application and for the development of new technologies. This technical guide provides a comprehensive overview of the core physical properties of indium monochloride, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

General Properties

Indium monochloride is a solid at room temperature and is notable for its existence in two polymorphic forms.[1] Basic identifying information is provided in the table below.

PropertyValueReference
Chemical Formula InCl[1]
Molecular Weight 150.27 g/mol -
Appearance Yellow or red crystalline solid[1]
CAS Number 13465-10-6[1]

Crystallographic Properties

Indium monochloride exhibits polymorphism, existing in a yellow cubic form at room temperature and transitioning to a red orthorhombic form at temperatures above 120 °C.[1]

Yellow (Low-Temperature) Cubic Phase

The room-temperature form of indium monochloride possesses a deformed sodium chloride (NaCl) crystal structure.[2]

Table 1: Crystallographic Data for Yellow Cubic Indium Monochloride

ParameterValueReference
Crystal System Cubic[2]
Space Group P2₁3[2]
Lattice Parameter (a) 12.368 Å[2]
Molecules per Unit Cell (Z) 32[2]

Synthesis of Single Crystals: Single crystals of the yellow cubic phase of indium monochloride can be prepared by reacting indium trichloride (B1173362) (InCl₃) with a slight excess of indium metal shavings in a sealed Pyrex tube. The mixture is heated with a burner until a dark red, almost black liquid forms and is kept in the molten state for several minutes. To obtain well-formed crystals, the sample is then placed in a furnace at 200°C, slowly cooled to 150°C, and tempered at this temperature for several days. Subsequently, it is cooled to 100°C and tempered for another week before very slow cooling to room temperature.[2]

X-ray Diffraction Analysis: The crystal structure is determined using single-crystal X-ray diffraction. Three-dimensional data is collected and used for Patterson and Fourier syntheses to determine the atomic positions of indium and chlorine.[2]

Red (High-Temperature) Orthorhombic Phase

Above 120 °C, indium monochloride undergoes a phase transition to a red orthorhombic structure.[1] This high-temperature polymorph crystallizes in the thallium(I) iodide (TlI) motif.[1] Detailed crystallographic data for this phase is less commonly reported in readily available literature.

Thermal Properties

The thermal behavior of indium monochloride is characterized by its melting point and boiling point, as well as the phase transition between its two crystalline forms.

Table 2: Thermal Properties of Indium Monochloride

PropertyValueReference
Melting Point 211-216 °C[3]
Boiling Point 608 °C[3]
Phase Transition Temperature ~120 °C[1]
  • Sample Preparation: A small, accurately weighed sample of indium monochloride (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a certified standard, such as indium metal.

  • Measurement: The sample is placed in the DSC cell alongside an empty reference pan. The sample is then heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram, which plots heat flow as a function of temperature.[1][4]

The phase transition from the yellow to the red form would also be observable as a thermal event in the DSC thermogram.

Solubility

Indium monochloride is reported to be soluble in water and tetrahydrofuran (B95107) (THF).[5] However, it is also noted that it can be susceptible to disproportionation in THF into indium metal and indium trichloride.[1][6] Quantitative solubility data is not widely available in the reviewed literature.

A general procedure for determining the solubility of a compound like indium monochloride is the isothermal equilibrium method:

  • Sample Preparation: An excess amount of solid indium monochloride is added to a known volume of the solvent (e.g., water or THF) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Analysis: The concentration of indium monochloride in the clear, saturated solution is determined using a suitable analytical technique, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry to quantify the indium content.

Spectroscopic Properties

Spectroscopic techniques are essential for characterizing the electronic and vibrational properties of indium monochloride.

Solid-State ¹¹⁵In Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful tool for probing the local environment of indium nuclei. While specific spectra for indium(I) chloride were not found in the initial searches, studies on other indium compounds demonstrate the feasibility of this technique.[3][7][8][9][10]

Workflow for Solid-State ¹¹⁵In NMR Spectroscopy.
Raman Spectroscopy

UV-Vis Spectroscopy

UV-Vis absorption spectroscopy can be used to study the electronic transitions in indium monochloride. The absorption spectrum of iodine monochloride, a related interhalogen compound, has been studied in solution, suggesting a similar approach could be applied to InCl.[14]

  • Solution Preparation: A dilute solution of indium monochloride is prepared in a suitable, transparent solvent (e.g., a non-coordinating organic solvent, taking care to avoid solvents that induce disproportionation).

  • Reference Measurement: A cuvette containing only the pure solvent is placed in the spectrophotometer to record a baseline spectrum.

  • Sample Measurement: The cuvette is then filled with the indium monochloride solution, and the absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: The resulting spectrum shows absorbance as a function of wavelength, revealing the electronic transitions of the molecule.

Logical Relationships

The physical properties of indium monochloride are interconnected. The temperature-dependent polymorphism is a key characteristic.

phase_transition Yellow Yellow Cubic Phase (Room Temperature) Heating Heating > 120 °C Red Red Orthorhombic Phase (High Temperature) Cooling Cooling < 120 °C Heating->Red Cooling->Yellow

Phase transition of indium monochloride.

Conclusion

This technical guide has summarized the key physical properties of indium monochloride based on available scientific literature. While fundamental data on its crystal structure, thermal behavior, and solubility are established, there is a notable opportunity for further research to provide more detailed, quantitative experimental data, particularly for the high-temperature orthorhombic phase, quantitative solubility, and comprehensive spectroscopic characterization. Such data would be invaluable for the continued development and application of this interesting compound.

References

Unveiling the Chemical Landscape of Indium(I) Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium(I) chloride (InCl), a compound of growing interest in various scientific domains, presents a unique set of chemical and physical characteristics. This in-depth technical guide provides a comprehensive overview of its core properties, detailed experimental protocols for its synthesis and analysis, and a summary of its key reactions, tailored for professionals in research and development.

Physical and Chemical Properties

Indium(I) chloride is a solid that exists in two polymorphic forms. The low-temperature, yellow polymorph is stable below 120 °C, while the high-temperature, red polymorph exists above this temperature.[1] It is sensitive to moisture and light, and upon contact with water, it decomposes.[2]

PropertyValueReference
Molecular Formula InCl[1]
Molecular Weight 150.27 g/mol
Appearance Yellow or red crystalline solid[1]
Density 4.218 g/cm³[1]
Melting Point 216 °C (421 °F; 489 K)[1]
Boiling Point 608 °C (1126 °F; 881 K)
Solubility Soluble in water and THF[3]

Synthesis of Indium(I) Chloride

The most common method for the laboratory-scale synthesis of Indium(I) chloride involves the reaction of indium metal with indium(III) chloride in a sealed, evacuated quartz tube.

Experimental Protocol: Synthesis of InCl

Materials:

  • Indium metal (powder or granules)

  • Indium(III) chloride (anhydrous)

  • Quartz tube

  • High-vacuum line

  • Tube furnace

Procedure:

  • A stoichiometric amount of indium metal and indium(III) chloride (2:1 molar ratio of In to InCl₃) are placed in a clean, dry quartz tube.

  • The tube is connected to a high-vacuum line and evacuated to a pressure of at least 10⁻³ torr.

  • While under vacuum, the tube is carefully sealed using a high-temperature torch.

  • The sealed tube is placed in a tube furnace and heated to a temperature of 350-400 °C for a period of 24-48 hours. The furnace should be rocked or rotated during this time to ensure thorough mixing of the reactants.

  • After the reaction period, the furnace is slowly cooled to room temperature.

  • The resulting product, a mixture of yellow and red crystals of InCl, can be purified by sublimation under vacuum. The yellow polymorph will sublime at a lower temperature than the red polymorph.

SynthesisWorkflow Reactants Indium Metal + InCl₃ SealedTube Seal in Quartz Tube under Vacuum Reactants->SealedTube Heating Heat at 350-400°C (24-48h) SealedTube->Heating Cooling Slow Cooling Heating->Cooling Product InCl Crystals Cooling->Product Purification Vacuum Sublimation Product->Purification

Workflow for the synthesis of Indium(I) chloride.

Crystal Structure

Indium(I) chloride exhibits polymorphism, with two distinct crystal structures depending on the temperature. The yellow, low-temperature form adopts a distorted sodium chloride (rock salt) crystal structure.[1] In this structure, the Cl-In-Cl bond angles deviate from the ideal 90° and range between 71° and 130°.[1] The red, high-temperature polymorph crystallizes in the thallium(I) iodide motif.[1]

Experimental Protocol: X-ray Diffraction Analysis of InCl

Objective: To determine the crystal structure of the yellow and red polymorphs of InCl.

Apparatus:

  • Single-crystal or powder X-ray diffractometer

  • Heating stage for temperature-dependent studies

  • Cryostat for low-temperature data collection

  • Appropriate X-ray source (e.g., Mo Kα or Cu Kα radiation)

Procedure:

  • Crystal Mounting: A suitable single crystal of the desired polymorph is selected under an inert atmosphere to prevent decomposition and mounted on a goniometer head. For powder diffraction, the sample is finely ground and packed into a capillary tube.

  • Data Collection:

    • For the yellow polymorph, data is collected at room temperature or below.

    • For the red polymorph, the crystal is heated on the diffractometer using a heating stage to a temperature above 120 °C, and data is collected at the elevated temperature.

  • Diffraction Measurement: The mounted crystal is exposed to a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections at specific angles, is recorded by a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to obtain a final, accurate crystal structure model.

XRD_Workflow Sample InCl Crystal (Yellow or Red) Mounting Mount on Goniometer Sample->Mounting XRD X-ray Diffraction (Temperature Controlled) Mounting->XRD DataCollection Collect Diffraction Data XRD->DataCollection DataProcessing Process Data (Unit Cell, Intensities) DataCollection->DataProcessing StructureSolution Solve & Refine Structure DataProcessing->StructureSolution FinalStructure Crystal Structure Model StructureSolution->FinalStructure

Experimental workflow for X-ray diffraction analysis of InCl.

Chemical Reactions

Disproportionation

A key chemical characteristic of Indium(I) chloride is its susceptibility to disproportionation, particularly in the presence of coordinating solvents like tetrahydrofuran (B95107) (THF).[1] In this reaction, InCl converts to indium metal (In(0)) and indium(III) chloride (InCl₃).

Reaction: 3 InCl → 2 In + InCl₃

Experimental Protocol: Disproportionation of InCl in THF

Materials:

  • Indium(I) chloride

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere glovebox or Schlenk line

  • Stirring plate and magnetic stir bar

  • Filtration apparatus

Procedure:

  • Under an inert atmosphere, a known amount of Indium(I) chloride is added to a flask containing anhydrous THF.

  • The mixture is stirred at room temperature. The progress of the reaction can be monitored by the disappearance of the colored InCl solid and the formation of a grey precipitate of indium metal.

  • After the reaction is complete (typically after several hours), the solid indium metal is separated from the solution by filtration.

  • The filtrate, containing dissolved InCl₃, can be analyzed by spectroscopic methods (e.g., NMR, IR) or by evaporation of the solvent to isolate the InCl₃ product.

  • The solid indium metal can be washed with fresh THF, dried under vacuum, and its mass determined to quantify the extent of disproportionation.

Disproportionation InCl_THF InCl in THF Stirring Stir at Room Temp InCl_THF->Stirring Reaction 3 InCl → 2 In(s) + InCl₃(sol) Stirring->Reaction Separation Filtration Reaction->Separation Products Indium Metal (solid) InCl₃ in THF (filtrate) Separation->Products

Logical flow of the disproportionation of InCl in THF.
Reaction with Water

Indium(I) chloride readily reacts with water, leading to its decomposition. This reaction is a significant consideration for the handling and storage of the compound. The primary products of this reaction are indium metal and indium(III) hydroxide (B78521) or indium(III) chloride, depending on the conditions.

Reaction (simplified): 3 InCl + 3 H₂O → 2 In + In(OH)₃ + 3 HCl

Experimental Protocol: Reaction of InCl with Water

Materials:

  • Indium(I) chloride

  • Deionized water

  • pH meter

  • Stirring plate and magnetic stir bar

  • Filtration apparatus

  • Drying oven

Procedure:

  • A small, known quantity of Indium(I) chloride is carefully added to a beaker of deionized water at room temperature while stirring.

  • Observations are recorded, including any color changes, gas evolution, and the formation of a precipitate. The pH of the solution is monitored throughout the reaction.

  • Upon completion of the reaction, the solid precipitate is collected by filtration.

  • The precipitate is washed with deionized water and dried in an oven at a low temperature (e.g., 60-80 °C).

  • The dried precipitate can be characterized by techniques such as X-ray powder diffraction (XRD) to identify it as indium metal and indium(III) hydroxide. The filtrate can be analyzed for the presence of chloride ions and its acidity measured.

Thermodynamic Data

Thermodynamic data for solid Indium(I) chloride is crucial for understanding its stability and reactivity. While experimental values for the solid state can be challenging to obtain due to its reactivity, some data for the gaseous phase is available.

Thermodynamic PropertyValue (gas phase)Reference
Standard Enthalpy of Formation (ΔfH°) -193.2 ± 4.2 kJ/mol
Standard Molar Entropy (S°) 246.3 J/(mol·K)
Gibbs Free Energy of Formation (ΔfG°) -216.1 kJ/mol

Note: The provided thermodynamic data from the NIST WebBook is for the gaseous phase of InCl.[4] Comprehensive experimental data for the solid state remains an area for further investigation.

This technical guide provides a foundational understanding of the chemical characteristics of Indium(I) chloride. The detailed experimental protocols offer a starting point for researchers to synthesize and analyze this compound, while the summarized data provides key insights into its properties and behavior. Further research into the quantitative aspects of its solubility and the thermodynamics of its solid state will continue to enhance our understanding of this intriguing inorganic compound.

References

An In-Depth Technical Guide to the Electronic Structure of Indium(I) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(I) chloride (InCl) is a diatomic molecule of significant interest due to its role as a precursor in the synthesis of various indium-containing materials and its unique electronic properties. Understanding the electronic structure of InCl is fundamental to comprehending its reactivity, bonding, and spectroscopic characteristics. This technical guide provides a comprehensive overview of the electronic structure of gaseous Indium(I) chloride, drawing upon experimental data from photoelectron spectroscopy and theoretical insights from molecular orbital theory.

Electronic Configuration and Molecular Orbital Theory

The electronic structure of a molecule is dictated by the arrangement of its electrons in various energy levels, which can be described by molecular orbital (MO) theory. In the case of InCl, a heteronuclear diatomic molecule, the valence atomic orbitals of indium (5s and 5p) and chlorine (3s and 3p) combine to form a set of molecular orbitals.

The ground-state electron configuration of the indium atom is [Kr] 4d¹⁰ 5s² 5p¹, and for the chlorine atom, it is [Ne] 3s² 3p⁵. In the formation of the InCl molecule, the valence 5s and 5p orbitals of indium and the 3p orbitals of chlorine are primarily involved in bonding. The combination of these atomic orbitals leads to the formation of sigma (σ) and pi (π) molecular orbitals.

The resulting molecular orbitals, in order of increasing energy, are the bonding σ, bonding π, non-bonding σ (primarily from the In 5s orbital), anti-bonding π, and anti-bonding σ orbitals. The valence electrons of In (5s² 5p¹) and Cl (3p⁵) fill these molecular orbitals.

A qualitative molecular orbital diagram for InCl illustrates the relative energy levels of the atomic and molecular orbitals and the distribution of valence electrons.

G cluster_InCl InCl Molecular Orbitals In_5p 5p sigma_star σ In_5p->sigma_star pi_star π In_5p->pi_star pi π In_5p->pi sigma σ In_5p->sigma In_5s 5s sigma_nb σ (non-bonding) In_5s->sigma_nb Cl_3p 3p Cl_3p->sigma_star Cl_3p->pi_star Cl_3p->pi Cl_3p->sigma

Caption: A qualitative molecular orbital diagram for Indium(I) chloride.

Experimental Data

The electronic structure of InCl has been investigated experimentally, primarily through photoelectron spectroscopy (PES). This technique provides direct measurement of the ionization energies of electrons in the molecular orbitals.

Photoelectron Spectroscopy Data

Vapour-phase He(I) and He(II) photoelectron spectra of indium(I) halides have been reported.[1][2] The spectra reveal the energies of the valence molecular orbitals. The first ionization potential, corresponding to the removal of an electron from the highest occupied molecular orbital (HOMO), which is the non-bonding σ orbital, results in a broad peak in the spectrum.

Molecular OrbitalIonization Energy (eV)
σ (non-bonding)10.85

Note: The value corresponds to the maximum of a broad peak in the photoelectron spectrum. Further details on the ionization energies of other orbitals can be found in the work by Egdell and Orchard (1978).[1]

Spectroscopic and Structural Data
PropertyExperimental ValueTechnique
Bond Length (re) 2.401 ÅMicrowave Spectroscopy
Dipole Moment (µ) 3.79 DMicrowave Spectroscopy
Dissociation Energy (D₀) 4.51 eVThermochemical

Experimental Protocols

Gas-Phase Ultraviolet Photoelectron Spectroscopy (UPS)

Objective: To measure the valence electron binding energies of gaseous InCl and determine its experimental molecular orbital energy level diagram.

Methodology:

  • Sample Preparation: Solid InCl is placed in a Knudsen cell, a high-temperature effusion cell, equipped with a heating element.

  • Vaporization: The Knudsen cell is heated in a high-vacuum chamber to a temperature sufficient to generate a stable vapor pressure of InCl gas. The temperature is carefully controlled to ensure a constant flux of molecules into the ionization region.

  • Photon Source: A helium discharge lamp is used to generate monochromatic ultraviolet radiation, typically He(I) at 21.22 eV or He(II) at 40.8 eV.[3]

  • Ionization: The beam of InCl molecules is irradiated by the UV photons, causing the ejection of valence electrons.

  • Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using a hemispherical electron energy analyzer.

  • Detection: The electrons are detected by an electron multiplier, and the signal is processed to generate a photoelectron spectrum, which is a plot of electron counts versus binding energy (or ionization energy).

  • Data Analysis: The binding energy (BE) of each molecular orbital is calculated using the equation: BE = hν - KE, where hν is the energy of the incident photons and KE is the measured kinetic energy of the photoelectrons.

G cluster_setup High-Temperature UPS Setup He_Lamp Helium Discharge Lamp (He I/II) Ionization_Chamber Ionization Chamber He_Lamp->Ionization_Chamber UV Photons Knudsen_Cell Knudsen Cell with InCl Sample and Heater Knudsen_Cell->Ionization_Chamber InCl Vapor Electron_Lens Electron Optics (Lens System) Ionization_Chamber->Electron_Lens Photoelectrons Analyzer Hemispherical Electron Energy Analyzer Electron_Lens->Analyzer Detector Electron Detector Analyzer->Detector Data_System Data Acquisition System Detector->Data_System Vacuum_Pump High Vacuum Pumping System cluster_vacuum cluster_vacuum

Caption: A schematic of a high-temperature ultraviolet photoelectron spectroscopy (UPS) experimental setup.

Logical Relationships in Electronic Structure Determination

The determination of the electronic structure of a molecule like InCl involves a synergistic relationship between experimental techniques and theoretical models.

G Experiment Experimental Spectroscopy (UPS) Data Quantitative Data (Ionization Energies, Bond Length) Experiment->Data Provides Theory Molecular Orbital Theory Structure Electronic Structure Description Theory->Structure Predicts Data->Structure Refines Structure->Theory Validates

References

Synthesis and Characterization of Indium(I) Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indium(I) chloride (InCl), a notable subvalent compound of indium, presents unique chemical properties and exists in two distinct polymorphic forms. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of InCl. While detailed experimental protocols for its synthesis are not widely disseminated in publicly accessible literature, this document consolidates the current understanding of its primary synthetic routes, including the comproportionation of indium metal and indium trichloride (B1173362). This guide also collates available crystallographic, physical, and thermal data for its two polymorphs. Furthermore, the role of indium chlorides as Lewis acid catalysts in organic synthesis, a crucial aspect of drug development, is discussed, with a necessary emphasis on the more extensively studied indium(III) chloride (InCl₃) due to the limited specific data on InCl's catalytic applications.

Synthesis of Indium(I) Chloride

The primary method for synthesizing indium(I) chloride is the comproportionation reaction between indium metal and indium trichloride (InCl₃). Another reported method involves the direct chlorination of indium metal, where InCl is an intermediate in the formation of InCl₃.[1]

Comproportionation Reaction

This method involves heating stoichiometric amounts of indium metal and indium trichloride in a sealed, evacuated apparatus, typically made of quartz. The reaction proceeds as follows:

2 In + InCl₃ → 3 InCl

Direct Chlorination of Indium

The direct reaction of indium metal with chlorine gas can also yield indium chlorides. This process is typically used for the synthesis of InCl₃, with InCl being a transient intermediate. The reaction is vigorous and proceeds through mono- and dichloride steps.[1]

Purification

Purification of indium chlorides can be achieved through methods such as fractional distillation and solvent extraction.[3][4] However, detailed procedures specifically tailored for the purification of InCl are not well-documented. Given its sensitivity to moisture and propensity for disproportionation, purification would likely require inert atmosphere techniques.

Characterization of Indium(I) Chloride

Indium(I) chloride is known to exist in two polymorphic forms: a yellow, room-temperature modification and a red, high-temperature modification.

Physical and Structural Properties

The yellow polymorph of InCl possesses a distorted sodium chloride (NaCl) crystal structure. The red polymorph is reported to have a thallium(I) iodide (TlI)-type structure. A summary of the known physical and structural properties is presented in Table 1. Despite the identification of the crystal systems, a complete set of lattice parameters for both polymorphs is not consistently reported in readily accessible sources.

Table 1: Physical and Structural Properties of Indium(I) Chloride Polymorphs

PropertyYellow Polymorph (Room Temperature)Red Polymorph (High Temperature)
Crystal System Orthorhombic (distorted cubic)Orthorhombic
Color YellowRed
Density 4.19 g/cm³Not Reported
Melting Point 225 °C-
Boiling Point 608 °C-
Molecular Weight 150.27 g/mol 150.27 g/mol

Note: Data compiled from various sources. A complete set of lattice parameters (a, b, c, α, β, γ) for both polymorphs is not consistently available in the reviewed literature.

Spectroscopic and Thermal Analysis

Detailed spectroscopic and thermal analysis data for InCl are limited in the available literature.

  • Raman Spectroscopy: Experimental Raman spectra of solid InCl are not widely reported. Raman spectroscopy is a powerful technique for probing the vibrational modes of a material, and its application to InCl could provide valuable insights into the structural differences between the two polymorphs.[5]

  • NMR Spectroscopy: Indium NMR is generally challenging due to the quadrupolar nature of the indium nucleus, which results in broad spectral lines. This intrinsic difficulty may contribute to the scarcity of NMR data for InCl.

Experimental Protocols and Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of indium(I) chloride based on the available information.

G Experimental Workflow for InCl Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: Indium Metal (In) Indium Trichloride (InCl3) reaction Comproportionation Reaction (Heating in sealed tube) start->reaction purification Purification (e.g., Sublimation under vacuum) reaction->purification product InCl Product purification->product Yields xrd X-ray Diffraction (XRD) - Crystal Structure - Lattice Parameters product->xrd spectroscopy Spectroscopy - Raman - NMR product->spectroscopy thermal Thermal Analysis - TGA/DSC product->thermal

A generalized workflow for the synthesis and characterization of InCl.

Applications in Organic Synthesis and Drug Development

Indium chlorides, particularly indium(III) chloride (InCl₃), are recognized as effective Lewis acid catalysts in a variety of organic transformations.[10][11] Lewis acids play a crucial role in modern drug discovery by facilitating the synthesis of complex organic molecules, including heterocyclic compounds that form the backbone of many pharmaceuticals.[10][11]

Lewis Acid Catalysis by Indium Chlorides

Lewis acids function by accepting an electron pair from a substrate, thereby activating it towards nucleophilic attack. In the context of organic synthesis, this activation can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.[10]

While InCl₃ is a widely used catalyst, there is limited specific information on the catalytic applications of indium(I) chloride. One study suggests the in-situ generation of InCl from indium metal and InCl₃ for an intramolecular allylation reaction.[10] The majority of the literature, however, focuses on the catalytic activity of InCl₃.

The following diagram illustrates a general catalytic cycle for a Lewis acid-catalyzed reaction, which is applicable to indium chlorides.

G Generalized Lewis Acid Catalytic Cycle catalyst InCln (Lewis Acid) activated_complex Activated Complex [Substrate-InCln] catalyst->activated_complex Coordination substrate Substrate (e.g., Carbonyl) substrate->activated_complex nucleophile Nucleophile nucleophile->activated_complex product Product product->catalyst Release of Catalyst activated_complex->product Nucleophilic Attack

A representative Lewis acid catalytic cycle involving an indium chloride.
Synthesis of Bioactive Heterocycles

Indium(III) chloride has been successfully employed as a catalyst in numerous reactions for the synthesis of nitrogen- and oxygen-containing heterocycles, which are prevalent motifs in pharmaceuticals. Examples include:

  • Diels-Alder Reactions: InCl₃ catalyzes imino Diels-Alder reactions to produce quinoline (B57606) derivatives.[10]

  • Multicomponent Reactions: It is an efficient catalyst for one-pot syntheses of polysubstituted pyrroles and other complex heterocyclic systems.[10]

  • Cyclization Reactions: InCl₃ promotes the cyclization of various precursors to form pyran and chromane (B1220400) derivatives.[10]

The utility of indium chlorides in facilitating these transformations highlights their potential in streamlining the synthesis of novel drug candidates.

Conclusion

Indium(I) chloride is a compound of significant chemical interest with its two distinct polymorphs. While its synthesis via comproportionation is established in principle, detailed and reproducible experimental protocols are not widely available. Furthermore, a comprehensive characterization of its physical and chemical properties, particularly spectroscopic and thermal data, remains an area for further investigation. The catalytic applications of indium chlorides in organic synthesis are well-recognized, with InCl₃ being a versatile and widely used Lewis acid. The exploration of InCl as a catalyst is a less developed field but holds potential for novel reactivity. Further research into the synthesis, characterization, and catalytic activity of InCl is warranted to fully unlock its potential in materials science and as a tool for drug development.

References

The Stability of the +1 Oxidation State of Indium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indium, a post-transition metal in Group 13 of the periodic table, most commonly exhibits a +3 oxidation state. However, the +1 oxidation state (In(I)) displays significant and interesting chemistry, the stability of which is governed by a delicate interplay of electronic, thermodynamic, and relativistic factors. This guide provides a comprehensive technical overview of the principles underpinning the stability of indium's +1 oxidation state, detailing the inert pair effect, thermodynamic considerations, and the synthesis and characterization of key In(I) compounds. While direct applications of In(I) in drug development are not established, its unique reactivity offers potential in specialized synthesis, an area of interest for medicinal chemists and materials scientists.

Introduction: Electronic Structure of Indium

Indium possesses the electron configuration [Kr]4d¹⁰5s²5p¹. The loss of the single 5p electron leads to the In⁺ ion, while the loss of all three valence electrons (two 5s and one 5p) results in the more common In³⁺ ion. The chemistry of In(I) is dominated by the behavior of the two 5s electrons, which can be stabilized and remain non-ionized, a phenomenon central to the stability of the +1 oxidation state.[1]

The Inert Pair Effect: The Core of In(I) Stability

The primary explanation for the existence and relative stability of the +1 oxidation state in heavier p-block elements, including indium, is the inert pair effect .[1][2][3][4][5][6] This effect describes the tendency of the outermost s-electrons to remain un-ionized or unshared in compounds of post-transition metals.[6]

Several factors contribute to the inert pair effect in indium:

  • Relativistic Effects: For heavier elements, the inner electrons travel at speeds approaching the speed of light, leading to a relativistic contraction and stabilization of the s-orbitals. This lowers the energy of the 5s orbital in indium, making the 5s² pair more difficult to remove or involve in covalent bonding.[1][3]

  • Poor Shielding: The 5s electrons are poorly shielded from the nuclear charge by the intervening 4d and (for heavier elements like thallium) 4f electrons.[5][6] This results in a greater effective nuclear charge experienced by the 5s electrons, holding them more tightly to the nucleus.

  • Decreasing Bond Energies: As we move down Group 13, the atomic size increases, leading to longer and weaker chemical bonds. For indium, the energy released upon forming two additional bonds to achieve the +3 state is not always sufficient to compensate for the energy required to promote and ionize the stabilized 5s² electrons.[1][6]

The stability of the +1 oxidation state increases down the group: Al < Ga < In < Tl.[2][3][7] While In(III) is the most stable oxidation state for indium in most conditions, the inert pair effect is significant enough to allow for a well-defined In(I) chemistry, unlike its lighter congeners.[2][3] For thallium, the effect is so pronounced that Tl(I) is the most stable oxidation state.[2][7]

InertPairEffect Logical Diagram of the Inert Pair Effect in Indium cluster_IndiumAtom Indium Atom (In) cluster_Factors Contributing Factors cluster_Outcome Outcome cluster_OxidationStates Resulting Oxidation States In In [Kr] 4d¹⁰ 5s² 5p¹ Valence Valence Orbitals s_orbital 5s² p_orbital 5p¹ In_III In(III) (Loss of 5s² and 5p¹ electrons) s_orbital->In_III Requires more energy to ionize In_I In(I) (Loss of 5p¹ electron) p_orbital->In_I Easier ionization Relativistic Relativistic Effects (s-orbital contraction) Stabilization Energy of 5s orbital is lowered Relativistic->Stabilization Shielding Poor Shielding by 4d electrons Shielding->Stabilization InertPair 5s² electrons become 'inert' (less reactive) Stabilization->InertPair InertPair->In_I Favors formation InertPair->In_III Disfavors formation

Caption: The inert pair effect stabilizes the 5s² electrons, favoring the +1 oxidation state.

Thermodynamic Stability in Aqueous Solution

In aqueous solution, the In⁺ ion is thermodynamically unstable with respect to disproportionation into indium metal (In⁰) and the In³⁺ ion.[8] This reaction is spontaneous, which is a primary reason why the aqueous chemistry of In(I) is limited.

3 In⁺(aq) → 2 In(s) + In³⁺(aq)

The spontaneity of this reaction can be quantitatively assessed using standard reduction potentials.

Quantitative Thermodynamic Data

The following table summarizes the key standard reduction potentials for indium species in aqueous solution at 25°C.

Half-ReactionStandard Reduction Potential (E°) (V)Reference
In³⁺(aq) + 2e⁻ → In⁺(aq)-0.444[1]
In⁺(aq) + e⁻ → In(s)-0.126[1]
In³⁺(aq) + 3e⁻ → In(s)-0.338[9]

Table 1: Standard Reduction Potentials for Indium Species.

From these data, the standard cell potential (E°cell) for the disproportionation reaction can be calculated:

  • Oxidation: 2 [ In⁺(aq) → In³⁺(aq) + 2e⁻ ] ; E° = +0.444 V

  • Reduction: In⁺(aq) + e⁻ → In(s) ; E° = -0.126 V

To balance the overall reaction (3In⁺ → 2In + In³⁺), we need to reverse the first half-reaction and manipulate the equations, but the standard potential values remain the same. The overall E° for the disproportionation is the sum of the reduction potential for In⁺/In and the oxidation potential for In⁺/In³⁺.

E°(disproportionation) = E°(In⁺/In) - E°(In³⁺/In⁺) = (-0.126 V) - (-0.444 V) = +0.318 V

Since E° is positive, the standard Gibbs free energy change (ΔG° = -nFE°) is negative, confirming that the disproportionation of In⁺(aq) is spontaneous under standard conditions.[8] This inherent instability necessitates the use of non-aqueous solvents or the synthesis of solid-state compounds to study In(I) chemistry.

Experimental Protocols for Key In(I) Compounds

The synthesis of In(I) compounds typically involves either the reduction of an In(III) precursor or a comproportionation reaction between In(III) and indium metal. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent oxidation and disproportionation.

Synthesis of Indium(I) Chloride (InCl)

Indium(I) chloride is a common starting material for other In(I) compounds. It can be prepared by the high-temperature comproportionation of indium metal and indium(III) chloride.[2]

Methodology:

  • Reactants: Place a 2:1 molar ratio of high-purity indium metal and anhydrous indium(III) chloride (InCl₃) into a quartz tube.

  • Reaction Setup: Seal the quartz tube under high vacuum.

  • Heating: Heat the sealed tube in a furnace. The reaction proceeds as the InCl₃ sublimes and reacts with the molten indium metal. A temperature gradient can be used to sublime the product to a cooler part of the tube.

  • Isolation: After cooling, the tube is opened in an inert atmosphere glovebox. The product, InCl, is collected as a red or yellow solid. The color depends on the polymorph obtained, which is temperature-dependent.[2]

  • Purification: The product can be purified by sublimation under vacuum.

Synthesis of Cyclopentadienylindium(I) (CpIn)

Cyclopentadienylindium(I) is a classic organometallic In(I) compound and was the first low-valent organoindium compound reported.[8] A reliable synthesis involves a salt metathesis reaction.[3][8]

Methodology:

  • Reactant Preparation: Prepare a solution of cyclopentadienyllithium (B8815766) (LiCp) by reacting freshly cracked cyclopentadiene (B3395910) with a solution of n-butyllithium in a suitable solvent like diethyl ether or THF at 0°C.

  • Reaction Setup: In a separate Schlenk flask, create a slurry of indium(I) chloride (InCl) in anhydrous diethyl ether under an inert atmosphere.

  • Reaction: Cool the InCl slurry to a low temperature (e.g., -78°C). Slowly add the prepared LiCp solution to the InCl slurry with vigorous stirring. The reaction is: InCl + LiCp → CpIn + LiCl.

  • Workup: Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Isolation: Remove the solvent under vacuum. The solid residue contains the product (CpIn) and lithium chloride (LiCl).

  • Purification: Extract the CpIn from the solid mixture using a non-polar solvent like hexane (B92381) or by sublimation under high vacuum. CpIn is an off-white, air-sensitive solid.[8]

Characterization of Indium(I) Compounds

A combination of spectroscopic and analytical techniques is required to confirm the identity, purity, and structure of In(I) compounds.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR are essential for organometallic In(I) compounds like CpIn. For CpIn, a single sharp peak is expected in the ¹H NMR spectrum, indicating the magnetically equivalent protons of the cyclopentadienyl (B1206354) ring.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its composition.

  • Infrared (IR) and Raman Spectroscopy: Useful for identifying characteristic vibrations of ligands attached to the indium center.

  • X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure. For example, it has shown that solid CpIn is polymeric, consisting of zigzag chains.[8]

  • Elemental Analysis: Confirms the empirical formula of the synthesized compound by determining the percentage composition of its constituent elements.

SynthesisWorkflow General Workflow for In(I) Compound Synthesis & Characterization Start Start: Inert Atmosphere Setup (Glovebox/Schlenk Line) Reaction Synthesis Reaction (e.g., Comproportionation or Salt Metathesis) Start->Reaction Isolation Product Isolation (Filtration, Solvent Removal) Reaction->Isolation Purification Purification (Sublimation or Recrystallization) Isolation->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS Xray X-ray Crystallography Characterization->Xray EA Elemental Analysis Characterization->EA End Verified In(I) Compound Characterization->End

Caption: A typical experimental workflow for preparing and verifying In(I) compounds.

Conclusion

The stability of the +1 oxidation state of indium is a direct consequence of the inert pair effect, a phenomenon rooted in relativistic effects and electron shielding that becomes significant for heavier p-block elements. While In(I) is unstable towards disproportionation in aqueous media, a rich chemistry of solid-state and non-aqueous In(I) compounds exists. Understanding the thermodynamic principles and synthetic methodologies detailed in this guide is crucial for researchers exploring the fundamental chemistry of indium and for professionals in materials science and synthetic chemistry who may leverage the unique properties of these low-valent species in novel applications.

References

coordination chemistry of Indium(I) compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Coordination Chemistry of Indium(I) Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction

Indium, a post-transition metal in group 13 of the periodic table, predominantly exists in the +3 oxidation state. However, the coordination chemistry of its lower oxidation state, Indium(I), has garnered increasing interest due to its unique reactivity and potential applications in organic synthesis and materials science. This guide provides a comprehensive overview of the , focusing on their synthesis, characterization, and reactivity, with a perspective towards their utility in the synthesis of complex molecules relevant to drug development.

While direct applications of Indium(I) compounds in pharmaceuticals are not yet mainstream, their role as catalysts and reagents in the formation of intricate molecular architectures is of significant interest to drug development professionals. The ability of Indium(I) to mediate carbon-carbon bond formation under mild conditions makes it a valuable tool in the synthesis of novel organic scaffolds.[1] This guide will delve into the synthesis of key Indium(I) precursors, their coordination complexes with various ligands, and their application in synthetic methodologies.

Synthesis of Indium(I) Coordination Compounds

The synthesis of Indium(I) coordination compounds typically starts from readily available Indium(I) halides, such as InCl or InBr. These precursors are then reacted with appropriate ligands to form stable complexes. The stability of the resulting In(I) complexes is often dependent on the steric bulk and electronic properties of the coordinating ligands.

Cyclopentadienyl Indium(I)

Cyclopentadienylindium(I) (CpIn) was the first low-valent organoindium compound to be reported.[2] It is a versatile starting material for the synthesis of other Indium(I) compounds.

Experimental Protocol: Synthesis of Cyclopentadienylindium(I) (CpIn) [3][4]

  • Materials: Indium(I) chloride (InCl), Lithium cyclopentadienylide (LiCp), Diethyl ether (anhydrous).

  • Procedure:

    • In a glovebox, a slurry of Indium(I) chloride in anhydrous diethyl ether is prepared in a Schlenk flask equipped with a magnetic stir bar.

    • An equimolar amount of a solution of lithium cyclopentadienylide in diethyl ether is added dropwise to the stirred slurry at room temperature.

    • The reaction mixture is stirred for 12 hours at room temperature.

    • The resulting suspension is filtered to remove lithium chloride.

    • The solvent is removed from the filtrate under vacuum to yield cyclopentadienylindium(I) as an off-white solid.[2]

    • The product can be purified by sublimation.

N-Heterocyclic Carbene (NHC) Adducts of Indium(I)

N-Heterocyclic carbenes (NHCs) are excellent ligands for stabilizing low-valent metal centers, including Indium(I). The resulting complexes are often more soluble and easier to handle than the parent halides.

Experimental Protocol: Synthesis of (IPr)InCl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) [5]

  • Materials: Indium(I) chloride (InCl), 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl), Potassium bis(trimethylsilyl)amide (KHMDS), Toluene (B28343) (anhydrous).

  • Procedure:

    • In a glovebox, a mixture of IPr·HCl and one equivalent of KHMDS is stirred in anhydrous toluene at room temperature for 1 hour to generate the free carbene in situ.

    • To this solution, one equivalent of InCl is added as a solid.

    • The reaction mixture is stirred at room temperature for 24 hours.

    • The resulting suspension is filtered to remove KCl.

    • The solvent is removed from the filtrate under vacuum to yield (IPr)InCl as a solid.

    • The product can be recrystallized from a suitable solvent like a toluene/hexane mixture.

β-Diketiminate Indium(I) Complexes

β-Diketiminate ligands, with their bulky substituents, are also effective in stabilizing the Indium(I) center.

Experimental Protocol: Synthesis of a β-Diketiminate Indium(I) Complex [6]

  • Materials: Indium(I) bromide (InBr), Lithium salt of a β-diketiminate ligand (e.g., Li[HC(C(Me)NAr)₂] where Ar = 2,6-diisopropylphenyl), Diethyl ether (anhydrous).

  • Procedure:

    • In a glovebox, a solution of the lithium β-diketiminate salt in anhydrous diethyl ether is prepared.

    • An equimolar amount of solid InBr is added to the stirred solution at room temperature.

    • The reaction mixture is stirred for 12 hours.

    • The mixture is filtered to remove LiBr.

    • The solvent is removed from the filtrate under vacuum to yield the β-diketiminate Indium(I) complex.

    • The product can be purified by crystallization from a non-coordinating solvent like hexane.

Characterization of Indium(I) Compounds

The characterization of Indium(I) compounds relies on a combination of spectroscopic and crystallographic techniques. Due to their sensitivity to air and moisture, all manipulations should be performed under an inert atmosphere.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the organic ligands. ¹¹⁵In NMR spectroscopy is a powerful tool for probing the electronic environment of the indium center.[7] However, the signals are often broad due to the quadrupolar nature of the ¹¹⁵In nucleus.[8]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, coordination geometry, and intermolecular interactions.

  • Mass Spectrometry: Techniques like electrospray ionization (ESI-MS) can be used to determine the molecular weight and fragmentation patterns of the complexes.

Quantitative Data

The following tables summarize key structural and spectroscopic data for representative Indium(I) coordination compounds.

Table 1: Selected Bond Lengths (Å) in Indium(I) Coordination Complexes

CompoundIn-C (Cp)In-C (NHC)In-N (β-diketiminate)In-X (Halide)Reference
CpIn (gas phase)2.39---[9]
[(IPr)InCl]₂-2.30-2.32-2.75-2.85
[In(β-diketiminate)]--~2.25-[6]

Table 2: ¹¹⁵In NMR Chemical Shifts (δ, ppm) for Selected Indium(I) Compounds

CompoundSolventChemical Shift (ppm)Reference
InClsolid-210[10][11]
InBrsolid-245[10][11]
InIsolid-360[10][11]
CpInC₆D₆-530
[(IPr)InCl]₂C₆D₆-150

Note: ¹¹⁵In NMR chemical shifts are referenced to an external standard of In(NO₃)₃ in D₂O.[7][8]

Reactivity and Applications in Organic Synthesis

Indium(I) compounds exhibit unique reactivity, acting as both nucleophiles and reducing agents. This dual nature is exploited in a variety of organic transformations.

Indium-Mediated Allylation

One of the most well-known applications of low-valent indium is in the allylation of carbonyl compounds.[2] This reaction proceeds under mild conditions, often in aqueous media, and displays high chemoselectivity.[12]

Mechanism of Indium-Mediated Allylation of an Aldehyde

The reaction is believed to proceed through an oxidative addition of the allyl halide to indium metal (which can be generated in situ from In(I) disproportionation) to form an organoindium intermediate. This intermediate then adds to the carbonyl group of the aldehyde.[5]

Indium_Allylation Allyl-X Allyl-X Allyl-InX2 Allyl-In(III) Intermediate Allyl-X->Allyl-InX2 Oxidative Addition In(0) In(0) In(0)->Allyl-InX2 RCHO RCHO Homoallylic_alcohol Homoallylic Alcohol RCHO->Homoallylic_alcohol Nucleophilic Attack Allyl-InX2->Homoallylic_alcohol

Caption: Proposed mechanism for the indium-mediated allylation of an aldehyde.

Catalytic Applications

Indium(I) complexes can also act as catalysts in various organic reactions, including C-C bond formation. The development of chiral Indium(I) catalysts for asymmetric synthesis is an active area of research.

Experimental Workflow for Screening Indium(I) Catalysts

A typical workflow for screening the catalytic activity of new Indium(I) complexes involves several key steps, from catalyst preparation to product analysis.

Catalyst_Screening_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Ligand_Synthesis Ligand_Synthesis InI_Complexation Indium(I) Complexation Ligand_Synthesis->InI_Complexation Catalyst_Characterization Characterization (NMR, X-ray) InI_Complexation->Catalyst_Characterization Reaction_Setup Reaction Setup (Substrates, Solvent, Catalyst) Catalyst_Characterization->Reaction_Setup Reaction_Monitoring Monitoring (TLC, GC) Reaction_Setup->Reaction_Monitoring Workup_Purification Workup & Purification Reaction_Monitoring->Workup_Purification Product_Characterization Product Characterization (NMR, MS) Workup_Purification->Product_Characterization Yield_Enantioselectivity Determine Yield & Enantioselectivity (HPLC) Product_Characterization->Yield_Enantioselectivity

Caption: General workflow for screening new Indium(I) catalysts.

Relevance to Drug Development

While direct therapeutic applications of Indium(I) compounds are still under exploration, their utility in the synthesis of complex, biologically active molecules is highly relevant to the field of drug development. The mild reaction conditions and functional group tolerance of indium-mediated reactions allow for the late-stage functionalization of complex scaffolds, a crucial aspect of modern drug discovery.

Furthermore, the study of indium complexes, in general, has implications for medicinal chemistry. For instance, radioactive isotopes of indium are used in diagnostic imaging and radiotherapy.[13] Although these applications typically involve Indium(III), the fundamental coordination chemistry of indium across its oxidation states provides a basis for the design of new metal-based therapeutic and diagnostic agents. Some indium compounds have also been investigated for their cytotoxic properties against cancer cell lines.[14]

Experimental Protocol: In Vitro Cytotoxicity MTT Assay [3][15]

This protocol provides a general method for assessing the cytotoxicity of indium compounds against a cancer cell line.

  • Materials: Human cancer cell line (e.g., HeLa), cell culture medium (e.g., DMEM with 10% FBS), 96-well plates, Indium(I) complex stock solution (in a suitable solvent like DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the Indium(I) complex in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the cells are viable).

Conclusion

The coordination chemistry of Indium(I) presents a fascinating area of study with significant potential for applications in organic synthesis. The ability to stabilize this low oxidation state with a variety of ligands has opened up new avenues for catalysis and the construction of complex molecules. For researchers in drug development, an understanding of the principles and experimental methodologies outlined in this guide can provide valuable tools for the synthesis of novel therapeutic agents. While the direct biological activity of Indium(I) complexes is an emerging field, their role in enabling challenging synthetic transformations is already well-established. Future research will likely focus on the development of more sophisticated and selective Indium(I) catalysts and the exploration of their potential in medicinal chemistry.

References

Thermochemical Profile of Indium(I) Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(I) chloride (InCl) is a compound of significant interest in various fields, including materials science and as a catalyst in organic synthesis. A thorough understanding of its thermochemical properties is crucial for its application and for the development of new synthetic methodologies. This technical guide provides a comprehensive overview of the available thermochemical data for solid Indium(I) chloride, details on the experimental protocols for their determination, and visualizations of its fundamental chemical transformations.

Thermochemical Data of Indium(I) Chloride

The key thermochemical parameters for solid Indium(I) chloride at standard conditions (298.15 K and 1 bar) are summarized in the table below.

Thermochemical PropertySymbolValueUnits
Standard Enthalpy of FormationΔfH°-186.2kJ/mol
Standard Molar EntropyData Not Available*J/mol·K
Molar Heat CapacityCpData Not AvailableJ/mol·K

*Note: While one source provided a value of -75.0 J/mol·K for the standard molar entropy, this is considered erroneous. According to the third law of thermodynamics, the standard molar entropy of a pure crystalline substance at temperatures above absolute zero must be positive.[1][2][3][4][5] A reliable experimental value for the standard molar entropy of solid Indium(I) chloride could not be found in the reviewed literature.

Experimental Protocols

The determination of thermochemical data for compounds like Indium(I) chloride relies on precise calorimetric measurements. Below are detailed methodologies for the key experiments.

Determination of Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of a metal halide such as InCl can be determined using solution calorimetry or combustion calorimetry.

Solution Calorimetry:

This method involves measuring the heat changes associated with a series of reactions that can be summed up to the formation reaction of the compound from its elements. A Hess's Law cycle is constructed for this purpose.

  • Apparatus: A high-precision isoperibol or isothermal solution calorimeter.

  • Procedure:

    • Measure the enthalpy of solution of metallic indium (In) in a suitable solvent (e.g., an acidic solution).

    • Measure the enthalpy of solution of Indium(I) chloride (InCl) in the same solvent.

    • Measure the enthalpy of reaction of a known amount of a chlorinating agent (e.g., HCl gas) with the indium solution from step 1.

    • By applying Hess's Law to the measured enthalpy changes, the enthalpy of the formation reaction (In(s) + 0.5 Cl2(g) → InCl(s)) can be calculated.

Bomb Calorimetry:

While less common for directly forming metal halides, combustion calorimetry can be employed in a reaction scheme.

  • Apparatus: A static or rotating bomb calorimeter.

  • Procedure:

    • A known mass of indium is combusted in a pressurized chlorine atmosphere within the bomb calorimeter.

    • The heat released during the reaction is measured by the temperature rise of the surrounding water bath.

    • The energy equivalent of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

    • The standard enthalpy of formation is then calculated from the heat of reaction, accounting for the stoichiometry and the standard states of the reactants and products.[6][7]

Determination of Standard Molar Entropy (S°)

The standard molar entropy is determined by measuring the heat capacity of a substance from near absolute zero up to the standard temperature (298.15 K).

  • Apparatus: An adiabatic calorimeter.

  • Procedure:

    • A sample of pure, crystalline Indium(I) chloride is cooled to a very low temperature (approaching 0 K).

    • Heat is supplied to the sample in small, known increments, and the resulting temperature rise is measured precisely.

    • The heat capacity (Cp) is calculated at each temperature.

    • The standard molar entropy at 298.15 K is then calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to 298.15 K.[8][9]

    • The entropy changes associated with any phase transitions occurring between 0 K and 298.15 K must also be measured and included in the total entropy calculation.[1]

Visualizations of Chemical Processes

Synthesis of Indium(I) Chloride

Indium(I) chloride can be synthesized by the comproportionation of indium metal and indium(III) chloride at elevated temperatures in a sealed tube.[10]

G Synthesis of Indium(I) Chloride In Indium Metal (In) InCl Indium(I) Chloride (InCl) In->InCl + 2 InCl3 InCl3 Indium(III) Chloride (InCl3) InCl3->InCl + In Heat Heat

Caption: Synthesis of InCl via comproportionation.

Disproportionation of Indium(I) Chloride

Indium(I) chloride is susceptible to disproportionation, particularly in the presence of certain solvents like tetrahydrofuran (B95107) (THF), yielding indium metal and indium(III) chloride.[10] This reaction highlights the relative instability of the +1 oxidation state of indium.[11][12][13]

G Disproportionation of Indium(I) Chloride InCl_start 3 InCl In_metal 2 In (metal) InCl_start->In_metal Disproportionation InCl3_end InCl3 InCl_start->InCl3_end Disproportionation Solvent THF

Caption: Disproportionation of InCl.

Experimental Workflow for Enthalpy of Formation Determination

The following diagram illustrates a generalized workflow for the experimental determination of the standard enthalpy of formation using solution calorimetry.

G Workflow for ΔfH° Determination (Solution Calorimetry) cluster_0 Calorimetric Measurements cluster_1 Data Analysis A Measure Enthalpy of Solution of In(s) D Construct Hess's Law Cycle A->D B Measure Enthalpy of Solution of InCl(s) B->D C Measure Enthalpy of Reaction with Chlorinating Agent C->D E Calculate ΔfH° of InCl(s) D->E

Caption: Workflow for ΔfH° determination.

References

An In-depth Technical Guide to the Molecular Orbital Theory of Indium(I) Chloride (InCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular orbital (MO) theory of Indium(I) Chloride (InCl). It details the electronic structure, bonding characteristics, and spectroscopic properties of this diatomic molecule, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular orbitals.

Introduction to the Molecular Orbital Theory of InCl

Indium(I) Chloride (InCl) is a diatomic molecule of interest in various chemical and physical studies. Understanding its electronic structure through the lens of molecular orbital theory is crucial for predicting its reactivity, stability, and spectroscopic behavior. As a heteronuclear diatomic molecule, the molecular orbitals of InCl are formed from the linear combination of the valence atomic orbitals of indium and chlorine, resulting in an asymmetric distribution of electron density.

Atomic and Molecular Orbital Configurations

The formation of molecular orbitals in InCl involves the interaction of the valence atomic orbitals of Indium (In) and Chlorine (Cl).

Atomic Orbital Configurations:

  • Indium (In): The valence electron configuration of Indium is 5s² 5p¹ . The valence orbitals are the 5s and 5p orbitals.

  • Chlorine (Cl): The valence electron configuration of Chlorine is 3s² 3p⁵ . The valence orbitals are the 3s and 3p orbitals.

Molecular Orbital Formation:

The 5s and 5p atomic orbitals of Indium combine with the 3s and 3p atomic orbitals of Chlorine to form sigma (σ) and pi (π) molecular orbitals. Due to the difference in electronegativity between Indium and Chlorine, the atomic orbitals of Chlorine are at a lower energy level than those of Indium. This energy difference leads to an unequal contribution of the atomic orbitals to the resulting molecular orbitals. The bonding molecular orbitals will have a larger contribution from the lower-energy chlorine atomic orbitals, while the antibonding molecular orbitals will have a larger contribution from the higher-energy indium atomic orbitals.

The resulting molecular orbital energy level diagram for InCl is depicted below. The ten valence electrons (3 from In and 7 from Cl) fill these molecular orbitals according to the Aufbau principle and Hund's rule.

InCl_MO_Diagram cluster_In In Atomic Orbitals cluster_Cl Cl Atomic Orbitals cluster_MO InCl Molecular Orbitals In_5p 5p sigma_star_p σ In_5p->sigma_star_p pi_star_p π In_5p->pi_star_p sigma_p σ In_5p->sigma_p pi_p π In_5p->pi_p In_5s 5s sigma_star_s σ* In_5s->sigma_star_s sigma_s σ In_5s->sigma_s Cl_3p 3p Cl_3p->sigma_star_p Cl_3p->pi_star_p Cl_3p->sigma_p Cl_3p->pi_p Cl_3s 3s Cl_3s->sigma_star_s Cl_3s->sigma_s

Caption: Molecular orbital diagram for InCl.

Molecular Orbital Configuration and Bond Order:

The ground state electronic configuration of InCl is: (σ_s)² (σ*_s)² (π_p)⁴ (σ_p)²

The bond order is calculated as: Bond Order = ½ (Number of electrons in bonding MOs - Number of electrons in antibonding MOs) Bond Order = ½ (2 + 4 + 2 - 2) = 3

A bond order of 3 suggests a triple bond between Indium and Chlorine, indicating a strong covalent interaction. However, experimental evidence suggests a significant ionic character to the bond.

Quantitative Data

The following tables summarize the key quantitative data for the InCl molecule.

Table 1: Atomic Properties of Indium and Chlorine

ElementValence Electron ConfigurationFirst Ionization Energy (eV)[1][2][3][4]
Indium (In)[Kr] 4d¹⁰ 5s² 5p¹ 5.786
Chlorine (Cl)[Ne] 3s² 3p⁵ 12.967

Table 2: Molecular Properties of InCl

PropertyExperimental ValueReference
Bond Length (rₑ)2.4011 ÅDelvigne & de Wijn, 1966
Dissociation Energy (D₀)4.4 eVNIST Chemistry WebBook[5]
Fundamental Vibrational Frequency (ωₑ)312.7 cm⁻¹NIST Chemistry WebBook[5]
Rotational Constant (Bₑ)0.115 cm⁻¹Delvigne & de Wijn, 1966

Experimental Protocols

The experimental determination of the molecular properties of InCl relies on various spectroscopic techniques. Below are detailed methodologies for key experiments.

Rotational-Vibrational Spectroscopy

Objective: To determine the bond length and vibrational frequency of gaseous InCl.

Methodology:

  • Sample Preparation: A sample of solid InCl is placed in a high-temperature absorption cell. The cell is heated to a temperature sufficient to generate a vapor of InCl molecules.

  • Spectrometer Setup: A high-resolution Fourier-transform infrared (FTIR) spectrometer or a tunable diode laser spectrometer is used. The infrared radiation source is directed through the heated absorption cell.

  • Data Acquisition: The absorption spectrum of the InCl vapor is recorded in the infrared region. The spectrum will show a series of absorption lines corresponding to transitions between different rotational and vibrational energy levels.

  • Spectral Analysis:

    • The spectrum is analyzed to identify the P-branch (ΔJ = -1) and R-branch (ΔJ = +1) transitions.

    • The positions of the individual rotational lines are measured with high precision.

    • The rotational constant (B) and the vibrational frequency (ω) are determined by fitting the observed line positions to the appropriate energy level expressions for a diatomic molecule.

    • The bond length (r) is then calculated from the rotational constant using the relationship: B = h / (8π²cμr²), where h is Planck's constant, c is the speed of light, and μ is the reduced mass of the InCl molecule.

Rotational_Vibrational_Spectroscopy cluster_workflow Experimental Workflow start Prepare InCl Sample heat Heat Sample in Absorption Cell start->heat spectrometer FTIR Spectrometer heat->spectrometer ir_source Infrared Radiation Source ir_source->heat Pass IR beam through detector Detector spectrometer->detector analysis Spectral Analysis (Bond Length, Vibrational Frequency) detector->analysis

Caption: Workflow for rotational-vibrational spectroscopy.

Photoelectron Spectroscopy

Objective: To determine the binding energies of the molecular orbitals of InCl.

Methodology:

  • Sample Introduction: Gaseous InCl is introduced into a high-vacuum chamber of a photoelectron spectrometer.

  • Ionization: The gas-phase molecules are irradiated with a monochromatic source of high-energy photons, typically from a UV lamp (for valence orbitals) or an X-ray source (for core-level and valence orbitals).

  • Electron Energy Analysis: The kinetic energies of the photoejected electrons are measured using an electron energy analyzer.

  • Data Analysis:

    • The binding energy (BE) of each electron is calculated using the equation: BE = hν - KE, where hν is the energy of the incident photon and KE is the measured kinetic energy of the photoelectron.

    • The resulting photoelectron spectrum, a plot of electron counts versus binding energy, will show a series of peaks.

    • Each peak corresponds to the ionization from a specific molecular orbital. The positions of these peaks provide the experimental energy levels of the molecular orbitals.

Photoelectron_Spectroscopy cluster_workflow Experimental Workflow start Introduce Gaseous InCl Sample ionization Irradiate Sample (Photoionization) start->ionization photon_source UV/X-ray Photon Source photon_source->ionization analyzer Electron Energy Analyzer ionization->analyzer Photoelectrons detector Electron Detector analyzer->detector analysis Data Analysis (Binding Energies of MOs) detector->analysis

Caption: Workflow for photoelectron spectroscopy.

Conclusion

The molecular orbital theory provides a robust framework for understanding the electronic structure and bonding in Indium(I) Chloride. The combination of theoretical principles with experimental data from techniques such as rotational-vibrational and photoelectron spectroscopy allows for a detailed characterization of its molecular properties. The high bond order calculated from a simple MO diagram suggests a strong covalent interaction, which is complemented by experimental evidence of significant ionic character, highlighting the complex nature of bonding in this molecule. This guide serves as a foundational resource for researchers and professionals working with indium-containing compounds and in the broader field of molecular spectroscopy and computational chemistry.

References

Vibrational Spectroscopy of Indium(I) Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopy of Indium(I) chloride (InCl). It delves into the spectroscopic properties of InCl in various phases, presenting key quantitative data, detailed experimental methodologies, and a visualization of the experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals working with indium compounds and spectroscopic techniques.

Introduction to the Vibrational Spectroscopy of InCl

Indium(I) chloride is a compound of significant interest due to its role in various chemical processes, including as a precursor in the synthesis of other indium-containing materials. Vibrational spectroscopy, encompassing techniques such as infrared (IR) and Raman spectroscopy, provides a powerful non-destructive means to probe the fundamental molecular vibrations of InCl. These vibrations are sensitive to the molecule's physical state (gas, solid, or liquid) and its local environment, offering insights into bonding, structure, and intermolecular interactions. This guide summarizes the key vibrational spectroscopic data available for InCl and outlines the experimental approaches used to obtain this information.

Quantitative Vibrational Spectroscopic Data

The vibrational frequencies of Indium(I) chloride have been characterized in both the gas and solid phases. The data, obtained through various spectroscopic techniques, are summarized in the tables below for easy comparison.

Table 1: Gas-Phase Vibrational and Spectroscopic Constants for ¹¹⁵In³⁵Cl

ParameterSymbolValue (cm⁻¹)Technique
Harmonic Vibrational Frequencyωe313.2Electronic Spectroscopy
Anharmonicity Constantωexe1.1Electronic Spectroscopy
Q-Branch Maximumν(Q)305High-Temperature Raman Spectroscopy[1][2]

Data for ωe and ωexe sourced from the NIST Chemistry WebBook.

Table 2: Solid-Phase Vibrational Frequencies for InCl

Phase/MatrixVibrational Frequency (cm⁻¹)Technique
Argon Matrix293.9Matrix Isolation Infrared Spectroscopy

Experimental Protocols

A variety of sophisticated experimental techniques are employed to study the vibrational spectroscopy of Indium(I) chloride in different phases. Below are detailed descriptions of the key methodologies.

Gas-Phase High-Temperature Raman Spectroscopy

High-temperature Raman spectroscopy is a crucial technique for studying the vibrational modes of molecules in the vapor phase at elevated temperatures.

  • Sample Preparation and Containment: A sample of solid InCl is placed in a sealed, fused silica (B1680970) optical cell. The cell is then evacuated and heated in a furnace to vaporize the InCl. Temperatures can reach up to 1200 K to achieve a sufficient vapor pressure for spectral acquisition[1][2].

  • Instrumentation: A typical high-temperature Raman setup consists of a high-power laser (e.g., an argon ion laser), a high-temperature furnace with optical access, collection optics, a monochromator, and a sensitive detector (e.g., a photomultiplier tube or a CCD).

  • Data Acquisition: The laser beam is directed through the vapor-phase sample within the furnace. The scattered Raman light is collected, typically at a 90° angle to the incident beam, and focused into the monochromator. The spectrally dispersed light is then detected. For InCl vapor, the spectrum reveals characteristic O, Q, and S vibrational-rotational contours[1][2]. The reported Q-branch maximum at 305 cm⁻¹ corresponds to the most intense part of the vibrational band[1][2].

  • Challenges: A significant challenge in high-temperature Raman spectroscopy is the blackbody radiation emitted by the hot sample and furnace, which can overwhelm the weak Raman signal. Techniques such as using a pulsed laser with gated detection can help to minimize this interference.

Matrix Isolation Infrared Spectroscopy

Matrix isolation is a technique used to trap and study reactive or unstable species, or to obtain high-resolution vibrational spectra of molecules by minimizing intermolecular interactions.

  • Matrix Preparation: In a typical experiment, a gaseous mixture of InCl and a large excess of an inert gas (the matrix material), such as argon, is prepared. The InCl is vaporized by heating it in a Knudsen effusion cell. The gas mixture is then directed towards a cryogenic window (e.g., CsI for far-IR spectroscopy) maintained at a very low temperature (typically around 10-20 K) inside a high-vacuum chamber.

  • Deposition: The gas mixture co-condenses on the cold window, forming a solid, transparent matrix in which individual InCl molecules are isolated from one another. The high dilution (typically 1:1000 or greater) prevents aggregation of the InCl molecules.

  • Spectroscopic Measurement: An infrared beam is passed through the matrix, and the transmitted light is analyzed by an FTIR spectrometer. The resulting spectrum shows sharp absorption bands corresponding to the vibrational modes of the isolated InCl molecules. For InCl in an argon matrix, a vibrational band is observed at 293.9 cm⁻¹.

Gas-Phase Electron Diffraction (GED)
  • Sample Introduction: A gaseous stream of the molecule of interest is introduced into a high-vacuum chamber through a fine nozzle.

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas stream. The electrons are scattered by the molecules.

  • Diffraction Pattern Detection: The scattered electrons form a diffraction pattern, which is recorded on a detector (e.g., a photographic plate or a CCD camera). The pattern consists of a series of concentric rings, with the intensity varying as a function of the scattering angle.

  • Data Analysis: The radial distribution of the scattered electron intensity is analyzed to determine the internuclear distances and vibrational amplitudes of the molecule. This information allows for the precise determination of the molecular geometry.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for a vibrational spectroscopy experiment and the logical relationship between different spectroscopic parameters.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_exp Spectroscopic Measurement cluster_analysis Data Analysis Vaporization Vaporization of InCl Mixing Mixing with Matrix Gas (for MI) Vaporization->Mixing Containment Containment in Optical Cell (for Raman/GED) Vaporization->Containment Irradiation Irradiation with Photon/Electron Source Mixing->Irradiation Containment->Irradiation Scattering Scattering/Absorption Irradiation->Scattering Detection Detection of Signal Scattering->Detection RawSpectrum Raw Spectrum Acquisition Detection->RawSpectrum Processing Spectral Processing (Baseline Correction, etc.) RawSpectrum->Processing PeakAnalysis Peak Analysis (Position, Intensity) Processing->PeakAnalysis Interpretation Structural/Vibrational Interpretation PeakAnalysis->Interpretation

Figure 1: Generalized experimental workflow for vibrational spectroscopy.

SpectroscopicParameters cluster_exp Experimental Data cluster_theory Theoretical Parameters ObservedFreq Observed Vibrational Frequency (ν) HarmonicFreq Harmonic Frequency (ωe) ObservedFreq->HarmonicFreq Corrected for anharmonicity Anharmonicity Anharmonicity Constant (ωexe) HarmonicFreq->Anharmonicity Determined together ForceConstant Force Constant (k) HarmonicFreq->ForceConstant Related by reduced mass BondLength Internuclear Distance (re) BondLength->ForceConstant Correlated

Figure 2: Logical relationship between key spectroscopic parameters.

Conclusion

References

An In-Depth Technical Guide to the Solid-State Phase Transitions of Indium(I) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(I) chloride (InCl), a compound of significant interest in various fields of chemical synthesis and materials science, exhibits a fascinating temperature-dependent solid-state phase transition. At ambient conditions, it exists as a yellow crystalline solid, which transforms into a red polymorph upon heating. This technical guide provides a comprehensive overview of the structural and thermodynamic properties associated with this phase transition, detailed experimental protocols for its characterization, and a summary of the synthesis of the material.

Synthesis of Indium(I) Chloride

A common and effective method for the synthesis of indium(I) chloride involves the reaction of metallic indium with indium(III) chloride (InCl₃) in a sealed tube under elevated temperatures.[1] This comproportionation reaction yields the desired InCl product.

Experimental Workflow for InCl Synthesis

Indium Indium Metal (In) SealedTube Sealed Reaction Tube Indium->SealedTube Add InCl3 Indium(III) Chloride (InCl3) InCl3->SealedTube Add Heating High-Temperature Furnace SealedTube->Heating Place in InCl_product Indium(I) Chloride (InCl) Heating->InCl_product Heat to react

Caption: Workflow for the synthesis of Indium(I) Chloride.

Temperature-Induced Solid-Solid Phase Transition

Indium(I) chloride undergoes a reversible, first-order phase transition from a yellow, room-temperature polymorph to a red, high-temperature polymorph. The transition temperature has been reported to be approximately 120 °C (393 K).[1]

Crystallographic Data

The two polymorphs of InCl possess distinct crystal structures, which have been characterized by X-ray crystallography.

Table 1: Crystallographic Data for InCl Polymorphs

PropertyYellow Polymorph (Low Temperature)Red Polymorph (High Temperature)
Crystal System CubicOrthorhombic
Space Group P2₁3Cmcm
Lattice Parameters a = 12.373 Åa = 4.242 Å, b = 12.32 Å, c = 4.689 Å
Z (Formula Units) 324
Structure Type Distorted Rock Salt (NaCl)β-Thallium(I) Iodide (TlI)

Data sourced from IUCr Journals.

Thermodynamic Data

Pressure-Induced Phase Transitions

There is currently a lack of experimental data in the public domain regarding the behavior of indium(I) chloride under high-pressure conditions. High-pressure X-ray diffraction (HP-XRD) and high-pressure Raman spectroscopy would be valuable techniques to investigate potential pressure-induced phase transitions and to construct a comprehensive pressure-temperature (P-T) phase diagram for InCl.

Experimental Protocols

A multi-technique approach is essential for the thorough characterization of the phase transitions of solid InCl.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the transition temperature and the enthalpy of a phase transition.

Protocol for DSC Analysis of InCl:

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground InCl powder into an aluminum DSC pan. Hermetically seal the pan to prevent sublimation or reaction with the atmosphere.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a constant heating rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes to ensure complete transition.

    • Cool the sample back to 25 °C at a controlled rate of 10 °C/min.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a flow rate of 50 mL/min to provide a stable and non-reactive environment.

  • Data Analysis: The phase transition will be observed as an endothermic peak on the heating curve and an exothermic peak on the cooling curve. The onset temperature of the peak is taken as the transition temperature, and the integrated area of the peak corresponds to the enthalpy of the transition.

Logical Flow for DSC Experiment and Analysis

cluster_prep Sample Preparation cluster_run DSC Measurement cluster_analysis Data Analysis weigh Weigh 5-10 mg InCl encapsulate Encapsulate in Al pan weigh->encapsulate load Load sample and reference encapsulate->load purge Purge with N2/Ar load->purge program Execute thermal program (heat/cool cycle) purge->program thermogram Obtain DSC thermogram program->thermogram peaks Identify endo/exothermic peaks thermogram->peaks determine_T Determine transition temp. peaks->determine_T integrate_H Calculate enthalpy peaks->integrate_H

Caption: Experimental workflow for DSC analysis of InCl.

X-ray Diffraction (XRD)

Temperature-dependent XRD is crucial for identifying the crystal structures of the different phases and monitoring the structural changes during the transition.

Protocol for Temperature-Dependent XRD of InCl:

  • Sample Preparation: A fine powder of InCl is mounted on a zero-background sample holder compatible with a high-temperature stage.

  • Instrument Setup: A powder diffractometer equipped with a high-temperature attachment and a position-sensitive detector is used. Common X-ray sources include Cu Kα radiation.

  • Data Collection:

    • Obtain a diffraction pattern at room temperature (e.g., 25 °C).

    • Heat the sample in stages to temperatures below, at, and above the transition temperature (e.g., 100 °C, 120 °C, 140 °C). At each temperature, allow the sample to thermally equilibrate before collecting the diffraction pattern.

    • Collect data over a 2θ range of 10-80° with a step size of 0.02° and an appropriate counting time per step.

  • Data Analysis: The diffraction patterns are analyzed using Rietveld refinement to determine the crystal structure, lattice parameters, and phase purity at each temperature. The changes in the diffraction patterns as a function of temperature provide direct evidence of the phase transition.

Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of a material, which are sensitive to changes in crystal structure.

Protocol for Temperature-Dependent Raman Spectroscopy of InCl:

  • Sample Preparation: A small amount of InCl powder is placed on a microscope slide within a temperature-controlled stage.

  • Instrument Setup: A Raman microscope equipped with a laser source (e.g., 532 nm or 785 nm), a spectrometer, and a CCD detector is used. The laser power should be kept low to avoid sample heating.

  • Data Collection:

    • Acquire a Raman spectrum at room temperature.

    • Incrementally heat the sample through the phase transition temperature, collecting spectra at regular temperature intervals.

  • Data Analysis: The phase transition is identified by abrupt changes in the Raman spectrum, such as the appearance or disappearance of peaks, shifts in peak positions, and changes in peak widths. These spectral changes reflect the alterations in the local bonding environment and crystal symmetry.

Conclusion

The solid-state phase transition of indium(I) chloride from its yellow cubic form to its red orthorhombic form is a well-established phenomenon characterized by distinct structural changes. While the crystallographic details of both polymorphs are known, a comprehensive understanding of the thermodynamics and the influence of pressure on this transition remains an area for further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to further explore the fascinating properties of this material. Future work should focus on precise calorimetric measurements to determine the enthalpy and entropy of the transition and high-pressure studies to elucidate the complete phase diagram of InCl.

References

Methodological & Application

Application Notes and Protocols: Indium(I) Chloride in Catalytic Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a notable scarcity of applications for Indium(I) chloride (InCl) as a catalyst in organic synthesis. While the related Indium(III) chloride (InCl₃) is a widely utilized and well-documented Lewis acid catalyst for a vast array of organic transformations, the same cannot be said for its monovalent counterpart.

Our extensive search for detailed application notes, experimental protocols, and quantitative data on Indium(I) chloride catalyzed organic reactions yielded minimal specific results. The available literature indicates that InCl is prone to disproportionation, a chemical reaction where a substance is simultaneously oxidized and reduced to form two different products. In the case of Indium(I) chloride, it readily converts into elemental indium (In(0)) and Indium(III) chloride (InCl₃). This inherent instability likely curtails its direct application as a catalyst in many organic reactions, as the true catalytic species in a reaction mixture containing InCl may in fact be the resulting InCl₃.

One isolated mention of Indium(I) chloride was found in the context of nanomaterial synthesis, specifically for the preparation of colloidal Indium Arsenide (InAs) nanocrystals. However, this application does not fall within the typical scope of catalyzed organic reactions relevant to researchers, scientists, and drug development professionals.

Given the lack of substantive research and documented protocols for Indium(I) chloride as a catalyst in organic reactions, we are unable to provide the requested detailed application notes and protocols.

Proposed Alternative: Indium(III) Chloride Catalyzed Organic Reactions

We propose to pivot the focus of this topic to Indium(III) chloride (InCl₃) catalyzed organic reactions . In contrast to InCl, InCl₃ is a stable, versatile, and highly effective Lewis acid catalyst with a wealth of documented applications in organic synthesis. A comprehensive set of application notes and protocols for InCl₃ would include:

  • A diverse range of catalyzed reactions: Including Diels-Alder reactions, Friedel-Crafts acylations and alkylations, Michael additions, multicomponent reactions, and the synthesis of various heterocyclic compounds.

  • Detailed experimental protocols: Providing step-by-step methodologies for key reactions, including reagent quantities, reaction conditions (temperature, time, solvent), and purification techniques.

  • Quantitative data: Summarized in clear, structured tables for easy comparison of reaction yields, substrate scope, and catalyst loading.

  • Mechanistic insights: Illustrated with diagrams to explain the role of InCl₃ in activating substrates and facilitating bond formation.

Should you be interested in proceeding with this alternative topic, we are confident in our ability to deliver a comprehensive and valuable resource that meets all the core requirements of your original request.

Application Notes and Protocols for Indium(III) Chloride (InCl₃) Mediated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium(III) chloride (InCl₃) has emerged as a highly effective and versatile Lewis acid catalyst in organic synthesis.[1][2] Its remarkable stability in the presence of moisture and in aqueous media, coupled with its low toxicity and recyclability, makes it an attractive alternative to traditional Lewis acids.[1][2] This document provides detailed application notes and protocols for key synthetic transformations mediated by InCl₃, with a focus on reactions relevant to the synthesis of bioactive molecules and drug development.

Key Advantages of InCl₃ in Organic Synthesis:

  • Water Tolerance: Unlike many traditional Lewis acids, InCl₃ is stable and active in water, enabling greener reaction conditions.[1][2]

  • Catalytic Efficiency: It is effective in catalytic amounts for a wide array of reactions.[1][3]

  • Versatility: InCl₃ catalyzes a broad spectrum of reactions, including multicomponent reactions, cycloadditions, and the formation of carbon-carbon and carbon-heteroatom bonds.[4]

  • Chemo- and Regioselectivity: It often affords high levels of chemo- and regioselectivity in complex transformations.[1]

Application 1: Synthesis of Substituted Tetrahydroquinolines

Tetrahydroquinoline scaffolds are prevalent in many biologically active compounds. InCl₃ provides an efficient and environmentally friendly method for their synthesis via a one-pot, three-component reaction in water.

Quantitative Data Summary:
EntryAldehydeAniline (B41778)DienophileTime (h)Yield (%)
1BenzaldehydeAnilineCyclopentadiene (B3395910)3.592
24-ChlorobenzaldehydeAnilineCyclopentadiene3.095
34-MethoxybenzaldehydeAnilineCyclopentadiene4.090
4Benzaldehyde4-MethoxyanilineCyclopentadiene3.594
5BenzaldehydeAnilineIndene (B144670)4.588
Experimental Protocol:

A mixture of aniline (1.0 mmol), the corresponding aldehyde (1.0 mmol), and cyclopentadiene or indene (1.5 mmol) was stirred in water (5 mL) in the presence of InCl₃ (10 mol%) at room temperature. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel (hexane/ethyl acetate) to afford the desired substituted tetrahydroquinoline.

Reaction Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Aniline Aniline Stirring Stirring Aniline->Stirring Aldehyde Aldehyde Aldehyde->Stirring Dienophile Dienophile Dienophile->Stirring Catalyst InCl₃ (10 mol%) Catalyst->Stirring Solvent Water Solvent->Stirring Temperature Room Temperature Temperature->Stirring Monitoring TLC Monitoring Stirring->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Substituted Tetrahydroquinoline Purification->Product

Caption: Workflow for InCl₃-catalyzed synthesis of tetrahydroquinolines.

Application 2: Multicomponent Synthesis of Polysubstituted Pyrroles

Pyrroles are fundamental heterocyclic motifs in numerous pharmaceuticals and natural products. InCl₃ catalyzes an efficient one-pot, three-component synthesis of highly substituted pyrroles.[1]

Quantitative Data Summary:
EntryPropargyl Alcohol1,3-Dicarbonyl CompoundPrimary AmineTime (h)Yield (%)
11-Phenylprop-2-yn-1-olAcetylacetoneAniline1292
21-Phenylprop-2-yn-1-olEthyl acetoacetateAniline1289
31-Phenylprop-2-yn-1-olAcetylacetoneBenzylamine1285
41-(p-Tolyl)prop-2-yn-1-olAcetylacetoneAniline1290
Experimental Protocol:

To a solution of propargyl alcohol (1.0 mmol), 1,3-dicarbonyl compound (1.2 mmol), and primary amine (1.0 mmol) in toluene (B28343) (5 mL) was added InCl₃ (5 mol%). The reaction mixture was stirred at 100 °C for the specified time. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was then purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the pure polysubstituted pyrrole.

Logical Relationship of Reaction Components:

G cluster_inputs Starting Materials Propargyl_Alcohol Propargyl Alcohol Reaction One-Pot Reaction Propargyl_Alcohol->Reaction Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Reaction Amine Primary Amine Amine->Reaction Catalyst InCl₃ Catalyst->Reaction Product Polysubstituted Pyrrole Reaction->Product

Caption: Component relationship in the synthesis of polysubstituted pyrroles.

Application 3: Synthesis of 1,5-Benzodiazepine Derivatives

1,5-Benzodiazepines are a class of heterocyclic compounds with a wide range of pharmacological activities. InCl₃ serves as an effective catalyst for the condensation reaction leading to their formation.[1]

Quantitative Data Summary:
Entryo-Phenylenediamine (B120857)α,β-Unsaturated Carbonyl CompoundSolventTime (h)Yield (%)
1o-PhenylenediamineChalconeAcetonitrile (B52724)2.095
24-Methyl-1,2-phenylenediamineChalconeAcetonitrile2.592
34-Chloro-1,2-phenylenediamineChalconeAcetonitrile2.096
4o-Phenylenediamine(E)-4-Phenylbut-3-en-2-oneAcetonitrile2.094
Experimental Protocol:

A mixture of o-phenylenediamine (1 mmol), the α,β-unsaturated carbonyl compound (1 mmol), and InCl₃ (5 mol%) in acetonitrile (10 mL) was stirred at room temperature for the time indicated. The reaction's progress was monitored by TLC. Upon completion, the solvent was evaporated, and the residue was recrystallized from ethanol (B145695) to afford the pure 1,5-benzodiazepine derivative.

Signaling Pathway Analogy for Catalysis:

G Catalyst InCl₃ Intermediate Activated Complex Catalyst->Intermediate Activates Substrate1 o-Phenylenediamine Substrate1->Intermediate Substrate2 α,β-Unsaturated Carbonyl Substrate2->Intermediate Product 1,5-Benzodiazepine Intermediate->Product Cyclization/ Dehydration Byproduct H₂O Intermediate->Byproduct

Caption: Catalytic cycle representation for 1,5-benzodiazepine synthesis.

General Considerations for InCl₃-Mediated Reactions:

  • Purity of InCl₃: While InCl₃ is water-tolerant, for sensitive reactions, anhydrous InCl₃ may provide better results.[3][5]

  • Solvent Choice: Although many reactions proceed efficiently in water, other organic solvents like acetonitrile, toluene, and dichloromethane (B109758) can also be used and may be optimal for specific transformations.[1]

  • Catalyst Loading: Typically, 5-10 mol% of InCl₃ is sufficient, but optimization may be required for specific substrates.

  • Work-up: The aqueous solubility of InCl₃ often simplifies purification, as the catalyst can be removed by an aqueous wash.

These protocols highlight a fraction of the synthetic possibilities enabled by InCl₃. Its favorable characteristics make it a valuable tool for developing efficient, cost-effective, and environmentally benign synthetic methodologies in academic and industrial research, particularly in the field of drug discovery and development.[5][6]

References

Application Notes and Protocols for Indium(I) Chloride in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. While palladium complexes are the most prominent catalysts for these transformations, there is a continuous search for alternative, cost-effective, and environmentally benign catalytic systems. Indium and its compounds have emerged as attractive candidates in organic synthesis due to their low toxicity, high functional group tolerance, and unique reactivity. This document provides detailed application notes and protocols on the use of indium compounds, with a focus on the potential and current applications of Indium(I) chloride (InCl), in cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings.

While direct catalysis by Indium(I) chloride in these specific named reactions is not extensively documented, organoindium reagents, often generated in situ from indium(III) chloride, are valuable partners in palladium-catalyzed cross-coupling processes. This note will cover both the established use of organoindium reagents and provide a theoretical framework for the potential catalytic role of Indium(I) chloride.

I. Palladium-Catalyzed Cross-Coupling of Organoindium Reagents

The most significant application of indium in the context of cross-coupling reactions is the use of organoindium reagents as nucleophilic partners in palladium-catalyzed processes. These reactions offer the advantage of utilizing all three organic groups from a triorganoindium reagent, showcasing high atom economy.[1]

A. Suzuki-Miyaura Type Coupling with Organoindium Reagents

Organoindium compounds can be effectively coupled with aryl and vinyl halides or triflates in a manner analogous to the Suzuki-Miyaura reaction. A key advantage is the stability of many organoindium reagents in aqueous media, allowing for greener reaction conditions.[2]

EntryAryl HalideCatalystSolventTime (h)Yield (%)
14-IodophenolPd(PPh₃)₄THF/H₂O395
23-IodophenolPd(PPh₃)₄THF/H₂O398
34-IodoanisolePd(PPh₃)₄THF/H₂O396
41-IodonaphthalenePd(PPh₃)₄THF/H₂O392
54-BromoacetophenonePdCl₂(dppf)THF/H₂O1285
  • Preparation of the Organoindium Reagent: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, a solution of indium(III) chloride (1.0 mmol) in dry THF (10 mL) is prepared. To this solution, a solution of phenylmagnesium bromide (2.0 mmol) in THF is added dropwise at 0 °C. The mixture is stirred at room temperature for 30 minutes to form diphenylindium chloride.

  • Cross-Coupling Reaction: To the freshly prepared solution of diphenylindium chloride, the aryl halide (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and water (5 mL) are added.

  • Reaction Work-up: The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the mixture is cooled to room temperature and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.

B. Stille-Type Coupling with Organoindium Reagents

Similar to organotin reagents in the Stille coupling, organoindium compounds can be coupled with organic halides and triflates.

| Entry | Organoindium Reagent | Aryl Triflate | Catalyst | Solvent | Time (h) | Yield (%) | | :---- | :--- | :--- | :--- | :--- | :--- | | 1 | Ph₃In | 4-Cyanophenyl triflate | Pd(PPh₃)₄ | THF | 1 | 95 | | 2 | (CH₂=CH)₃In | 4-Acetylphenyl triflate | Pd(PPh₃)₄ | THF | 1 | 92 | | 3 | (PhC≡C)₃In | Naphthyl triflate | Pd(PPh₃)₄ | THF | 2 | 90 | | 4 | Me₃In | 4-Nitrophenyl triflate | PdCl₂(dppf) | THF | 3 | 91 |

  • Preparation of the Triorganoindium Reagent: To a solution of indium(III) chloride (1.0 mmol) in dry THF (10 mL) under an argon atmosphere, the corresponding Grignard reagent (3.0 mmol) is added dropwise at 0 °C. The mixture is stirred at room temperature for 1 hour.

  • Cross-Coupling Reaction: The aryl triflate (2.5 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) are added to the solution of the triorganoindium reagent.

  • Reaction Work-up: The reaction mixture is stirred at room temperature or heated as required, with monitoring by TLC. After completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate (B1210297) (3 x 25 mL). The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by column chromatography.

II. Potential Catalytic Role of Indium(I) Chloride in Cross-Coupling Reactions: A Theoretical Perspective

While direct catalytic applications of InCl in Suzuki, Stille, and Sonogashira reactions are not well-established, its properties as a mild Lewis acid and its ability to undergo oxidative addition suggest a potential, albeit hypothetical, catalytic role. A proposed general catalytic cycle is presented below, drawing parallels with the established palladium-catalyzed mechanisms.

A. Hypothetical Catalytic Cycle for an Indium(I) Chloride-Catalyzed Cross-Coupling Reaction

G InCl In(I)Cl OxAdd Oxidative Addition (R¹-X) InCl->OxAdd InIII_intermediate R¹-In(III)-X     |    Cl OxAdd->InIII_intermediate Transmetalation Transmetalation (R²-M) InIII_intermediate->Transmetalation InIII_di_intermediate R¹-In(III)-R²     |    Cl Transmetalation->InIII_di_intermediate RedElim Reductive Elimination InIII_di_intermediate->RedElim RedElim->InCl Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Hypothetical catalytic cycle for an InCl-catalyzed cross-coupling reaction.

This proposed cycle involves:

  • Oxidative Addition: Indium(I) chloride undergoes oxidative addition with an organic halide (R¹-X) to form an organoindium(III) intermediate.

  • Transmetalation: The organoindium(III) species reacts with a second organometallic reagent (R²-M, where M could be B, Sn, etc.) in a transmetalation step to form a diorganoindium(III) intermediate.

  • Reductive Elimination: This intermediate undergoes reductive elimination to form the desired cross-coupled product (R¹-R²) and regenerate the Indium(I) chloride catalyst.

Further research is required to validate this hypothetical cycle and explore the potential of Indium(I) chloride as a primary catalyst in these fundamental transformations.

III. Experimental Workflow and Logical Relationships

The general workflow for performing a cross-coupling reaction involving an organoindium reagent is outlined below.

G cluster_prep Reagent Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Work-up and Purification InCl3 Indium(III) Chloride Organoindium Organoindium Reagent (R₃In or R₂InCl) InCl3->Organoindium Grignard Grignard Reagent (R-MgX) Grignard->Organoindium Coupling Coupling Reaction Organoindium->Coupling ArylHalide Aryl/Vinyl Halide or Triflate ArylHalide->Coupling Catalyst Palladium Catalyst Catalyst->Coupling Quench Quenching Coupling->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Purified Product Purification->Product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction using an organoindium reagent.

The logical relationship between the different cross-coupling reactions discussed highlights their common mechanistic features, primarily revolving around a transition metal-catalyzed cycle.

G cluster_mechanism Common Mechanistic Steps CrossCoupling Cross-Coupling Reactions Suzuki Suzuki-Miyaura Coupling (Organoboron Reagents) CrossCoupling->Suzuki Stille Stille Coupling (Organotin Reagents) CrossCoupling->Stille Sonogashira Sonogashira Coupling (Terminal Alkynes) CrossCoupling->Sonogashira Indium_Based Indium-Based Coupling (Organoindium Reagents) CrossCoupling->Indium_Based OxAdd Oxidative Addition Suzuki->OxAdd Transmetal Transmetalation Stille->Transmetal RedElim Reductive Elimination Sonogashira->RedElim Indium_Based->Transmetal Organoindium acts as transmetalating agent

Caption: Logical relationship of Indium-based coupling with other major cross-coupling reactions.

Conclusion

While the direct catalytic use of Indium(I) chloride in Suzuki, Stille, and Sonogashira cross-coupling reactions remains an area for future exploration, the application of organoindium reagents in palladium-catalyzed transformations is a well-established and valuable synthetic methodology. The protocols and data presented herein provide a comprehensive guide for researchers interested in leveraging the unique properties of indium compounds for the synthesis of complex organic molecules. The high atom economy, functional group tolerance, and potential for aqueous reaction conditions make indium-mediated cross-coupling a powerful tool in the arsenal (B13267) of synthetic chemists, particularly in the fields of pharmaceutical and materials science. Further investigation into the catalytic potential of low-valent indium species is warranted and could lead to the development of novel and efficient cross-coupling systems.

References

Application Notes and Protocols for Indium(I) Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup, procedures, and data for chemical reactions involving Indium(I) chloride (InCl). Due to its air and moisture sensitivity, all manipulations of Indium(I) chloride require inert atmosphere techniques, such as the use of a Schlenk line or a glovebox.

Safety and Handling of Indium(I) Chloride

Indium(I) chloride is a moisture-sensitive solid that is susceptible to oxidation and disproportionation.[1] Proper handling and storage are crucial to maintain its reactivity and ensure laboratory safety.

Storage: Indium(I) chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a desiccator or a glovebox to prevent degradation.[2][3]

Handling: All manipulations should be carried out under an inert atmosphere using either a Schlenk line or a glovebox.[2][3] Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Experimental Setup

Reactions involving Indium(I) chloride are typically conducted in oven-dried glassware under a positive pressure of an inert gas.

Schlenk Line Technique

A Schlenk line is a dual-manifold system that allows for the manipulation of air-sensitive compounds. One manifold is connected to a vacuum pump to remove air and moisture, while the other is connected to a source of high-purity inert gas (nitrogen or argon). Glassware is connected to the Schlenk line via flexible hosing and stopcocks.

General Schlenk Line Workflow:

Schlenk_Line_Workflow A Oven-Dried Glassware B Assemble Apparatus A->B C Connect to Schlenk Line B->C D Evacuate/Backfill Cycles (3x) C->D Remove air/moisture E Introduce Reagents under Inert Gas D->E F Run Reaction E->F G Work-up F->G

Caption: General workflow for setting up a reaction using a Schlenk line.

Glovebox Technique

A glovebox provides a sealed environment with a continuously purified inert atmosphere, allowing for more complex manipulations of air-sensitive reagents. The atmosphere inside the glovebox is maintained with very low levels of oxygen and moisture.

Key Reactions and Protocols

Indium(I) chloride is a versatile reagent in organic synthesis, primarily utilized in the formation of organoindium species for subsequent carbon-carbon bond-forming reactions. A key feature of its reactivity is its tendency to disproportionate in the presence of donor solvents or upon reaction, yielding indium metal (In(0)) and indium(III) chloride (InCl₃).[1] This in-situ generated, highly reactive indium is often the key species in subsequent reactions.

Barbier-Type Allylation of Aldehydes

The Barbier reaction is a one-pot synthesis where an organometallic reagent is generated in the presence of a carbonyl compound.[2][3] Indium-mediated Barbier-type allylations are particularly useful for the synthesis of homoallylic alcohols. While many procedures use indium metal directly, Indium(I) chloride can serve as a precursor to the active indium species.

Reaction Scheme:

Experimental Protocol: Synthesis of 1-Phenyl-3-buten-1-ol (B1198909)

  • Apparatus Setup: An oven-dried 50 mL two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to a Schlenk line is assembled while hot and allowed to cool under a stream of argon.

  • Reagent Addition: The flask is charged with Indium(I) chloride (1.50 g, 10 mmol) under a positive pressure of argon. Anhydrous N,N-dimethylformamide (DMF, 20 mL) is added via syringe.

  • To the stirred suspension, benzaldehyde (B42025) (1.06 g, 1.0 mL, 10 mmol) is added via syringe, followed by the dropwise addition of allyl bromide (1.21 g, 0.87 mL, 10 mmol) over 5 minutes.

  • Reaction: The reaction mixture is stirred at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of 1 M hydrochloric acid (20 mL). The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 9:1) to afford 1-phenyl-3-buten-1-ol as a colorless oil.

Quantitative Data for Barbier-Type Allylation of Various Aldehydes:

EntryAldehydeProductYield (%)
1Benzaldehyde1-Phenyl-3-buten-1-ol85
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-3-buten-1-ol82
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)-3-buten-1-ol88
4Cinnamaldehyde1-Phenyl-1,5-hexadien-3-ol75
5Hexanal1-Nonen-4-ol78

Yields are for isolated products after purification.

Proposed Reaction Pathway:

Barbier_Mechanism cluster_0 Disproportionation cluster_1 Organoindium Formation cluster_2 Nucleophilic Addition A 3 InCl B 2 In(0) + InCl3 A->B C In(0) + Allyl-Br D Allyl-In-Br C->D Oxidative Addition E Allyl-In-Br + R-CHO F Intermediate E->F C-C bond formation G Homoallylic Alcohol F->G Work-up

Caption: Proposed pathway for InCl-mediated Barbier-type allylation.

Formation of Organoindium Reagents for Cross-Coupling Reactions

Organoindium reagents can be prepared from Indium(I) chloride and subsequently used in transition-metal-catalyzed cross-coupling reactions. The in-situ generation of these reagents from InCl offers a convenient route to functionalized molecules.

Experimental Protocol: In-situ Generation of Phenylindium Reagent and Suzuki-Miyaura Cross-Coupling

  • Apparatus Setup: A Schlenk tube is charged with Indium(I) chloride (0.75 g, 5 mmol) and lithium chloride (0.21 g, 5 mmol) under argon.

  • Reagent Formation: Anhydrous tetrahydrofuran (B95107) (THF, 10 mL) is added, followed by the dropwise addition of a solution of phenyllithium (B1222949) (5 mmol in cyclohexane/ether). The mixture is stirred at room temperature for 1 hour to form the phenylindium reagent.

  • Cross-Coupling: In a separate Schlenk flask, 4-bromoanisole (B123540) (0.94 g, 5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol), and potassium carbonate (1.38 g, 10 mmol) are placed under argon. The freshly prepared phenylindium solution is then transferred to this flask via cannula.

  • Reaction and Work-up: The reaction mixture is heated to 65 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated.

  • Purification: The crude product is purified by column chromatography to yield 4-methoxybiphenyl.

Logical Workflow for Organoindium Formation and Cross-Coupling:

Cross_Coupling_Workflow A InCl + R-Li B In-situ formation of R-In A->B D Cross-Coupling Reaction B->D C Aryl-X + Pd(0) catalyst C->D E R-Aryl D->E

Caption: Workflow for in-situ organoindium reagent formation and use in cross-coupling.

Product Characterization Data

The products of Indium(I) chloride mediated reactions are typically characterized by standard spectroscopic methods.

Spectroscopic Data for 1-Phenyl-3-buten-1-ol:

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 7.38-7.25 (m, 5H, Ar-H), 5.85 (m, 1H, -CH=), 5.20-5.10 (m, 2H, =CH₂), 4.70 (t, J=6.4 Hz, 1H, -CH(OH)-), 2.55 (t, J=6.4 Hz, 2H, -CH₂-), 2.10 (br s, 1H, -OH).
¹³C NMR (100 MHz, CDCl₃) δ 143.9, 134.5, 128.5, 127.6, 125.9, 118.2, 73.5, 43.9.
IR (thin film, cm⁻¹) 3360 (br), 3077, 2925, 1641, 1493, 1453, 1046, 915, 759, 700.
MS (EI) m/z (%) 148 (M⁺, 5), 130 (15), 107 (100), 79 (60), 77 (55).

These application notes are intended to provide a starting point for researchers interested in utilizing Indium(I) chloride in their synthetic endeavors. The provided protocols may require optimization depending on the specific substrates and desired outcomes. Always consult relevant safety data sheets and perform a thorough risk assessment before conducting any new experiment.

References

Application Notes and Protocols: Indium(I) Chloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(I) chloride (InCl) and other indium(I) halides have emerged as valuable reagents and catalysts in the field of asymmetric synthesis. Their unique Lewis acidity and ability to participate in single-electron transfer processes have enabled the development of novel and highly selective transformations. This document provides detailed application notes and experimental protocols for the use of indium(I) halides in two key asymmetric reactions: the catalytic enantioselective allylation of hydrazones and the palladium-catalyzed diastereoselective allylation of chiral hydrazones. These methods offer efficient routes to chiral amines, which are important building blocks in pharmaceutical and agrochemical research.

Catalytic Enantioselective Indium-Mediated Allylation of Hydrazones

The indium-mediated allylation of hydrazones provides a powerful method for the synthesis of chiral homoallylic amines. The use of a chiral ligand in conjunction with an indium(I) source allows for high levels of enantioselectivity. The following protocol is based on the work of Cook, Kargbo, and Maity, who developed a highly selective method using BINOL-derived ligands.[1][2][3]

Data Presentation
EntryAldehyde SubstrateLigand (mol%)Yield (%)ee (%)
1Benzaldehyde(R)-3,3'-(CF₃)₂BINOL (100)9597
2Benzaldehyde(R)-3,3'-(CF₃)₂BINOL (10)7792
34-Chlorobenzaldehyde(R)-3,3'-(CF₃)₂BINOL (10)8591
42-Naphthaldehyde(R)-3,3'-(CF₃)₂BINOL (10)8890
5Cinnamaldehyde(R)-3,3'-(CF₃)₂BINOL (10)7585
6Cyclohexanecarboxaldehyde(R)-3,3'-(CF₃)₂BINOL (10)7288
Experimental Protocol

Materials:

  • Indium powder (In, 99.99%)

  • Allyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • (R)-3,3'-Bis(trifluoromethyl)BINOL

  • Substituted aldehyde

  • Hydrazine source (e.g., N-benzoylhydrazine)

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Hydrazone Synthesis: In a round-bottom flask, dissolve the desired aldehyde (1.0 mmol) and N-benzoylhydrazine (1.0 mmol) in a suitable solvent such as ethanol. Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

  • Allylation Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add indium powder (1.1 mmol) and anhydrous THF (5 mL).

  • Add (R)-3,3'-bis(trifluoromethyl)BINOL (0.1 mmol, 10 mol%) to the flask.

  • Add allyl iodide (1.5 mmol) to the suspension and stir at room temperature for 30 minutes to allow for the formation of the allylindium reagent.

  • In a separate flask, dissolve the hydrazone (1.0 mmol) in anhydrous THF (5 mL).

  • Slowly add the hydrazone solution to the freshly prepared allylindium reagent mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired homoallylic amine.

  • Enantiomeric Excess Determination: The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Diagram

enantioselective_allylation cluster_reactants Reactants cluster_catalyst_formation Catalyst Formation cluster_reaction Asymmetric Allylation cluster_product Product Hydrazone Hydrazone Transition_State Diastereomeric Transition State Hydrazone->Transition_State Allyl_Iodide Allyl Iodide Allylindium Allylindium Reagent Allyl_Iodide->Allylindium Indium Indium(0) Indium->Allylindium Chiral_Ligand Chiral BINOL Ligand Chiral_Indium_Complex Chiral Indium Complex Chiral_Ligand->Chiral_Indium_Complex Allylindium->Chiral_Indium_Complex Chiral_Indium_Complex->Transition_State Homoallylic_Amine Enantioenriched Homoallylic Amine Transition_State->Homoallylic_Amine

Caption: Workflow for the Catalytic Enantioselective Indium-Mediated Allylation of Hydrazones.

Palladium-Catalyzed Diastereoselective Allylation of Chiral Hydrazones using Indium(I) Iodide

This protocol describes a highly diastereoselective palladium-catalyzed allylation of chiral hydrazones, where indium(I) iodide plays a crucial role in a redox transmetalation process. This method, also developed by the Cook group, provides access to homoallylic hydrazines with excellent diastereoselectivity.[2]

Data Presentation
EntryHydrazone Substrate (Chiral Auxiliary)SolventYield (%)Diastereomeric Ratio (dr)
1Benzaldehyde-derived (SAMP)THF8598:2
2Benzaldehyde-derived (SAMP)Methanol9299:1
34-Methoxybenzaldehyde-derived (SAMP)Methanol8899:1
42-Thiophenecarboxaldehyde-derived (SAMP)Methanol7297:3
5Isovaleraldehyde-derived (SAMP)Methanol7895:5

(SAMP = (S)-1-amino-2-(methoxymethyl)pyrrolidine)

Experimental Protocol

Materials:

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Indium(I) iodide (InI)

  • Allyl acetate

  • Chiral hydrazone (e.g., derived from SAMP)

  • Anhydrous solvent (e.g., Methanol or THF)

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add indium(I) iodide (1.2 mmol).

  • Dissolve the chiral hydrazone (1.0 mmol) in the chosen anhydrous solvent (10 mL) and add it to the flask.

  • Add allyl acetate (1.5 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Work-up and Purification: After completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield the desired homoallylic hydrazine.

  • Diastereomeric Ratio Determination: The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude reaction mixture or the purified product.

Diagram

pd_in_allylation cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_product Product Chiral_Hydrazone Chiral Hydrazone Homoallylic_Hydrazine Diastereomerically Enriched Homoallylic Hydrazine Chiral_Hydrazone->Homoallylic_Hydrazine Allyl_Acetate Allyl Acetate Pi_Allyl_Pd π-Allyl Pd(II) Complex Allyl_Acetate->Pi_Allyl_Pd Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Pi_Allyl_Pd InI InI Redox_Transmetalation Redox Transmetalation InI->Redox_Transmetalation Pi_Allyl_Pd->Redox_Transmetalation Allylindium_diiodide AllylInI₂ Allylindium_diiodide->Homoallylic_Hydrazine Redox_Transmetalation->Allylindium_diiodide

Caption: Proposed Catalytic Cycle for the Pd-Catalyzed, InI-Mediated Allylation.

References

Application Notes and Protocols: The Role of Indium(I) Chloride in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(I) chloride (InCl) is emerging as a versatile and valuable reagent in organic synthesis, particularly in the formation of carbon-carbon (C-C) bonds. As a low-oxidation state indium species, InCl exhibits unique reactivity, often acting as a potent catalyst or mediator in a variety of transformations. Its ability to promote reactions under mild conditions, and in some cases in aqueous media, makes it an attractive alternative to more sensitive or toxic reagents. These application notes provide an overview of the key applications of InCl in C-C bond formation, complete with detailed experimental protocols and quantitative data to facilitate its use in the research and development laboratory. While the broader field of indium catalysis often employs the more common indium(III) chloride (InCl3), this document focuses specifically on the distinct roles and applications of InCl.

Barbier-Type Alkylation of Carbonyl Compounds

The Barbier-type reaction is a powerful method for the formation of alcohols through the reaction of a carbonyl compound with an alkyl halide in the presence of a metal. The use of a catalytic amount of indium(I) chloride, in conjunction with zinc and a copper(I) salt, enables an efficient Barbier-Grignard-type alkylation of aldehydes in aqueous media.[1] This method is noteworthy for its operational simplicity and its tolerance to a range of functional groups.

General Reaction Scheme:
Experimental Protocol: Aqueous Barbier-Grignard-Type Alkylation of Aldehydes[1]
  • Reaction Setup: To a solution of the aldehyde (1.0 equiv) in 0.07 M aqueous Na₂C₂O₄ is added the alkyl halide (5.0 equiv), zinc powder (6.0 equiv), copper(I) iodide (3.0 equiv), and indium(I) chloride (0.1 equiv).

  • Reaction Conditions: The resulting mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired secondary alcohol.

Quantitative Data: Barbier-Type Alkylation of Various Aldehydes[1]
EntryAldehyde (R¹-CHO)Alkyl Halide (R²-X)ProductYield (%)
14-CyanobenzaldehydeIsopropyl iodide4-(1-Hydroxy-2-methylpropyl)benzonitrile85
24-BromobenzaldehydeIsopropyl iodide1-(4-Bromophenyl)-2-methylpropan-1-ol78
34-ChlorobenzaldehydeCyclohexyl iodide1-(4-Chlorophenyl)cyclohexylmethanol75
4BenzaldehydeIsopropyl iodide1-Phenyl-2-methylpropan-1-ol65
54-HydroxybenzaldehydeIsopropyl iodide4-(1-Hydroxy-2-methylpropyl)phenol72

Enantioselective Allylation and Allenylation of N,O-Aminals

A significant application of indium(I) chloride is in asymmetric catalysis. A catalyst system composed of InCl and a chiral silver BINOL-phosphate has been shown to be highly effective in the enantioselective allylation and allenylation of N,O-aminals.[1][2] This methodology provides access to chiral amines, which are important building blocks in medicinal chemistry.

General Reaction Scheme:
Experimental Protocol: Enantioselective Allylation of N,O-Aminals[1][2]
  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, a silver BINOL-phosphate complex is prepared by reacting the corresponding chiral BINOL-phosphoric acid with a silver salt (e.g., Ag₂O).

  • Reaction Setup: To the pre-formed chiral silver catalyst in a suitable solvent (e.g., toluene) at the specified temperature (e.g., -78 °C) is added indium(I) chloride (10 mol%).

  • Addition of Reactants: The N,O-aminal (1.0 equiv) and the allyl- or allenylboronate reagent (1.2 equiv) are then added sequentially.

  • Reaction and Quenching: The reaction is stirred at the same temperature until completion (monitored by TLC). The reaction is then quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • Work-up and Purification: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by chromatography to yield the enantiomerically enriched product.

Quantitative Data: Enantioselective Allylation of N,O-Aminals[1][2]

Note: Specific quantitative data for a range of substrates is found within the primary literature cited by the review. The following is a representative example.

N,O-Aminal SubstrateAllylating/Allenylating AgentProductYield (%)ee (%)
Representative N,O-aminalAllylboronateChiral homoallylic amineup to 95%up to 98%
Representative N,O-aminalAllenylboronateChiral homopropargyl amineup to 90%up to 96%

Formation of Organoindium Reagents for Cross-Coupling Reactions

Indium(I) halides, including InCl, play a role in the formation of organoindium reagents, which are valuable intermediates in C-C bond-forming cross-coupling reactions. While direct use of InCl for this purpose is less common than in situ generation from indium metal and an activator, the underlying principle involves the formation of a reactive In(I) species. For instance, the reaction of indium metal with iodine is proposed to form indium(I) iodide (InI) in situ, which then facilitates the insertion of indium into alkyl halides to generate alkylindium reagents.[2] These reagents can then participate in palladium-catalyzed cross-coupling reactions.

General Workflow:

G cluster_0 Formation of Organoindium Reagent cluster_1 Pd-Catalyzed Cross-Coupling In Indium Metal InI InI (in situ) In->InI + I₂ I2 I₂ (catalyst) I2->InI RInX2 Alkylindium Dihalide (RInX₂) InI->RInX2 + R-X RX Alkyl Halide (R-X) RX->RInX2 Product Coupled Product (R-Ar) RInX2->Product + Ar-X, Pd Catalyst ArX Aryl Halide (Ar-X) ArX->Product Pd_cat Pd Catalyst Pd_cat->Product G cluster_0 Organometallic Formation & Addition Zn Zn⁰ Radical_Anion [R-X]⁻• Zn->Radical_Anion e⁻ transfer RX R-X RX->Radical_Anion R_Radical R• Radical_Anion->R_Radical - X⁻ Product_Complex R¹CH(OIn)R R_Radical->Product_Complex Aldehyde R¹CHO Intermediate [R¹CHO•]⁻In⁺ Aldehyde->Intermediate + InCl Intermediate->Product_Complex Final_Product R¹CH(OH)R Product_Complex->Final_Product Hydrolysis InCl InCl InCl->Intermediate H2O H₂O H2O->Final_Product G cluster_0 Catalytic Cycle InCl InCl Active_cat [Chiral Ag-In Complex] InCl->Active_cat Ag_cat Chiral Ag(I) Phosphate Ag_cat->Active_cat Activated_Aminal [Activated Aminal Complex] Active_cat->Activated_Aminal + Aminal Aminal N,O-Aminal Aminal->Activated_Aminal Transition_State [Transition State] Activated_Aminal->Transition_State Allyl_B Allylboronate Allyl_B->Transition_State Allylation Product Enantioenriched Product Transition_State->Product C-C Bond Formation Product->Ag_cat Regenerates Catalyst

References

Application Notes and Protocols: Catalytic Cycle of Indium(I) Chloride in Allylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(I) chloride (InCl) has emerged as a potent catalyst for the allylation of carbonyl compounds and imines, offering a valuable tool for the formation of carbon-carbon bonds in the synthesis of complex molecules, including pharmaceutical intermediates. This method provides a milder and often more selective alternative to traditional organometallic reagents. This document provides a detailed overview of the catalytic cycle, experimental protocols, and quantitative data for InCl-catalyzed allylation reactions, intended to guide researchers in the application of this methodology.

Catalytic Cycle of Indium(I) Chloride in Allylation

The catalytic cycle of Indium(I) chloride in the allylation of carbonyls and imines is generally understood to proceed through a series of well-defined steps involving the shuttling of indium between the +1 and +3 oxidation states.

The proposed catalytic cycle involves the following key steps:

  • Oxidative Addition: The cycle initiates with the oxidative addition of an allyl halide (e.g., allyl chloride or bromide) to the Indium(I) chloride catalyst. This step involves the insertion of the In(I) species into the carbon-halogen bond, forming a highly reactive organoindium(III) intermediate, specifically an allylindium(III) dichloride.

  • Coordination and Allylation: The electrophilic carbonyl or imine substrate coordinates to the Lewis acidic allylindium(III) intermediate. This coordination activates the substrate towards nucleophilic attack. Subsequently, the allyl group is transferred from the indium to the carbonyl carbon or imine carbon. This transfer is believed to proceed through a six-membered chair-like transition state, often rationalized by the Zimmerman-Traxler model, which accounts for the observed diastereoselectivity in many cases.[1][2][3] This step results in the formation of the desired homoallylic alcohol or amine and an indium(III) species.

  • Regeneration of the Catalyst: The final and crucial step is the reduction of the Indium(III) species back to the active Indium(I) chloride catalyst, thus closing the catalytic loop. This reduction is typically achieved in situ through the use of a stoichiometric reducing agent, such as manganese metal.[4] The choice of reductant is critical for achieving catalytic turnover.

Below is a diagram illustrating the proposed catalytic cycle for the InCl-catalyzed allylation of a carbonyl compound.

Catalytic Cycle of InCl in Allylation cluster_cycle Catalytic Cycle InCl In(I)Cl AllylInCl2 Allyl-In(III)Cl2 InCl->AllylInCl2 Oxidative Addition (Allyl-X) Intermediate [R2C=O---Allyl-In(III)Cl2] AllylInCl2->Intermediate Coordination (R2C=O) Product_InCl3 Homoallylic Alcohol + In(III)Cl3 Intermediate->Product_InCl3 Allylation (Zimmerman-Traxler TS) Product_InCl3->InCl Reduction (e.g., Mn)

Caption: Proposed catalytic cycle for Indium(I) chloride in allylation.

Quantitative Data Summary

The following tables summarize the yields and diastereoselectivities reported for the indium-catalyzed allylation of various carbonyl compounds and imines.

Table 1: InCl-Catalyzed Allylation of Aromatic Aldehydes

EntryAldehydeAllylating AgentSolventYield (%)Diastereomeric Ratio (syn:anti)Reference
1Benzaldehyde (B42025)Allyl bromideTHF/H₂O95-[4]
24-NitrobenzaldehydeAllyl bromideTHF/H₂O92-[4]
34-MethoxybenzaldehydeAllyl bromideTHF/H₂O90-[4]
42-NaphthaldehydeAllyl bromideTHF88-[4]
5CinnamaldehydeAllyl bromideTHF/H₂O85-[4]

Table 2: InCl-Catalyzed Allylation of Ketones

EntryKetoneAllylating AgentSolventYield (%)Reference
1AcetophenoneAllyl bromideTHF82[5]
2CyclohexanoneAllyl bromideTHF78[4]
3BenzophenoneAllyl bromideTHF75[4]
42-ButanoneAllyl bromideTHF85[6]

Table 3: InCl-Catalyzed Allylation of Imines

EntryImineAllylating AgentSolventYield (%)Reference
1N-BenzylideneanilineAllyl bromideTHF88[7]
2N-(4-Methoxybenzylidene)anilineAllyl bromideTHF85[7]
3N-Benzylidene-4-chloroanilineAllyl bromideTHF90[7]

Experimental Protocols

The following are representative experimental protocols for the InCl-catalyzed allylation of an aldehyde and an imine.

Protocol 1: Catalytic Allylation of Benzaldehyde

Materials:

  • Indium(I) chloride (InCl) (10 mol%)

  • Manganese powder (1.5 equiv.)

  • Benzaldehyde (1.0 equiv.)

  • Allyl bromide (1.2 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add InCl (10 mol%) and manganese powder (1.5 equiv.).

  • Add anhydrous THF to the flask, and stir the suspension for 10 minutes at room temperature.

  • To the stirred suspension, add benzaldehyde (1.0 equiv.) followed by the dropwise addition of allyl bromide (1.2 equiv.) over 5 minutes.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to afford the desired homoallylic alcohol.

Protocol 2: Catalytic Allylation of N-Benzylideneaniline

Materials:

  • Indium(I) chloride (InCl) (10 mol%)

  • Manganese powder (1.5 equiv.)

  • N-Benzylideneaniline (1.0 equiv.)

  • Allyl bromide (1.2 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Inert atmosphere setup

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, combine InCl (10 mol%) and manganese powder (1.5 equiv.).

  • Add anhydrous THF and stir the resulting suspension for 15 minutes at ambient temperature.

  • Add N-benzylideneaniline (1.0 equiv.) to the suspension.

  • Slowly add allyl bromide (1.2 equiv.) to the reaction mixture via syringe.

  • Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC analysis.

  • Quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the product into ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the corresponding homoallylic amine.

Experimental Workflow

A general workflow for conducting an InCl-catalyzed allylation reaction is depicted below.

Experimental Workflow for InCl-Catalyzed Allylation cluster_workflow General Experimental Workflow start Start: Assemble Dry Glassware under Inert Atmosphere add_reagents Add InCl and Reducing Agent (e.g., Mn) start->add_reagents add_solvent Add Anhydrous Solvent (e.g., THF) add_reagents->add_solvent add_substrate Add Carbonyl/Imine Substrate add_solvent->add_substrate add_allyl_halide Add Allyl Halide Dropwise add_substrate->add_allyl_halide reaction Stir at Room Temperature (Monitor by TLC) add_allyl_halide->reaction quench Quench Reaction (e.g., aq. NH4Cl or NaHCO3) reaction->quench extraction Aqueous Workup and Extraction quench->extraction drying Dry Organic Layer (e.g., MgSO4 or Na2SO4) extraction->drying purification Solvent Removal and Purification (Column Chromatography) drying->purification end End: Characterize Product purification->end

Caption: A typical experimental workflow for InCl-catalyzed allylation.

Conclusion

The catalytic use of Indium(I) chloride provides an efficient and mild method for the allylation of a wide range of aldehydes, ketones, and imines. The reaction proceeds via a well-defined catalytic cycle involving oxidative addition and reductive elimination steps. The provided protocols and data serve as a valuable resource for researchers aiming to employ this methodology in their synthetic endeavors, particularly in the context of drug discovery and development where mild and selective C-C bond-forming reactions are of paramount importance.

References

Application Notes and Protocols: Preparation of Organoindium Reagents from Indium(I) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoindium reagents have emerged as versatile intermediates in organic synthesis, offering a unique balance of reactivity and functional group tolerance. Their application in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds is of significant interest in medicinal chemistry and drug development. While traditionally prepared from indium(III) halides or elemental indium, the use of indium(I) chloride (InCl) as a precursor represents a direct and atom-economical approach to certain organoindium species. This document provides detailed protocols and application notes for the preparation of organoindium reagents via the oxidative addition of organic halides to InCl. This method is particularly useful for synthesizing organoindium dihalides (RInX₂), which can be subsequently used in various organic transformations.

The synthesis of organoindium reagents from InCl proceeds via an oxidative addition mechanism. In this reaction, the indium(I) center is oxidized to indium(III) upon insertion into a carbon-halogen bond of an organic halide (RX).

Key Advantages of Using InCl:

  • Direct Synthesis: Provides a straightforward route to organoindium(III) species.

  • Atom Economy: Utilizes the indium source efficiently.

  • Milder Conditions: Can often be performed under relatively mild reaction conditions.

  • Functional Group Tolerance: Organoindium reagents often exhibit good compatibility with a range of functional groups.

Applications in Drug Development

Organoindium reagents are valuable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Their utility in palladium-catalyzed cross-coupling reactions allows for the construction of biaryl and other complex scaffolds present in many drug candidates. The functional group tolerance of these reagents is a key advantage, enabling their use in late-stage functionalization of complex intermediates without the need for extensive protecting group strategies.

Experimental Protocols

Protocol 1: General Procedure for the Preparation of Alkylindium Dichlorides from Alkyl Halides and InCl

This protocol describes a general method for the synthesis of alkylindium dichlorides through the oxidative addition of alkyl halides to indium(I) chloride.

Materials:

  • Indium(I) chloride (InCl)

  • Alkyl halide (e.g., alkyl iodide, bromide, or chloride)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Preparation of the Reaction Vessel: A Schlenk flask, equipped with a magnetic stir bar, is dried in an oven and allowed to cool to room temperature under a stream of inert gas.

  • Addition of Reagents: The flask is charged with indium(I) chloride (1.0 eq.). The flask is then evacuated and backfilled with inert gas three times. Anhydrous solvent is added via syringe.

  • Reaction Initiation: The alkyl halide (1.0 - 1.2 eq.) is added dropwise to the stirred suspension of InCl at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the reaction. The progress of the reaction can be monitored by the consumption of the insoluble InCl and the formation of the soluble organoindium product.

  • Work-up and Isolation: Upon completion, the reaction mixture contains the alkylindium dichloride in solution. This solution can be used directly for subsequent reactions. For isolation, the solvent can be removed under reduced pressure to yield the product, which should be handled under an inert atmosphere.

dot

experimental_workflow prep Prepare Dry Schlenk Flask under Inert Gas add_incl Add InCl (1.0 eq.) prep->add_incl add_solvent Add Anhydrous Solvent add_incl->add_solvent add_rx Add Alkyl Halide (1.0-1.2 eq.) add_solvent->add_rx react Stir at RT or Heat (40-60 °C) add_rx->react monitor Monitor Reaction Progress react->monitor use_directly Use Solution Directly in Next Step monitor->use_directly isolate Isolate by Solvent Removal monitor->isolate

Caption: Experimental workflow for alkylindium dichloride synthesis.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the preparation of organoindium reagents. Note that direct preparations from InCl are less commonly reported; therefore, data from analogous in-situ preparations of indium(I) species are also informative.

Organic Halide (RX)Indium SourceSolventTemperature (°C)Time (h)Yield (%)Reference
IodomethaneInClTHF2512Moderate
1-IodobutaneIn / I₂ (cat.)THF601285[1]
BromoethaneInBr / LiBrDMF1001278
1-ChlorohexaneInCl / LiIDioxane802465
IodobenzeneInClToluene8018Low

Note: Yields are indicative and can vary based on the specific substrate and reaction conditions. Some data are extrapolated from related procedures due to the limited literature on direct InCl reactions.

Reaction Mechanism: Oxidative Addition

The core chemical transformation in the preparation of organoindium reagents from InCl is the oxidative addition of an organic halide.

dot

oxidative_addition reactants In(I)Cl + R-X transition_state [Cl-In---R---X]‡ reactants->transition_state Oxidative Addition product R-In(III)ClX transition_state->product InCl InCl RX R-X RInClX RInClX

Caption: Oxidative addition of an organic halide to InCl.

This process involves the cleavage of the R-X bond and the formation of new In-R and In-X bonds, with the oxidation state of indium changing from +1 to +3. The reactivity of the organic halide generally follows the trend I > Br > Cl.

Safety Precautions

  • Indium compounds can be toxic, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled with care.

  • Schlenk line and glovebox techniques require proper training to ensure an inert atmosphere and safe handling of pyrophoric or air-sensitive reagents.

Conclusion

The preparation of organoindium reagents from indium(I) chloride offers a direct and potentially efficient route to valuable synthetic intermediates. While detailed literature protocols are not as widespread as for other methods, the principles of oxidative addition provide a solid foundation for developing specific applications. The resulting organoindium dihalides are versatile reagents for the construction of complex molecules, making this methodology a noteworthy tool for researchers in organic synthesis and drug discovery. Further exploration and optimization of reaction conditions are encouraged to fully exploit the potential of this approach.

References

Application Notes and Protocols: Indium(I) Chloride as a Reducing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(I) chloride (InCl) is emerging as a versatile and chemoselective reducing agent in modern organic synthesis. Its utility is highlighted in two significant transformations: the reduction of aromatic nitro compounds to their corresponding anilines and as a catalyst in Barbier-type reactions for the formation of carbon-carbon bonds. This document provides detailed application notes and experimental protocols for these key reactions, offering valuable insights for researchers in drug development and synthetic chemistry. The mild reaction conditions, high yields, and tolerance of various functional groups make indium(I) chloride an attractive alternative to traditional reducing agents.

Selective Reduction of Aromatic Nitro Compounds

The reduction of aromatic nitro groups to amines is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. While various methods exist, many are incompatible with sensitive functional groups. The use of indium-based systems, particularly those involving indium(I) species, offers a mild and highly selective alternative. Although many reported procedures utilize indium metal in the presence of an acid or ammonium (B1175870) salt, the active species is often proposed to be an in-situ generated indium(I) halide.

Application Highlights:
  • High Chemoselectivity: The indium/ammonium chloride system demonstrates excellent chemoselectivity, leaving other reducible functional groups such as esters, nitriles, amides, and halides unaffected.[1][2]

  • Mild Reaction Conditions: Reductions are typically carried out in aqueous ethanol (B145695) under reflux, avoiding the need for harsh reagents or high pressures.[2]

  • Broad Substrate Scope: A wide range of aromatic and heteroaromatic nitro compounds can be effectively reduced to their corresponding amines in good to excellent yields.[2]

Proposed Reaction Pathway

The reduction of a nitro group by an indium(I) species is believed to proceed through a series of single electron transfer (SET) steps. The indium(I) chloride acts as the initial electron donor, which is subsequently oxidized to indium(III).

G cluster_0 Reduction of Nitroarene Nitroarene Nitroarene Nitrosoarene Nitrosoarene Nitroarene->Nitrosoarene + 2e⁻ + 2H⁺ Hydroxylamine Hydroxylamine Nitrosoarene->Hydroxylamine + 2e⁻ + 2H⁺ Aniline (B41778) Aniline Hydroxylamine->Aniline + 2e⁻ + 2H⁺ InCl InCl InCl3 InCl3 InCl->InCl3 - 2e⁻

Caption: Proposed pathway for the reduction of a nitroarene to an aniline using Indium(I) chloride.

Quantitative Data Summary

The following table summarizes the results for the selective reduction of various aromatic nitro compounds using an indium/ammonium chloride system, which is believed to generate indium(I) species in situ.

EntrySubstrateProductTime (h)Yield (%)Reference
1NitrobenzeneAniline392[2]
24-Nitroanisole4-Anisidine2.595[2]
31-Nitronaphthalene1-Naphthylamine390[2]
42-Nitrofluorene2-Aminofluorene388
56-Nitrochrysene (B1204248)6-Aminochrysene1685
65-Nitroisoquinoline5-Aminoisoquinoline385[2]
Experimental Protocol: Reduction of 6-Nitrochrysene[1]

Materials:

  • 6-Nitrochrysene

  • Indium powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Dichloromethane

Procedure:

  • In a round-bottom flask, prepare a suspension of 6-nitrochrysene (5 g) in a mixture of water (100 mL) and ethanol (70 mL).

  • To this suspension, add solid ammonium chloride (5.5 g) and indium powder (5.72 g).

  • Heat the reaction mixture to reflux for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble materials.

  • Extract the filtrate with dichloromethane.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization to yield 6-aminochrysene (yield >85%).

Barbier-Type Alkylation of Carbonyl Compounds

Indium(I) chloride has been effectively utilized as a catalyst in Barbier-type reactions, facilitating the alkylation of aldehydes with unactivated alkyl halides in aqueous media.[3] This methodology is particularly valuable as it avoids the pre-formation of organometallic reagents and can be performed under environmentally benign conditions.

Application Highlights:
  • Catalytic Activity: InCl is used in catalytic amounts, making the process more economical.[3]

  • Aqueous Media: The reaction proceeds efficiently in water, aligning with the principles of green chemistry.[3]

  • Broad Substrate Scope: The protocol is applicable to a variety of aromatic aldehydes and unactivated alkyl iodides and bromides.[3]

Experimental Workflow

The Barbier-type alkylation is a one-pot reaction where the alkyl halide, carbonyl compound, a stoichiometric metal (like zinc), and a catalytic amount of Indium(I) chloride are combined.

G cluster_1 Barbier-Type Alkylation Workflow Start Start Combine_Reagents Combine Aldehyde, Alkyl Halide, Zn, CuI, and cat. InCl in aqueous Na₂C₂O₄ Start->Combine_Reagents Reaction Stir at Room Temperature Combine_Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Product Product Workup->Product G cluster_2 Proposed Role of InCl in Barbier-Type Reaction Alkyl_Halide Alkyl_Halide Organozinc Organozinc Alkyl_Halide->Organozinc + Zn Product Product Organozinc->Product + Activated Carbonyl Aldehyde Aldehyde Activated_Carbonyl Activated Carbonyl Complex Aldehyde->Activated_Carbonyl + In(I)Cl InCl_cat In(I)Cl Activated_Carbonyl->InCl_cat Releases In(I)Cl

References

Application Notes and Protocols: Solvent Effects in Indium Chloride Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium(I) chloride (InCl), and its more common trivalent counterpart indium(III) chloride (InCl₃), have emerged as versatile and efficient Lewis acid catalysts for a wide range of organic transformations.[1] Their utility is enhanced by their moisture compatibility, which allows for their use in various solvents, including aqueous media.[1] The choice of solvent, however, is not trivial and can dramatically influence reaction rates, yields, and selectivity. This document provides detailed application notes on the critical role of solvents in two key indium-catalyzed reactions: the Michael addition of thiols to chalcones and the allylation of carbonyl compounds.

Application Note 1: Michael Addition of Thiols to α,β-Unsaturated Ketones

A Case of Remarkable Solvent Selectivity

The Michael addition of thiols to electron-deficient alkenes is a fundamental method for carbon-sulfur bond formation. Indium(III) chloride has been shown to be a highly effective catalyst for the addition of thiols to chalcones, but the reaction exhibits a striking dependence on the solvent system. The reaction proceeds efficiently in methanol (B129727) but fails to occur in other common solvents like tetrahydrofuran (B95107) (THF), methylene (B1212753) chloride (CH₂Cl₂), and water.[2][3] This selectivity suggests that methanol plays a crucial role beyond simply acting as a solvent, possibly by coordinating with the indium catalyst to modulate its Lewis acidity or by facilitating proton transfer steps in the mechanism.

Quantitative Data: Solvent Screening

The following table summarizes the effect of different solvents on the InCl₃-catalyzed Michael addition of thiophenol to chalcone (B49325).

EntrySolventYield (%)
1Methanol94
2Tetrahydrofuran (THF)No Reaction
3Methylene Chloride (CH₂Cl₂)No Reaction
4WaterNo Reaction
Data sourced from Ranu, B. C., et al. ARKIVOC 2005 (iii) 44-50.[2][3]
Logical Flow: Solvent Influence on Michael Addition

The diagram below illustrates the critical influence of the solvent on the reaction's success.

G cluster_input Inputs cluster_solvent Solvent Choice cluster_output Outcome Chalcone Chalcone Methanol Methanol Thiol Thiol InCl3 InCl₃ Catalyst Product Michael Adduct (High Yield) Methanol->Product Reaction Proceeds OtherSolvents THF, CH₂Cl₂, H₂O NoReaction No Reaction OtherSolvents->NoReaction Reaction Fails

Caption: Logical diagram showing solvent-dependent outcomes.

Experimental Protocol: General Procedure for InCl₃-Catalyzed Michael Addition

This protocol provides a general method for the addition of thiols to chalcones catalyzed by indium(III) chloride.[2]

Materials:

  • Chalcone derivative (1.0 mmol)

  • Thiol (aliphatic or aromatic) (1.1 mmol)

  • Anhydrous Indium(III) chloride (InCl₃) (10 mol%, 0.1 mmol)

  • Anhydrous Methanol (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

  • To a solution of the chalcone derivative (1.0 mmol) and the thiol (1.1 mmol) in dry methanol (5 mL) in a round-bottom flask, add a catalytic amount of anhydrous indium(III) chloride (10 mol%).

  • Stir the resulting mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the pure adduct.[2]

Application Note 2: Allylation of Carbonyl Compounds

The Surprising Role of Water and Coordinating Solvents

Indium-mediated allylation is a powerful tool for carbon-carbon bond formation.[4][5] The choice of solvent significantly affects the reaction rate, but not always in the way predicted by simple polarity arguments. Studies on indium-mediated allylations have revealed the critical importance of water or other Lewis basic solvents (like alcohols) in stabilizing the transition state and organoindium intermediates.[4][5] Surprisingly, the polarity of the organic solvent in an aqueous mixture does not appear to have a major effect on the reaction rate.[4][5] It is hypothesized that the oxygen atom in water, alcohols, or ethers acts as an effective Lewis base, which is crucial for the formation and stabilization of the active organoindium species.[5]

Experimental Workflow: In-Mediated Allylation

The following diagram outlines the typical workflow for performing an indium-mediated allylation reaction.

G A 1. Setup & Inert Atmosphere (N₂ or Ar) B 2. Add Carbonyl Compound & Allyl Halide to Solvent A->B C 3. Add Indium Catalyst (e.g., InCl or In powder) B->C D 4. Stir at Room Temperature (or heat if required) C->D E 5. Monitor Reaction by TLC D->E F 6. Aqueous Work-up (e.g., dilute HCl or NH₄Cl) E->F G 7. Extraction with Organic Solvent (e.g., EtOAc or Et₂O) F->G H 8. Dry, Concentrate & Purify (Column Chromatography) G->H I 9. Characterize Product (NMR, MS) H->I

Caption: General experimental workflow for allylation reactions.

Protocol: Representative Procedure for Indium-Catalyzed Allylation in DMF/H₂O

This protocol is a representative example of a diastereoselective allylation of a chiral sugar derivative, highlighting the use of a mixed aqueous solvent system.[6]

Materials:

  • Chiral aldehyde (e.g., sugar derivative) (1.0 mmol)

  • Allyl bromide (1.5 mmol)

  • Indium powder or Indium(I) chloride (1.2 mmol)

  • Ytterbium(III) triflate (Yb(OTf)₃) (0.2 mmol, optional co-catalyst)

  • N,N-Dimethylformamide (DMF) and Water (e.g., 10:1 mixture, 5 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the chiral aldehyde (1.0 mmol) in the chosen solvent mixture (e.g., 4.5 mL DMF and 0.5 mL water).

  • Add allyl bromide (1.5 mmol) to the solution.

  • If using a co-catalyst like Yb(OTf)₃, add it at this stage.[6]

  • Add the indium source (InCl or In powder, 1.2 mmol) to the stirred solution in one portion.

  • Allow the reaction to stir vigorously at room temperature until the starting material is consumed (as monitored by TLC).

  • Upon completion, quench the reaction with 1 M HCl solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude oil via flash column chromatography to yield the desired homoallylic alcohol.

This protocol demonstrates that the reaction can be effectively carried out in aqueous solvent mixtures, which aligns with green chemistry principles.[6] The use of water is not just tolerated but can be essential for high reactivity.[4][5]

References

Application Notes and Protocols for Low-Temperature Synthesis Using Indium(I) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the low-temperature synthesis of indium-based nanomaterials utilizing Indium(I) chloride (InCl) as a key precursor. Detailed protocols for the synthesis of Indium Arsenide (InAs) quantum dots and a general method for other indium-based nanoparticles are provided, alongside their applications, particularly in the realm of drug development and theranostics.

Introduction to Low-Temperature Synthesis with Indium(I) Chloride

Low-temperature synthesis methods for nanomaterials offer significant advantages over high-temperature approaches, including reduced energy consumption, better control over nanocrystal growth, and compatibility with a wider range of organic ligands and solvents. Indium(I) chloride has emerged as a promising precursor for the low-temperature synthesis of various indium-containing nanocrystals. In solution, InCl can undergo disproportionation, forming In(0) and In(III) species, which can then react with other precursors to form the desired nanomaterials.[1] This reactivity allows for syntheses to be carried out at significantly lower temperatures than those required for the direct reaction of bulk materials. The resulting nanoparticles, such as quantum dots and metallic nanoparticles, have shown potential in a variety of applications, from electronics to biomedicine.

Applications in Drug Development and Theranostics

Indium-based nanoparticles synthesized at low temperatures are gaining attention in the field of drug development for their potential as drug delivery vehicles and diagnostic agents (theranostics).

Targeted Drug Delivery: The small size and tunable surface chemistry of indium-based nanoparticles allow for the encapsulation or conjugation of therapeutic agents. These nanoparticles can be designed to passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect or actively target cancer cells by functionalizing their surface with specific ligands.[2] For instance, indium-based nanoparticles have been successfully used to encapsulate the anticancer prodrug etoposide (B1684455) phosphate, demonstrating enhanced tumor growth inhibition in preclinical models.[2]

Theranostics and Bioimaging: The unique optical and radioactive properties of certain indium isotopes and indium-based quantum dots make them suitable for in vivo imaging. The radioactive isotope ¹¹¹In can be incorporated into nanoparticles for single-photon emission computed tomography (SPECT) imaging, allowing for the simultaneous tracking of the drug delivery system and the therapeutic agent.[2] Furthermore, indium-based quantum dots, such as InAs, emit in the near-infrared (NIR) window, which allows for deep-tissue imaging with minimal background fluorescence, making them ideal candidates for in vivo bioimaging applications.[1][3]

Experimental Protocols

Protocol 1: Low-Temperature Synthesis of InAs Quantum Dots using In(I)Cl

This protocol is based on the hot-injection method for the scalable synthesis of InAs quantum dots.[1][3][4]

Materials:

Procedure:

  • Preparation of the Reaction Mixture: In a three-neck flask, combine InCl (1 mmol) and oleylamine (5 mL) in 1-octadecene (10 mL).

  • Degassing: Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.

  • Precursor Injection: Under an inert atmosphere (e.g., argon or nitrogen), rapidly inject a solution of tris(dimethylamino)arsine (0.5 mmol) in 1-octadecene (2 mL) into the reaction flask at a temperature ranging from 210 to 330 °C. The final size of the quantum dots is dependent on this temperature.[4]

  • Growth: Allow the reaction to proceed for 5-10 minutes. The solution will change color, indicating the formation of InAs quantum dots.

  • Quenching and Purification: Cool the reaction mixture to room temperature and add toluene (10 mL). Precipitate the quantum dots by adding methanol (20 mL) and centrifuging the mixture.

  • Washing: Decant the supernatant and redisperse the quantum dot pellet in toluene. Repeat the precipitation and washing steps two more times.

  • Storage: Resuspend the purified InAs quantum dots in a nonpolar solvent like toluene for storage.

Protocol 2: General Low-Temperature Synthesis of Indium Nanoparticles using InCl₃ (Adaptable for InCl)

This protocol describes a general method for the synthesis of indium nanoparticles at or near room temperature using Indium(III) chloride, which can be adapted for In(I) chloride by adjusting the reducing agent strength and stoichiometry.[5]

Materials:

  • Indium(III) chloride (InCl₃) or Indium(I) chloride (InCl)

  • Lithium borohydride (B1222165) (LiBH₄) solution in THF (2 M)

  • Tri-n-butylphosphine (TBP)

  • N,N-dimethylformamide (DMF)

  • Oleylamine

  • n-dodecane

  • Standard Schlenk line apparatus

  • Syringes and needles

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Precursor Solution Preparation: In a Schlenk flask under an inert atmosphere, dissolve InCl₃ (0.18 mmol) in DMF (4.5 mL). Add TBP (1.80 mmol) and stir the solution for 15 minutes.

  • Reduction: Slowly add the LiBH₄ solution (220 µL) to the precursor solution with vigorous stirring at room temperature. The solution will turn dark, indicating the formation of indium nanoparticles.

  • Phase Transfer: In a separate flask, prepare a solution of oleylamine (0.5 mL) in n-dodecane (1.5 mL). Transfer the nanoparticle solution to this flask and stir vigorously for 10 minutes.

  • Separation: Stop stirring and allow the polar (DMF) and non-polar (n-dodecane) phases to separate. The indium nanoparticles will be transferred to the non-polar phase.

  • Purification: Carefully remove the upper non-polar layer containing the nanoparticles. The nanoparticles can be further purified by precipitation with a polar solvent like ethanol, followed by centrifugation.

  • Storage: Disperse the purified indium nanoparticles in a non-polar solvent for storage.

Data Presentation

Table 1: Synthesis Parameters for InAs Quantum Dots using In(I)Cl

ParameterValueReference
Indium PrecursorIndium(I) chloride (InCl)[1][3]
Arsenic PrecursorTris(dimethylamino)arsine[1][3]
Solvent1-Octadecene (ODE)[1][3]
LigandOleylamine (OLA)[1][3]
Reaction Temperature210 - 330 °C[4]
Absorption Feature Range700 - 1400 nm[1][3]
ScaleGram scale[1][3]

Table 2: Low-Temperature Synthesis of Indium-Based Nanoparticles

Nanoparticle TypeIndium PrecursorReducing AgentSolventTemperature (°C)SizeReference
Indium NanoparticlesInCl₃LiBH₄DMF/n-dodecaneRoom Temp.6.4 ± 0.4 nm[5]
InP Quantum DotsInCl₃·4H₂ONaBH₄Ethanol/Toluene< 75 °C~4 nm[2]
InP Quantum DotsIn(oleate)₃P(SiMe₃)₃Toluene/DMF60 °CGreen-emitting[6]

Experimental Workflows and Signaling Pathways

Below are Graphviz diagrams illustrating the experimental workflow for the synthesis of InAs quantum dots and the proposed cellular signaling pathway initiated by indium nanoparticles.

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification prep1 Combine InCl and Oleylamine in ODE prep2 Degas at 120°C prep1->prep2 synth1 Inject As[NMe2]3 solution prep2->synth1 synth2 Growth at 210-330°C synth1->synth2 purify1 Cool to Room Temperature synth2->purify1 purify2 Precipitate with Methanol purify1->purify2 purify3 Centrifuge and Wash purify2->purify3 purify4 Redisperse in Toluene purify3->purify4 final final purify4->final Store InAs QDs

Caption: Workflow for the hot-injection synthesis of InAs quantum dots.

G cluster_cell Cellular Environment cluster_response Cellular Response NP Indium Nanoparticles uptake Cellular Uptake (Endocytosis) NP->uptake lysosome Lysosome uptake->lysosome release Release of Indium Ions (In³⁺) lysosome->release ROS Increased Reactive Oxygen Species (ROS) release->ROS ProInflam Pro-inflammatory Response release->ProInflam OxStress Oxidative Stress ROS->OxStress HMOX1 Upregulation of HMOX-1 OxStress->HMOX1 DNAdamage DNA Damage OxStress->DNAdamage IL8 Increased IL-8 Expression ProInflam->IL8

Caption: Proposed signaling pathway of indium nanoparticle-induced cellular stress.[7][8]

References

Application Note: Indium(III) Chloride (InCl₃) as a Versatile Lewis Acid Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Indium(III) chloride (InCl₃) has emerged as a highly effective and versatile Lewis acid catalyst for a wide array of organic transformations.[1][2][3] Unlike many traditional Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃·Et₂O), InCl₃ exhibits remarkable stability in the presence of moisture and can even be used in aqueous media.[1][3] This property, combined with its low toxicity, recyclability, and high catalytic activity, makes InCl₃ an attractive choice for developing greener and more efficient synthetic methodologies.[3]

Key Advantages of InCl₃ Catalysis:

  • Water Tolerance: InCl₃ is stable in water, allowing for reactions to be conducted in aqueous or mixed aqueous-organic solvent systems, which aligns with the principles of green chemistry.[1][3]

  • Broad Substrate Scope: It effectively catalyzes a diverse range of reactions, including the synthesis of various heterocyclic compounds, carbon-carbon bond formation, and multicomponent reactions.[1][3][4]

  • Mild Reaction Conditions: Many InCl₃-catalyzed reactions proceed under mild conditions, often at room temperature, which helps in reducing energy consumption and minimizing side reactions.[5]

  • High Chemo- and Regioselectivity: InCl₃ often affords high levels of selectivity in organic transformations.[3]

  • Formation of Organoindium Species: Indium(III) salts can react with organic compounds to form organoindium species in situ, which can participate in subsequent reactions.[1][3]

Applications in Organic Synthesis:

InCl₃ has been successfully employed in a multitude of organic reactions, including but not limited to:

  • Heterocycle Synthesis: Catalyzing the formation of a wide spectrum of heterocyclic compounds such as quinolines, pyrroles, pyrans, and benzodiazepines.[1][3]

  • Diels-Alder Reactions: Acting as an efficient catalyst for both normal and reverse electron-demand Diels-Alder reactions.[6]

  • Friedel-Crafts Reactions: Promoting Friedel-Crafts acylation and alkylation reactions.[1][6]

  • Multicomponent Reactions: Facilitating one-pot synthesis of complex molecules through multicomponent strategies, such as the Ugi reaction.[4]

  • Condensation Reactions: Catalyzing Knoevenagel condensations and the synthesis of coumarins.[1][6]

Experimental Protocol: InCl₃-Catalyzed Synthesis of Tetrahydroquinolines via Aza-Diels-Alder Reaction

This protocol describes a general procedure for the synthesis of diastereoselective tetrahydroquinolines from aromatic amines and cyclic enol ethers, a reaction efficiently catalyzed by InCl₃ in an aqueous medium.[1]

Materials:

  • Indium(III) chloride (InCl₃), anhydrous

  • Aromatic amine

  • Cyclic enol ether (e.g., 2,3-dihydrofuran)

  • Water (deionized)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

  • Heating and stirring apparatus (magnetic stir plate with heating)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aromatic amine (1.0 mmol), the cyclic enol ether (1.2 mmol), and water (5 mL).

  • Catalyst Addition: Add InCl₃ (0.1 mmol, 10 mol%) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Characterization: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure tetrahydroquinoline derivative. Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Quantitative Data Summary

The following table summarizes representative quantitative data for various InCl₃-catalyzed reactions, highlighting the efficiency and versatility of this catalyst.

Reaction TypeReactantsCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
Aza-Diels-AlderAromatic amine, Cyclic enol ether10Water1285-95[1]
Friedel-Crafts AlkylationArene, Allylic bromide10Dichloromethane2-470-90[1]
Multicomponent Pyrrole SynthesisPropargyl alcohol, 1,3-dicarbonyl, Primary amine5Toluene880-92[1][3]
Synthesis of 1,8-Naphthyridine2-Aminopyridine, Ethyl acetoacetate10Ethanol33-4870-85[1][3]
Synthesis of 2-QuinolinonesCoumarin-3-carboxylic acid, Primary amine10Water1-288-96[1][3]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Add Reactants (Aromatic Amine, Enol Ether) solvent 2. Add Solvent (Water) reactants->solvent catalyst 3. Add InCl3 Catalyst solvent->catalyst stir 4. Stir and Heat (Monitor by TLC) catalyst->stir extract 5. Extraction (Ethyl Acetate) stir->extract dry 6. Drying & Concentration extract->dry purify 7. Column Chromatography dry->purify characterize 8. Characterization (NMR, MS) purify->characterize

Caption: Experimental workflow for InCl₃-catalyzed synthesis.

lewis_acid_mechanism InCl3 InCl3 (Lewis Acid) Activated_Complex Activated Complex [Substrate-InCl3] InCl3->Activated_Complex Coordination Substrate Substrate (e.g., Carbonyl) Substrate->Activated_Complex Product Product Activated_Complex->Product Nucleophile Nucleophile Nucleophile->Activated_Complex Nucleophilic Attack Regenerated_InCl3 InCl3 Product->Regenerated_InCl3 Catalyst Regeneration

Caption: Lewis acid activation by InCl₃ catalyst.

References

Application Notes and Protocols for Indium Chlorides in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: While the inquiry specifically requested information on Indium(I) chloride (InCl), a comprehensive review of the scientific literature reveals a notable scarcity of its application in the synthesis of heterocyclic compounds. The predominant catalyst and reagent in this context is the more stable and Lewis acidic Indium(III) chloride (InCl₃) . The inherent instability of Indium(I) chloride, which tends to disproportionate to Indium(0) and Indium(III) chloride, may limit its utility as a reliable catalyst in organic synthesis.[1]

Therefore, to provide valuable and practical information for researchers, scientists, and drug development professionals, this document will focus on the well-established and versatile applications of Indium(III) chloride in the synthesis of a variety of important heterocyclic scaffolds.

Application Note 1: InCl₃-Catalyzed Synthesis of Quinolines via Friedländer Annulation

Introduction: Quinolines are a fundamental class of N-heterocyclic compounds ubiquitously found in natural products and pharmaceuticals, exhibiting a wide range of biological activities. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a classical method for quinoline (B57606) synthesis.[2] Indium(III) chloride has emerged as a highly effective Lewis acid catalyst for this transformation, offering advantages such as mild reaction conditions, high yields, and operational simplicity.[3]

Reaction Scheme: The general reaction involves the condensation of a substituted aniline (B41778) with a β-ketoester, catalyzed by InCl₃, to yield the corresponding quinoline derivative.

Experimental Protocol: General Procedure for the InCl₃-Catalyzed Synthesis of Quinolines [3]

Materials:

  • Substituted aniline (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Indium(III) chloride (InCl₃) (5-10 mol%)

  • Ethanol (B145695) (or solvent-free)

Procedure:

  • To a round-bottom flask, add the substituted aniline (1.0 mmol), β-ketoester (1.0 mmol), and Indium(III) chloride (0.05-0.1 mmol).

  • If using a solvent, add ethanol (15 mL). For solvent-free conditions, proceed to the next step.

  • Stir the reaction mixture at 60°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data: The following table summarizes the synthesis of various quinoline derivatives using an InCl₃ catalyst.

EntryAniline Derivativeβ-KetoesterCatalyst Loading (mol%)SolventTime (h)Yield (%)
1AnilineEthyl acetoacetate10Methanol692
24-MethylanilineEthyl acetoacetate5Ethanol495
34-MethoxyanilineEthyl acetoacetate5Solvent-free298
44-ChloroanilineEthyl acetoacetate5Ethanol590

Logical Relationship of the Catalytic Cycle: The following diagram illustrates the proposed mechanism for the InCl₃-catalyzed Friedländer synthesis of quinolines.

Friedlander_Synthesis cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Aniline 2-Aminoaryl Ketone/Aldehyde Activated_Carbonyl InCl₃-Activated Carbonyl Aniline->Activated_Carbonyl Coordination Ketoester α-Methylene Ketone Ketoester->Activated_Carbonyl InCl3_cat InCl₃ (Catalyst) InCl3_cat->Activated_Carbonyl Lewis Acid Activation Enamine Enamine Intermediate Activated_Carbonyl->Enamine Condensation Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Intramolecular Cyclization Quinoline Quinoline Derivative Cyclized_Intermediate->Quinoline Dehydration H2O H₂O Cyclized_Intermediate->H2O Quinoline->InCl3_cat Catalyst Regeneration

Caption: Proposed mechanism for the InCl₃-catalyzed Friedländer quinoline synthesis.

Application Note 2: InCl₃-Catalyzed Synthesis of Indoles

Introduction: The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs.[4] Indium(III) chloride has been effectively utilized as a catalyst for the synthesis of indoles through the cyclization of 2-ethynylanilines. This method provides a direct route to polysubstituted indoles under relatively mild conditions.

Reaction Scheme: The reaction involves the intramolecular cyclization of a 2-ethynylaniline (B1227618) derivative, catalyzed by InCl₃, to form the corresponding indole.

Experimental Protocol: General Procedure for the InCl₃-Catalyzed Synthesis of Indoles

Materials:

  • 2-Ethynylaniline derivative (1.0 mmol)

  • Indium(III) chloride (InCl₃) (5 mol%)

  • Toluene

Procedure:

  • In a reaction vessel, dissolve the 2-ethynylaniline derivative (1.0 mmol) in toluene.

  • Add Indium(III) chloride (0.05 mmol) to the solution.

  • Heat the reaction mixture at 80-100°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data: The following table shows the results for the InCl₃-catalyzed synthesis of various indole derivatives.

Entry2-Ethynylaniline R¹Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1HPhenyl5Toluene100385
24-MeOn-Butyl5Toluene80582
35-ClPhenyl5Toluene100478
4HCyclohexyl5Toluene100675

Experimental Workflow: The following diagram outlines the general workflow for the synthesis and purification of indoles using InCl₃ catalysis.

Indole_Synthesis_Workflow Start Start Mixing Mix 2-Ethynylaniline, InCl₃, and Toluene Start->Mixing Heating Heat Reaction Mixture (80-100°C) Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Aqueous Workup (NaHCO₃, Extraction) Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure Indole Derivative Purification->Product End End Product->End

Caption: General workflow for InCl₃-catalyzed indole synthesis.

Application Note 3: InCl₃-Catalyzed Multicomponent Synthesis of Dihydropyrimidinones (Biginelli Reaction)

Introduction: Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds with significant therapeutic potential, including antiviral, antibacterial, and antihypertensive activities. The Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is the most common method for their synthesis. Indium(III) chloride serves as an efficient and mild Lewis acid catalyst for this reaction, providing high yields of DHPMs.[5]

Reaction Scheme: This multicomponent reaction involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea, catalyzed by InCl₃, to form the dihydropyrimidinone.

Experimental Protocol: General Procedure for the InCl₃-Catalyzed Biginelli Reaction [5]

Materials:

  • Aldehyde (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)

  • Urea (or thiourea) (1.5 mmol)

  • Indium(III) chloride (InCl₃) (10 mol%)

  • Acetonitrile (or solvent-free)

Procedure:

  • Combine the aldehyde (1.0 mmol), 1,3-dicarbonyl compound (1.0 mmol), urea (1.5 mmol), and InCl₃ (0.1 mmol) in a reaction flask.

  • If using a solvent, add acetonitrile. For solvent-free conditions, proceed to the next step.

  • Stir the mixture at reflux temperature (for acetonitrile) or an elevated temperature for solvent-free conditions.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Add cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The product can be further purified by recrystallization from ethanol.

Quantitative Data: The following table presents the yields of various dihydropyrimidinones synthesized via the InCl₃-catalyzed Biginelli reaction.

EntryAldehyde1,3-Dicarbonyl CompoundUrea/ThioureaCatalyst Loading (mol%)SolventTime (h)Yield (%)
1BenzaldehydeEthyl acetoacetateUrea10Acetonitrile395
24-ChlorobenzaldehydeEthyl acetoacetateUrea10Solvent-free292
33-NitrobenzaldehydeAcetylacetoneUrea10Acetonitrile488
4BenzaldehydeEthyl acetoacetateThiourea10Acetonitrile393

Signaling Pathway Analogy (Reaction Pathway): This diagram illustrates the key steps in the InCl₃-catalyzed Biginelli reaction.

Biginelli_Reaction_Pathway cluster_inputs Inputs cluster_pathway Reaction Pathway cluster_output Output Aldehyde Aldehyde Acyliminium Acyliminium Ion (InCl₃-mediated) Aldehyde->Acyliminium Ketoester β-Ketoester Enolate Enolate Formation Ketoester->Enolate Urea Urea Urea->Acyliminium InCl3_cat InCl₃ InCl3_cat->Acyliminium Catalyzes Michael_Adduct Michael Addition Adduct Acyliminium->Michael_Adduct Enolate->Michael_Adduct Cyclization_Dehydration Cyclization & Dehydration Michael_Adduct->Cyclization_Dehydration DHPM Dihydropyrimidinone Cyclization_Dehydration->DHPM

Caption: Key steps in the InCl₃-catalyzed Biginelli reaction pathway.

References

Application Notes and Protocols: Mechanism of InCl-Catalyzed Nucleophilic Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(I) chloride (InCl) has emerged as a versatile and efficient catalyst for a variety of nucleophilic addition reactions, offering a milder alternative to traditional organometallic reagents. Its unique catalytic activity, often in aqueous media, makes it an attractive tool in green chemistry and the synthesis of complex organic molecules. These application notes provide a comprehensive overview of the mechanism of InCl-catalyzed nucleophilic addition, including detailed experimental protocols and quantitative data to support researchers in applying this methodology.

Mechanism of InCl Catalysis

The catalytic action of InCl in nucleophilic additions, particularly in Barbier-type reactions, is believed to proceed through a mechanism involving the in situ formation of an organoindium reagent. While the precise mechanism can vary depending on the reaction conditions and substrates, a plausible catalytic cycle is illustrated below.

A key feature of low-oxidation state indium catalysts like InCl is their potential ambiphilicity, possessing both vacant p-orbitals (Lewis acidic character) and a lone pair of electrons (Lewis basic character). This dual nature allows InCl to activate both the electrophile and the nucleophile.[1]

In a typical Barbier-type reaction, the process is thought to be initiated by the oxidative addition of an alkyl halide to InCl, forming a transient organoindium(III) species. This highly reactive intermediate then readily participates in the nucleophilic addition to an electrophile, such as an aldehyde or ketone. The resulting indium alkoxide undergoes hydrolysis to yield the final alcohol product and regenerates an indium species that can re-enter the catalytic cycle.

In some cases, particularly in aqueous media with the presence of other metals like zinc, a single electron transfer (SET) mechanism has been proposed. In this scenario, InCl may facilitate the reduction of the alkyl halide to a radical anion, which then adds to the carbonyl compound.[2]

Experimental Protocols

Protocol 1: InCl-Catalyzed Barbier-Type Alkylation of Aldehydes in Water

This protocol describes a general procedure for the InCl-catalyzed Barbier-type alkylation of aromatic aldehydes with unactivated alkyl iodides in an aqueous medium.[2]

Materials:

  • Aromatic aldehyde (1.0 equiv)

  • Alkyl iodide (5.0 equiv)

  • Zinc powder (6.0 equiv)

  • Copper(I) iodide (CuI) (3.0 equiv)

  • Indium(I) chloride (InCl) (0.1 equiv)

  • 0.07 M aqueous sodium oxalate (B1200264) (Na₂C₂O₄) solution

Procedure:

  • To a reaction vessel, add the aromatic aldehyde, alkyl iodide, zinc powder, copper(I) iodide, and indium(I) chloride.

  • Add the 0.07 M aqueous sodium oxalate solution to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 18 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired secondary alcohol.

Protocol 2: InCl-Catalyzed Conjugate Addition of Allylsilane to an Enone

This protocol outlines a method for the conjugate addition of allyltrimethylsilane (B147118) to α,β-unsaturated ketones catalyzed by indium in the presence of trimethylsilyl (B98337) chloride.[3]

Materials:

  • α,β-Unsaturated ketone (1.0 equiv)

  • Allyltrimethylsilane (1.5 equiv)

  • Indium powder (0.1 equiv)

  • Trimethylsilyl chloride (TMSCl) (5.0 equiv)

  • Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the α,β-unsaturated ketone and indium powder.

  • Add dry dichloromethane to the flask.

  • Add allyltrimethylsilane and trimethylsilyl chloride to the reaction mixture.

  • Stir the reaction at room temperature for the time indicated in the data table below.

  • After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the conjugate addition product.

Data Presentation

Table 1: InCl-Catalyzed Barbier-Type Alkylation of Aromatic Aldehydes[2]
EntryAldehydeAlkyl IodideProductYield (%)
1p-CyanobenzaldehydeIsopropyl iodide1-(4-Cyanophenyl)-2-methylpropan-1-ol85
2BenzaldehydeIsopropyl iodide1-Phenyl-2-methylpropan-1-ol75
3p-MethoxybenzaldehydeIsopropyl iodide1-(4-Methoxyphenyl)-2-methylpropan-1-ol70
4p-ChlorobenzaldehydeIsopropyl iodide1-(4-Chlorophenyl)-2-methylpropan-1-ol80
5p-CyanobenzaldehydeCyclohexyl iodide1-(4-Cyanophenyl)-1-cyclohexylmethanol65
Table 2: InCl-Catalyzed Conjugate Addition of Allylsilane to Enones[3]
EntryEnoneTime (h)ProductYield (%)
1Cyclohex-2-en-1-one23-Allylcyclohexan-1-one76
2Cyclopent-2-en-1-one23-Allylcyclopentan-1-one72
34,4-Dimethylcyclohex-2-en-1-one43-Allyl-4,4-dimethylcyclohexan-1-one75
4(R)-5-Methylcyclohex-2-en-1-one43-Allyl-5-methylcyclohexan-1-one78
5Chalcone61,3-Diphenyl-5-hexen-1-one65

Visualizations

G Proposed Catalytic Cycle for InCl-Catalyzed Barbier-Type Reaction InCl InCl (I) RInClX R-In(III)-Cl(X) InCl->RInClX Oxidative Addition + R-X Intermediate [R'CHO-In(III)] Complex RInClX->Intermediate Coordination Carbonyl R'CHO Carbonyl->Intermediate Product R-CH(OH)-R' Intermediate->Product Nucleophilic Addition + H₂O InX2 InX₂ Intermediate->InX2 Hydrolysis InX2->InCl Reduction/ Regeneration RX R-X H2O H₂O

Caption: Proposed catalytic cycle for the InCl-catalyzed Barbier-type reaction.

G Experimental Workflow for InCl-Catalyzed Barbier-Type Reaction Start Start Mixing Mix Aldehyde, Alkyl Iodide, Zn, CuI, and InCl Start->Mixing Reaction Add aq. Na₂C₂O₄ and Stir at RT for 18h Mixing->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry, Filter, and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for the InCl-catalyzed Barbier-type reaction.

References

Troubleshooting & Optimization

Technical Support Center: Indium(I) Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Indium(I) chloride (InCl).

Frequently Asked Questions (FAQs)

Q1: What is Indium(I) chloride (InCl) and what are its key properties?

Indium(I) chloride, or indium monochloride, is an inorganic compound with the formula InCl. It is a red or yellow solid at room temperature.[1][2] The yellow crystalline form is stable at lower temperatures, while the red form exists at temperatures above 125-135°C.[1][2] InCl is sensitive to moisture and light; it decomposes slowly in moist air and immediately upon contact with water.[1] Exposure to light can cause it to turn a dark green color.[1]

Q2: How should Indium(I) chloride be handled and stored?

Due to its high sensitivity, proper handling and storage are critical. InCl is moisture-sensitive and should be stored under an inert gas atmosphere, such as nitrogen or argon, in a tightly sealed container.[1][3][4] Recommended storage is in a cool, dry, and well-ventilated place, typically at 2-8°C.[1] All handling should be performed in a glovebox or using Schlenk line techniques to avoid exposure to air and moisture.[4]

Q3: What is disproportionation and why is it a major concern for InCl reactions?

Disproportionation is a redox reaction where a substance is simultaneously oxidized and reduced to form two different products. For InCl, the indium(I) state is unstable and can disproportionate into indium metal (In(0)) and Indium(III) chloride (InCl₃).[2][5] This is a common side reaction that can significantly lower the yield of the desired product and complicate purification.[2][5][6]

3 InCl → 2 In + InCl₃

This process is particularly facilitated by coordinating solvents like tetrahydrofuran (B95107) (THF).[2]

Q4: In which solvents is InCl soluble and are there any compatibility issues?

InCl is soluble in solvents like water and tetrahydrofuran (THF).[1] However, its solubility in water leads to immediate decomposition.[1] While THF is a common solvent, it is known to promote the disproportionation of InCl into indium metal and InCl₃.[2] In some cases, dissolving InCl in toluene (B28343) with specific neutral donor ligands at low temperatures (below 0°C) can be a viable strategy before initiating a reaction.[7]

Data Presentation

Table 1: Physical and Chemical Properties of Indium(I) Chloride

PropertyValueCitations
CAS Number 13465-10-6[1][2]
Molecular Formula InCl[1][2]
Appearance Red or yellow powder/crystals[1][2]
Melting Point 216-225 °C[1][2]
Boiling Point 608 °C[1]
Density 4.19 - 4.218 g/cm³ at 25 °C[1][2]
Solubility Soluble in water (with decomposition) and THF[1]

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationCitations
Atmosphere Inert gas (Nitrogen or Argon)[1][4]
Temperature 2-8°C, in a cool, dry place[1]
Container Tightly closed and properly sealed[3][4]
Handling Use appropriate personal protective equipment (PPE). Avoid dust formation.[3][8]
Precautions Moisture and light sensitive[1]

Troubleshooting Guide

Q5: My reaction is sluggish or fails to start. What are the likely causes?

  • Moisture Contamination: The most common issue is the presence of moisture, which causes InCl to decompose.[1] Ensure that all glassware is rigorously dried, solvents are anhydrous, and the reaction is conducted under a strict inert atmosphere.

  • Reagent Quality: The InCl may have decomposed during storage. Visually inspect the reagent; it should be a red or yellow powder.[1][2] If it appears discolored (e.g., dark gray or green), it may be compromised.

  • Low Temperature: While low temperatures can suppress disproportionation, some reactions may require thermal energy to initiate. Consider a controlled, gentle heating schedule while monitoring for side reactions.

Q6: My reaction produced a low yield of the desired product along with a fine black or gray precipitate. What happened?

This is a classic sign of InCl disproportionation.[2] The precipitate is likely indium metal (In(0)), and the soluble byproduct is InCl₃.

  • Solvent Choice: If you are using THF, this is a likely outcome as it facilitates disproportionation.[2]

  • Troubleshooting Steps:

    • Change Solvent: Consider a less coordinating solvent like toluene or hexane, if compatible with your reaction.

    • Lower Temperature: Running the reaction at a lower temperature can slow down the rate of disproportionation.[7]

    • Use Additives: In some cases, the presence of specific ligands can stabilize the In(I) species.[7]

Q7: How can I effectively purify my organic product from indium-containing byproducts?

The primary byproducts are indium metal and indium salts (InCl₃).

  • Filtration: Insoluble indium metal can often be removed by filtering the reaction mixture through a pad of Celite or another filter aid.

  • Aqueous Workup: InCl₃ is water-soluble and can be removed with an aqueous wash during the workup phase.

  • Solvent Extraction: This technique can be used to separate the desired organic product from residual indium salts.[9][10]

  • Precipitation Stripping: For larger-scale purification, indium can be recovered from the aqueous phase as indium hydroxide (B78521) (In(OH)₃) by adding a base like NaOH.[9][11]

Experimental Protocols

Protocol: Synthesis of an Organoindium Reagent via Oxidative Addition

This protocol describes a general procedure for the reaction of an alkyl halide with InCl, a common method for forming organoindium compounds.[7][12]

Materials:

  • Indium(I) chloride (InCl)

  • Alkyl halide (e.g., Allyl bromide)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask and other appropriate oven-dried glassware

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble the oven-dried Schlenk flask under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add Indium(I) chloride (1.0 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene via cannula or a gas-tight syringe. Stir the suspension.

  • Cooling: Cool the flask to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath to minimize side reactions.

  • Substrate Addition: Slowly add the alkyl halide (1.0 eq.) to the stirred suspension via syringe.

  • Reaction: Allow the reaction to stir at the selected temperature. Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots under inert conditions. The reaction mixture may change in appearance as the InCl is consumed.

  • Workup: Once the reaction is complete, it can be quenched, and the resulting organoindium reagent can be used in situ for subsequent steps or isolated following appropriate purification procedures like filtration and solvent removal under vacuum.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dry Glassware p2 Prepare Anhydrous Solvent p1->p2 p3 Setup Under Inert Atmosphere p2->p3 r1 Add InCl to Flask p3->r1 r2 Cool to Reaction Temp r1->r2 r3 Add Substrate r2->r3 r4 Monitor Progress (TLC/GC) r3->r4 w1 Quench Reaction r4->w1 w2 Aqueous Wash w1->w2 w3 Extract with Organic Solvent w2->w3 w4 Dry & Concentrate w3->w4 product product w4->product Final Product

Caption: General experimental workflow for a reaction involving Indium(I) chloride.

G start Low Product Yield Observed q1 Is a Gray/Black Precipitate Present? start->q1 cause Likely Cause: InCl Disproportionation q1->cause Yes other_issues Investigate Other Issues: - Reagent Purity - Moisture Contamination - Reaction Temperature q1->other_issues No q2 What is the solvent? cause->q2 is_thf Coordinating Solvent (e.g., THF) Promotes Disproportionation q2->is_thf sol1 Action: Consider Non-Coordinating Solvent (e.g., Toluene) is_thf->sol1

Caption: Troubleshooting logic for low yield and byproduct formation in InCl reactions.

References

Technical Support Center: Purification of Indium(I) Chloride (InCl) Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Indium(I) chloride (InCl). This resource is designed for researchers, scientists, and drug development professionals who utilize InCl as a catalyst and require high-purity material for their experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Indium(I) chloride (InCl) and why is its purity crucial?

A1: Indium(I) chloride is an inorganic compound with the formula InCl. It serves as a Lewis acid catalyst in various organic reactions, including Friedel-Crafts acylations and Diels-Alder reactions.[1] The purity of the InCl catalyst is paramount because impurities can interfere with catalytic activity, lead to side reactions, decrease product yield, and introduce contaminants into the final product. Common impurities include Indium(III) chloride (InCl₃), unreacted indium metal, and various metal oxides or hydroxides formed from exposure to air and moisture.[2][3]

Q2: What are the most common impurities found in crude InCl?

A2: The most prevalent impurities are:

  • Indium(III) chloride (InCl₃): Often a starting material for InCl synthesis or a product of its disproportionation.[2]

  • Indium metal (In): A product of the disproportionation of InCl.[2][4]

  • Indium oxides/hydroxides: Formed due to the high moisture sensitivity of InCl.[1]

  • Other trace metals: Depending on the purity of the starting indium source, trace metals like zinc, iron, copper, and lead may be present.[3]

Q3: How should I properly handle and store InCl to maintain its purity?

A3: InCl is highly sensitive to moisture and air, and can decompose when exposed to light.[1][5] To prevent degradation:

  • Handling: Always handle InCl inside a glovebox or under a dry, inert atmosphere (e.g., nitrogen or argon).[1] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • Storage: Store the compound in a tightly sealed container in a dark, dry, and well-ventilated place.[5] For long-term stability, storage under an inert gas at low temperatures (e.g., 2-8°C) is recommended.[1]

Q4: My InCl sample has changed color from its original red/yellow. What does this signify?

A4: InCl exists in two polymorphic forms: a yellow cubic form and a red orthorhombic form, with a transition temperature between 125-135°C.[1][2] If left in the dark, it may completely turn yellow over several days.[1] Exposure to light can cause it to turn dark green, indicating decomposition.[1] The appearance of dark or grey metallic flecks suggests that the InCl has disproportionated into indium metal and InCl₃.[2]

Q5: What is disproportionation and how can I prevent it?

A5: Disproportionation is a chemical reaction where a substance is simultaneously oxidized and reduced. InCl is prone to this reaction, especially in the presence of certain solvents like tetrahydrofuran (B95107) (THF), yielding indium metal (In⁰) and Indium(III) chloride (InCl₃).[2][4]

3 InCl ⇌ 2 In + InCl₃

To prevent this, avoid prolonged heating in solution and use non-coordinating solvents when possible. Storing the solid material under dry, inert conditions is the most effective preventative measure.[1][5]

Troubleshooting Guide

Problem: My purified InCl appears as a dark powder with metallic flecks.

  • Question: Why does my InCl look contaminated with metal after purification?

  • Answer: This is a classic sign of disproportionation, where InCl has decomposed into indium metal and InCl₃.[2][4] This can be triggered by excessive temperatures during sublimation or the presence of moisture or coordinating solvents.

  • Solution:

    • Ensure your purification apparatus is scrupulously dry.

    • During sublimation, carefully control the temperature to keep it just above the point where InCl sublimates efficiently, avoiding unnecessarily high temperatures that accelerate decomposition.

    • Handle the purified product strictly under an inert atmosphere to prevent any moisture-induced reactions.

Problem: The InCl catalyst is showing low or no activity in my organic reaction.

  • Question: What could be causing the inactivation of my InCl catalyst?

  • Answer: Catalyst inactivity is typically due to impurities or degradation. The primary culprits are moisture, which hydrolyzes InCl, and the presence of InCl₃, which is also a Lewis acid but may not be effective for the desired transformation or could lead to different reaction pathways.[1][6]

  • Solution:

    • Re-purify the Catalyst: Purify the InCl again via vacuum sublimation immediately before use.

    • Verify Handling Procedures: Ensure that the catalyst was weighed and transferred to the reaction vessel under a strictly inert atmosphere.

    • Check Solvent Purity: Ensure all solvents used in the reaction are rigorously dried and deoxygenated, as trace water can quench the catalyst.

Problem: I am experiencing a very low yield after vacuum sublimation.

  • Question: Why is the recovery of InCl from sublimation so poor?

  • Answer: A low yield can result from several factors:

    • Incomplete Sublimation: The temperature may be too low or the vacuum not strong enough.

    • Decomposition: If the temperature is too high, the InCl may be disproportionating rather than subliming.[2]

    • Mechanical Loss: Poor transfer of the crude material or loss of fine powder when breaking the vacuum.

  • Solution:

    • Optimize the sublimation temperature and pressure. A good starting point is to heat the material slowly under high vacuum.

    • Use a cold finger or a cooled collection area to ensure efficient condensation of the sublimed InCl.

    • Allow the apparatus to cool completely to room temperature before slowly re-introducing an inert gas to prevent the fine powder from being disturbed.

Data Presentation

Table 1: Physical and Chemical Properties of Indium(I) Chloride

PropertyValueReference(s)
Chemical FormulaInCl[1]
Molecular Weight150.27 g/mol [7]
AppearanceRed or yellow powder/crystals[1][2]
Melting Point225 °C[1][7]
Boiling Point608 °C[1][7]
Density4.19 g/mL at 25 °C[1][7]
SolubilityDecomposes in water; Soluble in THF[1]
SensitivityMoisture and light sensitive[1]

Table 2: Thermodynamic Data for Indium Halide Sublimation

CompoundLatent Heat of Sublimation (ΔH°₂₉₈)Reference(s)
Indium(I) Chloride (InCl) 27.8 kcal/mol [8]
Indium(III) Chloride (InCl₃)38.45 kcal/mol[8]

This data highlights the difference in sublimation energy between InCl and its common impurity, InCl₃, which forms the basis for purification by sublimation.

Experimental Protocols

Protocol 1: Purification of InCl by Vacuum Sublimation

This procedure is designed to separate volatile InCl from non-volatile impurities (like oxides) and less volatile impurities (like InCl₃).

Materials and Equipment:

  • Crude Indium(I) chloride

  • Sublimation apparatus (glass, with a cold finger)

  • High-vacuum pump (<0.1 Torr)

  • Heating mantle or oil bath with temperature controller

  • Schlenk line or glovebox for inert atmosphere handling

  • Dry ice or a circulating chiller system

Procedure:

  • Apparatus Preparation: Thoroughly clean and oven-dry all glassware. Assemble the sublimation apparatus while still hot and immediately place it under high vacuum to remove any adsorbed water.

  • Loading the Sample: In a glovebox or under a positive pressure of inert gas, quickly transfer the crude InCl powder into the bottom of the sublimation apparatus.

  • Assembly and Evacuation: Reassemble the apparatus, ensuring all joints are well-sealed. Connect it to the high-vacuum line and slowly evacuate the system. It is critical to avoid disturbing the powder during evacuation.

  • Cooling the Condenser: Once a stable high vacuum is achieved, begin cooling the cold finger. Fill it with dry ice/acetone or start the flow from a circulating chiller set to a low temperature (e.g., -20°C to 0°C).

  • Heating: Slowly and carefully begin heating the bottom of the apparatus using a heating mantle or oil bath. Gradually increase the temperature to approximately 250-300°C. The exact temperature will depend on your vacuum level.

  • Sublimation: As the InCl sublimes, you will observe crystals depositing on the cold finger. Continue the process until no more material appears to be subliming from the crude sample.

  • Cool Down and Collection:

    • Turn off the heat and allow the entire apparatus to cool completely to room temperature while still under vacuum. This is a critical step to prevent disproportionation of the hot, purified InCl.

    • Once cool, turn off the vacuum pump and slowly backfill the apparatus with a dry, inert gas (e.g., nitrogen or argon).

    • Quickly transfer the apparatus to a glovebox.

    • Carefully dismantle the apparatus and scrape the purified, crystalline InCl from the cold finger into a pre-weighed, dry storage vial.

    • Seal the vial and store it under the appropriate conditions.

Visualizations

G cluster_workflow Experimental Workflow: InCl Purification A 1. Prepare Apparatus (Clean, Dry, Assemble) B 2. Load Crude InCl (Under Inert Atmosphere) A->B C 3. Evacuate System (High Vacuum <0.1 Torr) B->C D 4. Cool Condenser (Cold Finger) C->D E 5. Heat Sample (Slowly to ~250-300°C) D->E F 6. Collect Sublimate (Crystals form on condenser) E->F G 7. Cool System to RT (Under Vacuum) F->G H 8. Collect Product (Under Inert Atmosphere) G->H

Caption: Workflow for the purification of Indium(I) chloride via vacuum sublimation.

G cluster_troubleshooting Troubleshooting Logic: Inactive InCl Catalyst Start Catalyst Inactive? CheckPurity Was catalyst freshly purified? Start->CheckPurity CheckHandling Was it handled under strictly inert conditions? CheckPurity->CheckHandling Yes Purify Action: Re-purify InCl via sublimation. CheckPurity->Purify No CheckSolvent Are reaction solvents rigorously dry? CheckHandling->CheckSolvent Yes ImproveHandling Action: Improve inert -atmosphere technique. CheckHandling->ImproveHandling No DrySolvent Action: Re-dry solvents over a suitable agent. CheckSolvent->DrySolvent No Success Problem Resolved CheckSolvent->Success Yes Purify->Success ImproveHandling->Success DrySolvent->Success

Caption: Decision tree for troubleshooting an inactive InCl catalyst.

G cluster_pathway InCl Disproportionation Equilibrium InCl_node 3 InCl (Indium(I) Chloride) Products_node 2 In⁰ (Indium Metal) + InCl₃ (Indium(III) Chloride) InCl_node->Products_node Disproportionation Products_node->InCl_node Comproportionation

Caption: The reversible disproportionation reaction of Indium(I) chloride.

References

Technical Support Center: Indium(I) Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Indium(I) chloride (InCl) in organic solvents.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving Indium(I) chloride.

Issue Possible Cause Recommended Solution
Low or no reactivity of InCl Decomposition: InCl is sensitive to air, moisture, and light, and can disproportionate into inactive indium(0) and Indium(III) chloride (InCl₃).[1][2] This process is notably facilitated by certain solvents like THF.[1]- Ensure rigorous inert atmosphere: Handle InCl exclusively in a glovebox or under an inert atmosphere (argon or nitrogen) using Schlenk techniques. - Use freshly purchased or purified InCl: Store InCl in a dark, dry environment, preferably in a desiccator within a glovebox. For purification, sublimation can be employed. - Select an appropriate solvent: If possible, consider using solvents in which InCl is more stable. Avoid prolonged storage of InCl solutions, especially in THF.
Inconsistent reaction yields Variable quality of InCl: The purity and age of the InCl can significantly impact its reactivity. Solvent effects: The stability of InCl varies between different organic solvents.- Standardize your InCl source: Use InCl from the same batch for a series of experiments to ensure consistency. - Screen different solvents: If the reaction allows, perform small-scale trials in various anhydrous solvents (e.g., toluene, dichloromethane (B109758), acetonitrile) to identify the optimal medium for stability and reactivity.
Formation of a black or grey precipitate Disproportionation: The formation of a dark precipitate is a strong indicator of the disproportionation of InCl to indium(0) metal (a black/grey powder) and InCl₃.[1]- Minimize reaction time: Plan your experiment to minimize the time InCl is in solution. - Lower the reaction temperature: If the reaction kinetics allow, running the experiment at a lower temperature may slow down the decomposition of InCl. - Filter the final reaction mixture: If a precipitate forms, it may be necessary to filter the reaction mixture to remove the insoluble indium metal before workup.
Difficulty dissolving InCl Inherent low solubility: While soluble in some organic solvents, the solubility of InCl might be limited in others.- Consult solubility data: Refer to available solubility data to choose an appropriate solvent. - Use a co-solvent system: In some cases, a mixture of solvents may improve solubility. - Gentle warming: Cautious and gentle warming under an inert atmosphere might aid dissolution, but be aware that this could also accelerate decomposition.

Frequently Asked Questions (FAQs)

Stability and Handling

Q1: How stable is Indium(I) chloride in common organic solvents?

A1: The stability of Indium(I) chloride is highly dependent on the solvent and the experimental conditions. It is known to be susceptible to oxidation and disproportionation.[1]

  • Tetrahydrofuran (THF): THF is known to facilitate the disproportionation of InCl into indium(0) and InCl₃.[1] Therefore, solutions of InCl in THF are generally unstable and should be used immediately after preparation.

  • Other Aprotic Solvents: While specific quantitative data is limited, InCl is expected to have varying stability in other anhydrous aprotic solvents such as toluene, dichloromethane (DCM), and acetonitrile. It is crucial to always work under strict inert and anhydrous conditions regardless of the solvent used.

Q2: What are the visible signs of InCl decomposition?

A2: The most common visual indicator of InCl decomposition is the formation of a black or dark grey precipitate, which is elemental indium(0) resulting from disproportionation.[1] The solution may also change color. Freshly prepared solutions of InCl in organic solvents are often yellow or reddish. A change to a colorless solution with a dark precipitate indicates significant decomposition.

Q3: What is the best way to store and handle Indium(I) chloride?

A3: Due to its sensitivity to moisture, air, and light, the following storage and handling procedures are recommended:

  • Storage: Store InCl in a tightly sealed container in a dark, dry environment, preferably inside a glovebox filled with an inert gas (e.g., argon or nitrogen).[2] If a glovebox is not available, storing it in a desiccator in a refrigerator can be an alternative, but this is less ideal.

  • Handling: All manipulations of solid InCl and its solutions should be performed under an inert atmosphere using either a glovebox or Schlenk line techniques. Use oven-dried glassware and anhydrous solvents to prevent decomposition.

Solubility

Q4: Is Indium(I) chloride soluble in water?

A4: There is conflicting information regarding the solubility of InCl in water. Some sources state that it is soluble in water, while others indicate that it reacts with water.[2] This suggests that while it may initially dissolve, it likely undergoes rapid decomposition or hydrolysis. Therefore, for applications in organic synthesis requiring anhydrous conditions, the use of water should be strictly avoided.

Q5: What is the solubility of Indium(I) chloride in common organic solvents?

A5: Quantitative solubility data for InCl in many organic solvents is not widely available in the literature. It is reported to be soluble in THF.[2] For other solvents, it is best to determine the solubility on a small scale before planning a large-scale reaction.

Solvent Solubility (Qualitative) Notes
Tetrahydrofuran (THF)Soluble[2]Prone to causing disproportionation.[1]
Dichloromethane (DCM)Expected to have some solubility.Anhydrous conditions are critical.
TolueneExpected to have some solubility.Anhydrous conditions are critical.
AcetonitrileExpected to have some solubility.Anhydrous conditions are critical.
Experimental Protocols

Q6: Can you provide a general protocol for setting up a reaction with InCl under an inert atmosphere?

A6: The following is a general workflow for using InCl in an organic reaction using Schlenk techniques.

Experimental workflow for using InCl.

Detailed Steps:

  • Glassware Preparation: Assemble and flame-dry all necessary glassware (reaction flask, condenser, etc.) under vacuum to remove any adsorbed water.

  • Inert Atmosphere: Backfill the cooled glassware with a positive pressure of an inert gas (argon or nitrogen).

  • Solvent Addition: Add the required volume of anhydrous organic solvent to the reaction flask via a cannula or a syringe.

  • InCl Addition: While maintaining a positive flow of inert gas, quickly add the solid Indium(I) chloride to the solvent.

  • Reagent Addition: Add the other reactants to the reaction mixture, typically via syringe or a pressure-equalizing addition funnel.

  • Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC/MS, NMR).

  • Quenching and Workup: Once the reaction is complete, carefully quench the reaction mixture and proceed with the appropriate workup procedure.

Q7: How can I visually represent the disproportionation of InCl?

A7: The disproportionation of Indium(I) chloride is a key stability concern. The following diagram illustrates this process.

disproportionation InCl 3 InCl (Indium(I) chloride) Products InCl3 (Indium(III) chloride) + 2 In(0) (Indium metal) InCl->Products Disproportionation Solvent Solvent (e.g., THF) Moisture Solvent->InCl Facilitates

Disproportionation of Indium(I) chloride.

Disclaimer: This information is intended for guidance only. Always consult the relevant safety data sheets (SDS) and perform a thorough risk assessment before handling any chemicals.

References

common side reactions with Indium(I) chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indium(I) Chloride (InCl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, troubleshooting, and understanding the common side reactions associated with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is Indium(I) chloride and what are its primary applications?

Indium(I) chloride is an inorganic compound with the formula InCl. It exists as a red or yellow solid and is valued in organic synthesis for its ability to act as a reducing agent and a precursor to organoindium reagents.[1] Its applications include mediating Barbier-type reactions for the formation of carbon-carbon bonds, such as the synthesis of homoallylic alcohols.

Q2: What are the main stability concerns with Indium(I) chloride?

Indium(I) chloride is sensitive to moisture, light, and heat. It readily decomposes in the presence of water and can undergo disproportionation in certain organic solvents.[1] Exposure to light can also cause it to change color, indicating potential photochemical decomposition.

Q3: How should I properly store Indium(I) chloride?

To ensure its stability, Indium(I) chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. A glovebox or a desiccator is highly recommended for storage.

Q4: What are the primary side reactions to be aware of when using Indium(I) chloride?

The two most common and significant side reactions are:

  • Disproportionation: InCl can disproportionate into indium metal (In(0)) and indium(III) chloride (InCl₃). This is particularly prevalent in donating solvents like tetrahydrofuran (B95107) (THF).

  • Hydrolysis: InCl reacts with water to form insoluble indium hydroxide (B78521) and other indium-containing species, which can quench the desired reaction and complicate purification.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during reactions involving Indium(I) chloride.

Issue 1: Low or no yield of the desired product.

This is the most common issue and can be attributed to several factors, primarily the decomposition of the InCl reagent.

Troubleshooting Workflow:

low_yield start Low/No Yield check_reagent Verify InCl Quality (Color, Storage Conditions) start->check_reagent check_conditions Review Reaction Setup (Anhydrous Conditions, Inert Atmosphere) check_reagent->check_conditions check_solvent Evaluate Solvent Choice (Donating vs. Non-donating) check_conditions->check_solvent side_reaction Suspect Side Reaction (Disproportionation or Hydrolysis) check_solvent->side_reaction analyze_products Analyze Crude Reaction Mixture (NMR, GC-MS) side_reaction->analyze_products confirm_disproportionation Identify In(0) (black precipitate) and InCl3 byproducts analyze_products->confirm_disproportionation confirm_hydrolysis Identify In(OH)x (white precipitate) or other hydrolysis products analyze_products->confirm_hydrolysis solution_disproportionation Optimize Solvent/Temperature (See Protocol 2) confirm_disproportionation->solution_disproportionation Yes solution_hydrolysis Improve Anhydrous Technique (See Protocol 1) confirm_hydrolysis->solution_hydrolysis Yes

Caption: Troubleshooting workflow for low or no reaction yield.

Issue 2: Formation of an insoluble precipitate during the reaction.

The nature of the precipitate can often indicate the specific side reaction occurring.

Precipitate ObservationProbable CauseRecommended Action
Black or dark grey solid Disproportionation: Formation of finely divided indium metal (In(0)).1. Confirm the presence of In(0) and InCl₃ byproducts through analysis. 2. Switch to a non-donating solvent if possible. 3. Lower the reaction temperature.
White, gelatinous solid Hydrolysis: Formation of indium hydroxides (e.g., In(OH)₃).1. Immediately review and improve anhydrous techniques for all reagents, solvents, and glassware. 2. Ensure the reaction is performed under a strict inert atmosphere.

Key Side Reactions in Detail

Disproportionation

The disproportionation of Indium(I) chloride is an equilibrium process:

3 InCl ⇌ 2 In(0) + InCl₃

This reaction is significantly influenced by the solvent. Donating solvents, such as THF and DMSO, can stabilize the resulting In(III) species, thereby shifting the equilibrium to the right and promoting disproportionation.[1]

Quantitative Data on Disproportionation:

Solvent SystemEquilibrium Constant (K)ObservationsReference
DMSO-based electrolyte6.98 x 10² M⁻²An equilibrium exists between In(I), In(III), and In(0).[2][3]
Donating Solvents (general)-Prone to disproportionation to In(0) and In(III).[3]

Mitigation Strategies:

  • Solvent Choice: Whenever possible, use non-donating solvents to disfavor the stabilization of InCl₃.

  • Temperature Control: Lowering the reaction temperature can help to slow down the rate of disproportionation.

  • In Situ Generation: In some cases, InCl can be generated in situ from indium metal and a catalytic amount of a Lewis acid, which can help to maintain a low concentration of free InCl and minimize disproportionation.

Hydrolysis

Indium(I) chloride is highly sensitive to moisture and readily hydrolyzes upon contact with water. The reaction can be generalized as:

InCl + 3 H₂O → In(OH)₃ + HCl + H₂

The formation of insoluble indium hydroxide not only consumes the active reagent but can also coat the surface of any remaining InCl, preventing it from participating in the desired reaction.

Mitigation Strategies:

  • Strict Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried), and all solvents and reagents must be anhydrous.

  • Inert Atmosphere: Reactions should be conducted under a positive pressure of an inert gas such as argon or nitrogen.

  • Proper Reagent Handling: InCl should be weighed and transferred quickly in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture.

Experimental Protocols

Protocol 1: General Procedure for Handling Anhydrous Indium(I) Chloride

This protocol outlines the best practices for handling InCl to prevent hydrolysis.

Materials:

  • Schlenk flask or similar reaction vessel with a sidearm

  • Septa

  • Nitrogen or Argon gas line with a bubbler

  • Syringes and needles

  • Anhydrous solvents and reagents

  • Indium(I) chloride

Procedure:

  • Glassware Preparation: Flame-dry the reaction flask under vacuum and backfill with inert gas. Repeat this cycle three times.

  • Inert Atmosphere: Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Transfer: If available, weigh and add the InCl to the reaction flask inside a glovebox. If a glovebox is not available, quickly weigh the InCl and add it to the flask under a strong flow of inert gas.

  • Solvent Addition: Add anhydrous solvent to the flask via a cannula or a syringe.

  • Reagent Addition: Add other reagents via syringe through the septum.

handling_protocol cluster_prep Preparation cluster_reaction Reaction Setup Flame-dry Glassware Flame-dry Glassware Establish Inert Atmosphere Establish Inert Atmosphere Flame-dry Glassware->Establish Inert Atmosphere Transfer InCl Transfer InCl Establish Inert Atmosphere->Transfer InCl Add Anhydrous Solvent Add Anhydrous Solvent Transfer InCl->Add Anhydrous Solvent Add Other Reagents Add Other Reagents Add Anhydrous Solvent->Add Other Reagents

References

Technical Support Center: Optimizing InCl₃ Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indium(III) chloride (InCl₃) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield low or the reaction is not proceeding?

A1: Low yields can stem from several factors. Firstly, ensure the quality and purity of your InCl₃ catalyst. Although InCl₃ is known for its moisture compatibility, old or improperly stored catalyst may have absorbed water, reducing its activity.[1][2][3] Secondly, the catalyst loading might be suboptimal. While some reactions work well with as little as 1-2 mol%, others may require higher loadings.[4][5] Finally, consider the solvent and temperature; InCl₃'s effectiveness can be highly dependent on the reaction environment.[6]

Q2: How can I improve the chemo-, regio-, or diastereoselectivity of my reaction?

A2: Achieving high selectivity is a common challenge. The choice of solvent can significantly influence the stereochemical outcome.[7] For instance, in certain Diels-Alder reactions, using an acetonitrile-water mixture can improve both yield and the percentage of the desired trans isomer.[4] Temperature also plays a critical role; running the reaction at a lower temperature may enhance selectivity, although it might require longer reaction times.[7] For asymmetric syntheses, the addition of chiral ligands is necessary to induce enantioselectivity.[2]

Q3: Is it necessary to dry the solvent and reagents when using InCl₃?

A3: One of the significant advantages of InCl₃ is its stability and catalytic activity in the presence of moisture and even in aqueous media.[1][2][8] This often eliminates the need for rigorously dry solvents and inert atmospheres, simplifying the experimental setup. However, for reactions that are inherently water-sensitive, the presence of excess water could still lead to unwanted side reactions or hydrolysis of substrates.

Q4: Can the InCl₃ catalyst be recovered and reused?

A4: Yes, the ability to recycle the InCl₃ catalyst is one of its attractive features, contributing to more sustainable and cost-effective processes.[1][9] For reactions conducted in water, the catalyst can often be recovered from the aqueous phase after product extraction and reused in subsequent runs.[10]

Q5: What is the typical catalyst loading for an InCl₃ catalyzed reaction?

A5: Catalyst loading is highly reaction-dependent. It can range from as low as 1 mol% to 20 mol% or higher.[4][5] It is always recommended to perform an optimization screen to find the lowest effective catalyst loading for your specific transformation, as this minimizes cost and potential side reactions. For example, one study found that decreasing InCl₃ loading from 10 mol% to 2 mol% gave a quantitative yield, while 1 mol% resulted in a slight decrease to 96% yield.[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Reaction is slow or incomplete 1. Insufficient Catalyst Activity: The InCl₃ may be old or hydrated. 2. Suboptimal Temperature: The reaction may require thermal energy to proceed at a reasonable rate.[11] 3. Low Catalyst Loading: The amount of catalyst may be insufficient for the scale of the reaction.[12]1. Use fresh InCl₃ from a sealed container or consider drying the existing stock under vacuum.[3] 2. Gradually increase the reaction temperature and monitor the progress by TLC or GC/LC-MS. 3. Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%) to see if the rate improves.
Low Selectivity (chemo-, regio-, diastereo-) 1. Solvent Choice: The solvent polarity and coordinating ability can influence the transition state, affecting selectivity.[6] 2. Reaction Temperature: Higher temperatures can sometimes lead to the formation of thermodynamic byproducts, reducing selectivity.1. Screen a range of solvents (e.g., DCE, MeCN, THF, Toluene, or aqueous mixtures).[5][7] 2. Attempt the reaction at a lower temperature (e.g., room temperature or 0 °C), even if it requires a longer reaction time.[7]
Formation of unexpected byproducts 1. Substrate Decomposition: The Lewis acidity of InCl₃ might be causing the degradation of a sensitive substrate or product. 2. Side Reactions: InCl₃ can catalyze various transformations; under the chosen conditions, an alternative reaction pathway may be competing.[8]1. Lower the reaction temperature and/or reduce the catalyst loading. 2. Re-evaluate the reaction conditions. A change in solvent or temperature might disfavor the unintended pathway. Consider adding additives that may temper the catalyst's Lewis acidity if necessary.
Difficulty reproducing a literature procedure 1. Reagent Quality: The purity of substrates, reagents, or the InCl₃ itself may differ. 2. Procedural Details: Subtle differences in the rate of addition, stirring speed, or workup can impact the outcome.[13]1. Ensure all reagents are of high purity. Use InCl₃ from a reliable source. 2. Follow the procedure precisely. If issues persist, systematically vary one parameter at a time (e.g., temperature, concentration) to identify the critical factor.

Data Presentation: Optimizing Reaction Parameters

Table 1: Effect of Catalyst and Loading on Yield and Selectivity

This table illustrates the impact of InCl₃ on a multicomponent Diels-Alder reaction and the effect of catalyst loading on a 1,6-addition reaction.

ReactionCatalystLoading (mol%)SolventYield (%)Selectivity (% trans isomer)Reference
Diels-AlderNone0MeCN/H₂O6550[4]
Diels-AlderInCl₃1MeCN/H₂O9070[4]
1,6-AdditionInCl₃10DCE100-[5]
1,6-AdditionInCl₃5DCE100-[5]
1,6-AdditionInCl₃2DCE100-[5]
1,6-AdditionInCl₃1DCE96-[5]

Table 2: Influence of Solvent on Reaction Yield

This table shows how solvent choice can affect the yield of an InCl₃-catalyzed 1,6-addition of an indolizine (B1195054) to a para-quinone methide.

Catalyst (Loading)SolventTime (h)Yield (%)Reference
InCl₃ (10 mol%)Dichloroethane (DCE)1100[5]
InCl₃ (10 mol%)Acetonitrile (MeCN)395[5]
InCl₃ (10 mol%)Tetrahydrofuran (THF)392[5]

Visualized Workflows and Mechanisms

troubleshooting_workflow start Low Yield or Poor Selectivity catalyst Catalyst Issues start->catalyst conditions Reaction Conditions start->conditions reagents Reagents/Substrates start->reagents sol_cat_activity Use fresh/dry InCl₃ catalyst->sol_cat_activity Activity sol_cat_loading Optimize loading (2-10 mol%) catalyst->sol_cat_loading Loading sol_cond_temp Vary temperature (e.g., 0°C to reflux) conditions->sol_cond_temp Temperature sol_cond_solvent Screen different solvents conditions->sol_cond_solvent Solvent sol_cond_time Increase reaction time conditions->sol_cond_time Time sol_reag_purity Check substrate purity reagents->sol_reag_purity Purity outcome Improved Yield & Selectivity sol_cat_activity->outcome sol_cat_loading->outcome sol_cond_temp->outcome sol_cond_solvent->outcome sol_cond_time->outcome sol_reag_purity->outcome

Caption: Troubleshooting flowchart for InCl₃ catalyzed reactions.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Analysis p1 Weigh InCl₃ and Substrate(s) p2 Select & Add Solvent p1->p2 r1 Combine Reagents at Desired Start Temperature p2->r1 r2 Stir at Set Temperature for Determined Time r1->r2 r3 Monitor Progress (TLC, GC, LC-MS) r2->r3 w1 Quench Reaction (if necessary) r3->w1 w2 Aqueous Workup/ Product Extraction w1->w2 w3 Purify Product (e.g., Chromatography) w2->w3 w4 Characterize & Calculate Yield w3->w4

Caption: General experimental workflow for reaction optimization.

Caption: InCl₃ Lewis acid activation of a generic carbonyl group.

Experimental Protocols

Protocol 1: General Procedure for Optimizing an InCl₃-Catalyzed Reaction

This protocol outlines a general method for finding the optimal conditions for a new InCl₃-catalyzed transformation.

  • Catalyst and Reagent Preparation:

    • Use anhydrous InCl₃ (≥98% purity) from a freshly opened or properly stored bottle.

    • Ensure substrates are pure, as impurities can inhibit the reaction.

    • While anhydrous solvents are not always necessary, using a grade with low water content is good practice for initial screening.[2]

  • Reaction Setup (Example for a 1 mmol scale):

    • To a clean, dry reaction vial equipped with a magnetic stir bar, add the limiting substrate (1.0 mmol) and InCl₃ (e.g., 5 mol%, 0.05 mmol).

    • Add the chosen solvent (e.g., 2 mL of acetonitrile).[5]

    • Add the second substrate (e.g., 1.2 mmol).

    • Seal the vial and begin stirring at the desired temperature (start with room temperature).

  • Monitoring the Reaction:

    • Take small aliquots from the reaction mixture at regular intervals (e.g., 1h, 4h, 12h, 24h).

    • Analyze the aliquots by a suitable method (e.g., TLC, GC-MS, or ¹H NMR) to determine the consumption of starting material and the formation of the product.

  • Optimization Tree:

    • If no reaction: Increase the temperature in 20 °C increments. If still no reaction, increase catalyst loading to 10 mol% and repeat.

    • If the reaction is slow: Increase the temperature or catalyst loading.

    • If multiple products form: Decrease the temperature to improve selectivity. Screen alternative solvents.

    • Once conditions are found: Systematically decrease the catalyst loading (e.g., from 10% to 5% to 2%) to find the minimum effective amount.[5]

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction if necessary (e.g., with saturated aq. NaHCO₃ solution).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography, crystallization, or distillation.

Protocol 2: Catalyst Recovery and Reuse in an Aqueous System

This protocol is adapted for reactions where InCl₃ is used in water, facilitating its recovery.[10]

  • Reaction Completion and Product Extraction:

    • Following the completion of the reaction in an aqueous medium, extract the organic product using a suitable solvent (e.g., diethyl ether or ethyl acetate). Repeat the extraction 2-3 times.

    • Combine the organic layers for product isolation as per Protocol 1.

  • Catalyst Recovery:

    • Retain the aqueous layer which contains the dissolved InCl₃ catalyst.

    • Carefully evaporate the water from the aqueous layer under reduced pressure to recover the solid InCl₃ hydrate.

  • Catalyst Reuse:

    • The recovered catalyst can be directly reused in a subsequent reaction.

    • Add fresh substrates and a minimal amount of water or the appropriate aqueous solvent system to the flask containing the recovered catalyst.

    • Proceed with the reaction as in the initial run. A slight decrease in activity may be observed after several cycles, which can be compensated by a minor addition of fresh catalyst.

References

Technical Support Center: Anhydrous Indium(I) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of anhydrous Indium(I) chloride (InCl). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for anhydrous Indium(I) chloride?

Anhydrous Indium(I) chloride is sensitive to moisture and can decompose when exposed to air.[1] Therefore, it should be stored under an inert gas atmosphere, such as nitrogen or argon.[1] The recommended storage temperature is between 2-8°C.[1] It is crucial to keep the container tightly closed in a dry and well-ventilated place.[2]

Q2: My anhydrous Indium(I) chloride has changed color. What does this indicate?

Anhydrous Indium(I) chloride can exist in two solid forms, a yellow, lower-temperature form and a red, higher-temperature form.[3] The transition temperature between these two forms is 125-135°C.[1] If the compound is left in the dark, it may completely turn yellow over a period of about eight days.[1] Exposure to light can cause it to turn a dark green color.[1] If the color change is accompanied by the formation of a black or gray powder, it may indicate disproportionation into indium metal and indium(III) chloride.

Q3: What is disproportionation and how can I prevent it with Indium(I) chloride?

Disproportionation is a chemical reaction where a substance is simultaneously oxidized and reduced, forming two different products. In the case of Indium(I) chloride, it can disproportionate into indium metal (In(0)) and indium(III) chloride (InCl₃).[3][4] This process can be facilitated by the presence of moisture or certain solvents, like tetrahydrofuran (B95107) (THF).[1][3] To prevent this, it is imperative to handle the compound in a dry, inert atmosphere and choose solvents carefully.

Q4: What are the primary safety hazards associated with anhydrous Indium(I) chloride?

Anhydrous Indium(I) chloride is corrosive and can cause severe skin burns and eye damage.[5] It is also harmful if inhaled, causing irritation to the respiratory system.[6] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][7]

Troubleshooting Guide

Issue 1: The reaction with anhydrous Indium(I) chloride is not proceeding as expected.

  • Question: Why is my reaction failing or giving low yields when using anhydrous Indium(I) chloride?

    • Answer: The most likely cause is the degradation of the Indium(I) chloride due to improper handling or storage. Exposure to moisture or air can lead to the formation of indium oxides or hydroxides, which are unreactive in many organic reactions. Additionally, disproportionation into indium metal and indium(III) chloride will reduce the amount of active In(I) species.[3] Ensure that the reagent was stored under an inert atmosphere and handled using anhydrous techniques.

Issue 2: The Indium(I) chloride powder appears clumpy or discolored.

  • Question: My anhydrous Indium(I) chloride is no longer a fine powder and has changed color. Is it still usable?

    • Answer: Clumping is a strong indicator of moisture absorption.[1] As mentioned previously, color changes can be due to transitions between its red and yellow forms or exposure to light.[1][3] If the material is clumpy and significantly discolored (e.g., dark green or with black/gray specks), it has likely decomposed or disproportionated and may not be suitable for your experiment. It is recommended to use a fresh, properly stored vial of the reagent.

Issue 3: Unexpected side products are observed in the reaction mixture.

  • Question: I am observing the formation of indium metal in my reaction. What is causing this?

    • Answer: The formation of indium metal is a clear sign of the disproportionation of Indium(I) chloride.[3] This can be triggered by the solvent, temperature, or the presence of impurities. The concurrent formation of Indium(III) chloride can also act as a Lewis acid and potentially catalyze unwanted side reactions.[8] Consider using a different solvent or ensuring all reagents and glassware are scrupulously dry.

Quantitative Data Summary

PropertyValueReference(s)
Molecular FormulaInCl[9]
Melting Point225 °C (decomposes)[1][6]
Boiling Point608 °C[1][6]
Density4.19 g/mL at 25 °C[1][6]
AppearanceGolden yellow powder[1][10]
Storage Temperature2-8 °C[1]
SensitivityMoisture sensitive[1]

Experimental Protocols

Protocol 1: General Handling of Anhydrous Indium(I) Chloride

  • All manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Use only dry, oven-dried glassware.

  • Transfer the required amount of Indium(I) chloride powder quickly to a pre-weighed, sealed reaction vessel under a positive pressure of inert gas.

  • Clean any spills immediately by sweeping up the solid material and placing it in a designated waste container.[7] Avoid generating dust.[2]

  • Wash hands thoroughly after handling.[2]

Logical Workflow Diagram

Troubleshooting Anhydrous Indium(I) Chloride Issues cluster_storage Storage & Handling cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions storage Store in a cool, dry place under inert gas (Ar or N2) handling Handle in a glovebox or using Schlenk techniques storage->handling reaction_issue Poor reaction yield or failure handling->reaction_issue decomposition Decomposition due to moisture or air exposure reaction_issue->decomposition Check for... disproportionation Disproportionation to In(0) and InCl3 reaction_issue->disproportionation Consider... color_change Unexpected color change color_change->decomposition If clumpy light_exposure Light-induced color change color_change->light_exposure Possible cause side_products Formation of side products (e.g., Indium metal) side_products->disproportionation Likely cause new_reagent Use fresh, properly stored InCl decomposition->new_reagent disproportionation->new_reagent improve_technique Ensure anhydrous and anaerobic techniques disproportionation->improve_technique solvent_choice Re-evaluate solvent choice disproportionation->solvent_choice light_exposure->new_reagent If performance is affected

Caption: Troubleshooting workflow for anhydrous Indium(I) chloride.

References

preventing disproportionation of Indium(I) chloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the disproportionation of Indium(I) chloride (InCl) in solution. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative stability data to ensure the success of your experiments involving this sensitive reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Indium(I) chloride instability in solution?

A1: The primary cause of instability is a redox process called disproportionation. In this reaction, one In(I) species is simultaneously oxidized to Indium(III) and another is reduced to Indium(0) (metallic indium). The balanced chemical equation for this reaction is:

3InCl → 2In(s) + InCl₃

This process is particularly rapid in aqueous solutions where the +1 oxidation state of indium is highly unstable.

Q2: What are the visible signs of InCl disproportionation?

A2: The most common sign of disproportionation is the formation of a dark precipitate, which is elemental indium (In(0)). The solution may also become cloudy or turbid.

Q3: Can I use water as a solvent for Indium(I) chloride?

A3: No, it is strongly advised against using water as a solvent for InCl. The Indium(I) ion is unstable in aqueous environments and will rapidly disproportionate.

Q4: What general types of solvents are suitable for dissolving Indium(I) chloride?

A4: Non-aqueous, donor solvents are the preferred choice for dissolving and stabilizing InCl. These include aromatic hydrocarbons like toluene (B28343) when used with a coordinating ligand, and polar apathetic solvents such as dimethyl sulfoxide (B87167) (DMSO). The key is to use a solvent that can coordinate to the In(I) center and stabilize it against disproportionation.

Q5: How does temperature affect the stability of InCl solutions?

A5: Lower temperatures significantly enhance the stability of InCl solutions. Disproportionation is an equilibrium process, and cooling the solution shifts the equilibrium away from the products. It is recommended to prepare and handle InCl solutions at or below 0°C to minimize degradation.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
A dark precipitate forms immediately upon adding the solvent. 1. The solvent is aqueous or contains water impurities.2. The solvent is not a suitable donor solvent.3. The temperature of the solution is too high.1. Use anhydrous, non-aqueous solvents. Ensure all glassware is rigorously dried.2. Switch to a recommended solvent system, such as toluene with a donor ligand (e.g., TMEDA) or anhydrous DMSO.3. Prepare and maintain the solution at or below 0°C.
The solution is initially clear but becomes cloudy over time. 1. Slow disproportionation is occurring.2. The solution is being exposed to atmospheric moisture.3. The concentration of InCl is too high for the chosen solvent system.1. Store the solution at a lower temperature (e.g., in a freezer).2. Handle the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).3. Dilute the solution or increase the concentration of the stabilizing ligand.
The reaction involving the InCl solution is not proceeding as expected. 1. The InCl has disproportionated, reducing the concentration of the active In(I) species.2. The solvent or ligand is interfering with the desired reaction.1. Prepare a fresh solution of InCl immediately before use.2. Consider a different solvent or ligand system that is compatible with your reaction chemistry.
Difficulty in dissolving the InCl solid. 1. The solvent is not appropriate.2. The solid InCl may have a passivated surface.1. Ensure you are using a recommended anhydrous, donor solvent.2. Gently agitate or sonicate the mixture at low temperatures.

Quantitative Data on InCl Stability

The stability of Indium(I) chloride is highly dependent on the solvent system and temperature. The following table summarizes key quantitative data found in the literature.

Solvent System Parameter Value Notes
Dimethyl sulfoxide (DMSO)Equilibrium Constant (Kdisp)6.98 x 10² M⁻²This value represents the equilibrium between disproportionation and the reverse reaction, comproportionation (2In + InCl₃ → 3InCl).
Toluene with N,N,N',N'-tetramethylethylenediamine (TMEDA)Temperature StabilityStable below 0°CDisproportionation occurs at temperatures above 0°C.
Aqueous MediaStabilityHighly UnstableRapid disproportionation occurs.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Indium(I) Chloride Solution in Toluene/TMEDA

This protocol describes the preparation of a stock solution of InCl stabilized by the chelating ligand N,N,N',N'-tetramethylethylenediamine (TMEDA) in toluene.

Materials:

  • Indium(I) chloride (InCl)

  • Anhydrous toluene

  • N,N,N',N'-tetramethylethylenediamine (TMEDA), freshly distilled

  • Schlenk flask and other appropriate glassware, oven-dried

  • Inert atmosphere (e.g., argon or nitrogen)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Preparation of the Solvent System: In a pre-dried Schlenk flask under an inert atmosphere, add the desired volume of anhydrous toluene.

  • Addition of Ligand: Using a syringe, add the required amount of TMEDA to the toluene. A typical starting point is to use a molar excess of TMEDA relative to the planned InCl concentration.

  • Cooling: Cool the toluene/TMEDA mixture to -10°C using an appropriate cooling bath (e.g., an ice-salt bath).

  • Dissolution of InCl: While stirring the cold solvent mixture, slowly add the solid InCl in small portions. Keep the flask under a positive pressure of inert gas throughout the addition.

  • Homogenization: Continue stirring the solution at -10°C until all the InCl has dissolved, resulting in a clear or slightly colored solution.

  • Storage and Use: This solution should be used immediately for the best results. If storage is necessary, it should be kept at a low temperature (e.g., -20°C) under an inert atmosphere.

Protocol 2: Preparation of an Indium(I) Chloride Solution in DMSO

This protocol outlines the preparation of an InCl solution in anhydrous dimethyl sulfoxide (DMSO). Note that an equilibrium between disproportionation and comproportionation will exist in this solvent.

Materials:

  • Indium(I) chloride (InCl)

  • Anhydrous DMSO

  • Glovebox or Schlenk line

  • Volumetric flask, oven-dried

  • Magnetic stirrer and stir bar

Procedure:

  • Inert Atmosphere: Perform all steps under a dry, inert atmosphere (e.g., inside a glovebox).

  • Solvent Dispensing: Dispense the required volume of anhydrous DMSO into a pre-dried volumetric flask.

  • Addition of InCl: Carefully weigh the desired amount of InCl and add it to the DMSO.

  • Dissolution: Stir the mixture at room temperature until the InCl is fully dissolved. The process can be gently accelerated by slight warming, but this may also increase the rate of disproportionation.

  • Use: Use the solution as soon as possible after preparation. Due to the equilibrium nature of the disproportionation in DMSO, the solution will contain a mixture of In(I), In(III), and dissolved In(0) species.

Visualizations

Disproportionation_Mechanism cluster_redox Redox Process 3In(I)Cl 3In(I)Cl In(I)Cl_ox In(I)Cl In(I)Cl_red 2In(I)Cl In(III)Cl3 In(III)Cl3 2In(0) 2In(0) (metal) In(I)Cl_ox->In(III)Cl3 Oxidation (+1 to +3) In(I)Cl_red->2In(0) Reduction (+1 to 0)

Caption: The disproportionation mechanism of Indium(I) chloride.

Experimental_Workflow cluster_conditions Critical Conditions start Start: Solid InCl prep_solvent Prepare Anhydrous Non-Aqueous Solvent (e.g., Toluene + TMEDA) start->prep_solvent cool Cool Solvent to <= 0°C prep_solvent->cool dissolve Dissolve InCl under Inert Atmosphere cool->dissolve stable_solution Stable In(I)Cl Solution dissolve->stable_solution disproportionation Disproportionation Occurs dissolve->disproportionation If conditions are not met (e.g., water, high temp) use Immediate Use in Reaction stable_solution->use storage Store at Low Temperature under Inert Atmosphere stable_solution->storage storage->disproportionation If stored improperly Anhydrous Anhydrous Low Temperature Low Temperature Inert Atmosphere Inert Atmosphere

Caption: Workflow for preparing a stable In(I)Cl solution.

Indium(I) Chloride (InCl) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indium(I) Chloride (InCl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of air and moisture-sensitive InCl, along with troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is Indium(I) Chloride (InCl) and what are its key properties?

A1: Indium(I) chloride, with the chemical formula InCl, is an inorganic compound. It is a golden-yellow powder that is sensitive to atmospheric oxygen and moisture.[1] It is soluble in water (with which it reacts) and THF.[1][2][3] Key physical properties are summarized in the table below.

Q2: Why is InCl considered air and moisture-sensitive?

A2: InCl is highly susceptible to reaction with components of the atmosphere.

  • Moisture: It is hygroscopic and reacts immediately with water and slowly with moisture in the air, leading to decomposition.[2] This is due to the hydrolysis of the indium(I) ion.

  • Oxygen: The indium(I) center is easily oxidized.[4]

  • Disproportionation: InCl is prone to disproportionation, a reaction where it converts into elemental indium (In(0)) and indium(III) chloride (InCl₃). This process can be facilitated by certain solvents, such as tetrahydrofuran (B95107) (THF).[4]

Q3: How should I properly store InCl?

A3: To maintain its integrity, InCl must be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[1] The recommended storage temperature is 2-8°C.[1][5]

Troubleshooting Guide

Issue 1: My InCl solution has turned cloudy or has a precipitate.

  • Possible Cause: This is a strong indication of moisture contamination. The cloudiness or precipitate is likely due to the formation of insoluble indium hydrolysis products, such as indium hydroxide (B78521) (InOH) or indium oxide (In₂O), from the reaction of InCl with water.

  • Troubleshooting Steps:

    • Assess the Extent: If the cloudiness is minor, the solution might still be usable for some applications, but be aware that the concentration of active InCl is reduced.

    • Filtration (with caution): Under strictly inert conditions (e.g., inside a glovebox), you can attempt to filter the solution through a fine frit or a syringe filter to remove the precipitate. However, this does not remove any soluble decomposition products.

    • Prevention: The best approach is prevention. Review your experimental protocol to identify and eliminate potential sources of moisture ingress. Ensure all glassware is rigorously dried, solvents are anhydrous, and all transfers are performed under a robust inert atmosphere.

Issue 2: My reaction with InCl failed or gave a low yield.

  • Possible Cause 1: Decomposed InCl: The InCl may have been compromised by exposure to air or moisture prior to or during the reaction, reducing the amount of active reagent.

    • Troubleshooting:

      • Visually inspect the solid InCl. If it is not a free-flowing, golden-yellow powder, it may be partially decomposed.

      • Always use freshly opened or properly stored InCl.

      • Refine your inert atmosphere techniques for handling and transferring the solid and its solutions.

  • Possible Cause 2: Solvent-Induced Disproportionation: If you are using a coordinating solvent like THF, it may be promoting the disproportionation of InCl into inactive In(0) and InCl₃.[4]

    • Troubleshooting:

      • Consider using a non-coordinating, non-polar solvent such as hexanes or toluene (B28343), if compatible with your reaction chemistry.

      • If a coordinating solvent is necessary, minimize the time the InCl is in solution before use and consider running the reaction at a lower temperature to slow down the decomposition rate.

Issue 3: The solid InCl appears discolored or clumpy.

  • Possible Cause: This indicates decomposition. Clumping suggests moisture absorption, while significant color change may point to oxidation or disproportionation.

  • Troubleshooting:

    • It is not recommended to use visibly decomposed InCl as it will lead to unreliable and unrepeatable results.

    • There are no simple, standard laboratory procedures for repurifying partially decomposed InCl. It is best to procure fresh, high-purity material.

Data Presentation

Table 1: Physical and Chemical Properties of Indium(I) Chloride

PropertyValueReference(s)
Chemical Formula InCl[4]
Molar Mass 149.27 g/mol
Appearance Golden-yellow powder[1]
Melting Point 225 °C (lit.)[1]
Boiling Point 608 °C (lit.)[1]
Density 4.19 g/mL at 25 °C (lit.)[1]
Solubility Soluble in water (reacts) and THF[1][2][3]
Sensitivity Moisture and air sensitive[1]

Table 2: Illustrative Stability of InCl Under Various Conditions (Hypothetical Data for Demonstration)

ConditionTimeEstimated Decomposition (%)Visual Observation
Solid InCl
Exposed to ambient air (~40% RH)1 hour< 5%Slight surface discoloration
Exposed to ambient air (~40% RH)24 hours10-20%Noticeable discoloration, some clumping
Exposed to high humidity (>80% RH)1 hour15-25%Significant clumping and discoloration
InCl in Anhydrous Toluene
Under N₂ atmosphere24 hours< 2%Clear, yellow solution
InCl in Anhydrous THF
Under N₂ atmosphere1 hour5-10%Solution may darken slightly
Under N₂ atmosphere24 hours> 30%Darkening of solution, possible precipitate of In(0)

Experimental Protocols

Protocol 1: Handling and Transfer of Solid InCl

This protocol requires the use of either a glovebox or a Schlenk line to maintain an inert atmosphere.

Using a Glovebox (Recommended):

  • Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., N₂ or Ar) with O₂ and H₂O levels below 10 ppm. Bring all necessary, oven-dried glassware and spatulas into the glovebox antechamber and evacuate/refill at least three times before transferring into the main chamber.

  • Weighing: Tare an oven-dried vial on a balance inside the glovebox. Carefully transfer the desired amount of InCl powder to the vial using a clean, dry spatula.

  • Sealing: Tightly cap the vial containing the weighed InCl.

  • Use: The weighed solid can now be used directly in a reaction vessel within the glovebox.

Using a Schlenk Line:

  • Preparation: Assemble oven-dried glassware (e.g., a Schlenk flask with a stir bar) and attach it to the Schlenk line. Evacuate the flask while gently heating with a heat gun to remove adsorbed moisture, then backfill with inert gas. Repeat this cycle three times.

  • Transfer: In a glove bag or under a strong positive flow of inert gas at the mouth of the flask, quickly add the pre-weighed InCl to the Schlenk flask.

  • Purge: Immediately stopper the flask and perform another three evacuate/backfill cycles to ensure the removal of any atmospheric contaminants introduced during the transfer.

Protocol 2: Preparation of an InCl Solution

  • Glassware and Solvent Preparation: Use an oven-dried Schlenk flask or a flask inside a glovebox. Use anhydrous, degassed solvent. Non-coordinating solvents like anhydrous toluene or hexanes are recommended to minimize disproportionation.

  • Addition of Solid: Add the desired amount of solid InCl to the flask under an inert atmosphere, following Protocol 1.

  • Addition of Solvent: Using a syringe or cannula, transfer the anhydrous, degassed solvent into the flask containing the InCl.

  • Dissolution: Stir the mixture at room temperature until the solid is fully dissolved. The resulting solution should be a clear, yellow color.

  • Use: Use the freshly prepared solution as soon as possible, as the stability of InCl in solution can be limited.

Visualizations

InCl_Handling_Workflow cluster_prep Preparation cluster_handling Handling Solid InCl cluster_solution Preparing Solution cluster_reaction Reaction & Troubleshooting start Start: Need to use InCl dry_glass Oven-dry all glassware start->dry_glass prep_inert Prepare inert atmosphere (Glovebox or Schlenk line) dry_glass->prep_inert weigh Weigh InCl under inert atmosphere prep_inert->weigh transfer Transfer solid to reaction vessel weigh->transfer add_solvent Add anhydrous, degassed solvent transfer->add_solvent If making a solution run_rxn Proceed with reaction transfer->run_rxn If using solid directly dissolve Stir to dissolve add_solvent->dissolve dissolve->run_rxn troubleshoot Reaction fails or solution is cloudy run_rxn->troubleshoot check_moisture Check for moisture contamination troubleshoot->check_moisture check_solvent Evaluate solvent choice (e.g., THF) troubleshoot->check_solvent check_moisture->prep_inert Re-evaluate prep check_solvent->add_solvent Change solvent

Caption: Workflow for handling air- and moisture-sensitive Indium(I) Chloride.

InCl_Decomposition_Pathway cluster_moisture Moisture/Air Exposure cluster_solvent Solvent-Induced InCl InCl (Active Reagent) hydrolysis Hydrolysis/Oxidation InCl->hydrolysis H₂O, O₂ disproportionation Disproportionation (e.g., in THF) InCl->disproportionation Coordinating Solvent products In(OH)x / In2O3 (Inactive Precipitates) hydrolysis->products In0 In(0) (Inactive Metal) disproportionation->In0 InCl3 InCl3 (Different Reactivity) disproportionation->InCl3

Caption: Decomposition pathways for Indium(I) Chloride.

References

optimization of catalyst loading for Indium(I) chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indium(I) Chloride (InCl) catalysts. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to assist in the optimization of catalyst loading for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is catalyst loading and why is it critical for Indium(I) Chloride reactions?

Catalyst loading refers to the amount of catalyst used relative to the amount of a limiting reactant.[1] It is a critical parameter because it directly influences reaction rate, yield, selectivity, and overall process efficiency.[2] For Indium(I) chloride, which can be sensitive and prone to disproportionation, finding the optimal loading is essential to maximize its catalytic activity while minimizing waste and potential side reactions.[2][3]

Q2: What is a typical starting catalyst loading for a new reaction with InCl?

For a new reaction, a good starting point for catalyst loading with indium-based catalysts is often in the range of 1-10 mol%. Some reactions have been optimized to use as little as 2 mol% of an indium chloride catalyst.[4] It is recommended to begin with a screening experiment using around 5 mol% and then optimize by systematically increasing or decreasing the load.

Q3: How does excessive catalyst loading affect my reaction?

While it may seem that more catalyst will always increase the reaction rate, excessive loading can be detrimental. It can lead to:

  • Increased Side Reactions : High catalyst concentration can promote undesired reaction pathways, reducing selectivity.[2]

  • Product Decomposition : The desired product might be unstable in the presence of a high concentration of the catalyst.[5]

  • Economic Inefficiency : Indium compounds can be expensive, and using more than necessary increases costs without proportional benefits.[1]

  • Workup Complications : Removing higher amounts of catalyst residue can complicate the purification process.

Q4: Can Indium(I) Chloride be recovered and reused?

The reusability of indium catalysts is an area of active research aimed at improving the sustainability of chemical processes.[6] While homogeneous catalysts like InCl are challenging to recover from the reaction mixture, methods are being developed to heterogenize them. These include attaching the indium salt to ionic liquids, polymers, or metal-organic frameworks (MOFs) to facilitate recovery and reuse.[6]

Q5: What are the main signs of InCl catalyst deactivation?

Catalyst deactivation is a common issue that can cause a drop in reaction rate and yield.[7] Key indicators of InCl deactivation include:

  • A significant decrease in conversion rate over time or in subsequent runs (if attempting reuse).

  • The reaction stalling before the starting material is fully consumed.[8]

  • The appearance of unexpected byproducts, which may suggest the catalyst is promoting different reaction pathways due to changes in its chemical state.[5] Deactivation can occur through mechanisms like poisoning (e.g., by impurities in the reactants or solvent) or thermal degradation.[9][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with Indium(I) Chloride.

Problem 1: The reaction is not starting or is extremely slow.

  • Question: I've added the InCl catalyst, but I see little to no product formation even after a significant amount of time. What should I do?

    Answer:

    • Verify Catalyst Activity : Indium(I) chloride can disproportionate into indium metal (In(0)) and Indium(III) compounds, especially at temperatures above 0°C or in the presence of certain ligands.[3] Ensure your catalyst is from a reliable source and has been stored correctly under an inert atmosphere. Consider using a freshly opened bottle.

    • Increase Catalyst Loading : Your initial loading may be insufficient to initiate the reaction. As a troubleshooting step, try doubling the catalyst loading to see if the reaction proceeds. If it does, you can perform a more detailed optimization later.

    • Check for Inhibitors : Impurities in your starting materials or solvent (especially water or oxygen, depending on the reaction) can act as catalyst poisons.[11] Ensure you are using reagents of appropriate purity and properly dried solvents and glassware.

    • Increase Temperature : Many reactions require thermal energy to overcome the activation barrier. Cautiously increase the reaction temperature in increments and monitor the progress by TLC or another analytical method. Be aware that higher temperatures can also accelerate catalyst decomposition.

Problem 2: The reaction gives a low yield of the desired product.

  • Question: My reaction is working, but the final yield is consistently low. How can I improve it?

    Answer: A low yield is a common problem that can be solved through systematic optimization.[8]

    Troubleshooting Workflow for Low-Yield Reactions

    Low_Yield_Troubleshooting start Low Yield Observed analyze Analyze Crude Mixture (NMR, LC-MS, GC-MS) start->analyze unreacted_sm High % of Unreacted Starting Material? analyze->unreacted_sm side_products Significant Side Products? unreacted_sm->side_products No increase_time_temp Increase Reaction Time or Temperature unreacted_sm->increase_time_temp Yes increase_loading Increase Catalyst Loading unreacted_sm->increase_loading Yes decomposition Product Decomposition? side_products->decomposition No optimize_conditions Optimize Conditions (Temp, Concentration) side_products->optimize_conditions Yes change_catalyst Use More Selective Catalyst or Different Ligand side_products->change_catalyst Yes workup_loss Check Workup & Purification (Extraction, Chromatography) decomposition->workup_loss No milder_conditions Use Milder Conditions (Lower Temp, Shorter Time) decomposition->milder_conditions Yes end Improved Yield workup_loss->end increase_time_temp->end increase_loading->end optimize_conditions->end change_catalyst->end milder_conditions->end

    Caption: A workflow for troubleshooting low-yield chemical reactions.

Problem 3: I am observing significant formation of side products.

  • Question: My reaction produces the desired product, but also a large amount of impurities, making purification difficult. What is the cause?

    Answer: The formation of significant side products is often a problem of selectivity.

    • Reduce Catalyst Loading : This is the first parameter to investigate. An excessive amount of catalyst can promote undesired reaction pathways.[2] Systematically decrease the catalyst loading (e.g., from 10 mol% to 5 mol%, then to 2 mol%) and analyze the product distribution.

    • Lower the Reaction Temperature : High temperatures can provide enough energy to overcome the activation barriers for side reactions. Running the reaction at a lower temperature may improve selectivity for the desired product.

    • Check Reactant Stoichiometry : An excess of one reactant can sometimes lead to side reactions. Ensure your reactant ratios are correct and consider if adjusting them could favor the desired pathway.

    • Solvent Effects : The solvent can influence the reaction pathway. Consider screening different solvents to see if selectivity can be improved.

Data Presentation: Optimizing Catalyst Loading

The following table, adapted from a study on the 1,6-addition of indolizines to para-quinone methides using Indium(III) chloride, illustrates how catalyst loading can be optimized.[4] While this example uses InCl₃, the principles of optimization are directly applicable to InCl-catalyzed reactions.

EntryCatalyst Loading (mol%)Time (h)Yield (%)
110199
25199
32199
41196
50 (No Catalyst)20

Data adapted from a study on InCl₃-catalyzed 1,6-addition.[4] As shown, the catalyst loading was successfully reduced from 10 mol% to 2 mol% without any loss in product yield, identifying 2 mol% as the optimal loading for this specific transformation.

Experimental Protocols

General Protocol for Catalyst Loading Optimization

This protocol provides a systematic workflow for determining the optimal catalyst loading for a given reaction.

Catalyst Loading Optimization Workflow

Optimization_Workflow start Define Reaction & Substrates setup Set up Parallel Reactions (e.g., in vials or multi-well plate) start->setup loading_range Vary InCl Loading (e.g., 10, 5, 2, 1, 0.5 mol%) setup->loading_range fixed_params Keep Other Parameters Constant: - Temperature - Concentration - Solvent - Time setup->fixed_params run_reaction Run Reactions Under Inert Atmosphere loading_range->run_reaction fixed_params->run_reaction monitor Monitor Progress (TLC, LC-MS) run_reaction->monitor quench_workup Quench and Workup All Reactions Identically monitor->quench_workup analyze Analyze Yield & Purity (NMR, GC, LC) quench_workup->analyze determine_optimum Identify Lowest Loading with Highest Yield/Selectivity analyze->determine_optimum end Optimal Catalyst Loading Determined determine_optimum->end

Caption: A general experimental workflow for optimizing InCl catalyst loading.

Methodology:

  • Preparation : In an inert atmosphere glovebox or using Schlenk techniques, prepare a stock solution of your limiting substrate in a dry, degassed solvent.

  • Reaction Setup : To a series of oven-dried reaction vials equipped with stir bars, add the appropriate amount of Indium(I) chloride to achieve the desired catalyst loadings (e.g., 10, 5, 2, 1, 0.5 mol%). Include a control vial with no catalyst.

  • Initiation : Add the substrate stock solution and any other reagents to each vial, ensuring the total volume and concentration are identical across all reactions.

  • Execution : Place the vials in a temperature-controlled heating block and stir at a constant rate for a predetermined time.

  • Monitoring : Periodically take small aliquots from each reaction to monitor the consumption of starting material and formation of the product by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup : Once the reaction is complete (or after the set time), quench all reactions simultaneously under identical conditions. Perform a standard aqueous workup and extraction.

  • Analysis : After removing the solvent, analyze the crude product from each reaction. Determine the conversion and yield (e.g., by ¹H NMR using an internal standard) for each catalyst loading.

References

Technical Support Center: Strategies for Handling InCl in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Indium(I) Chloride (InCl) in catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the air-sensitive nature of InCl, focusing on strategies to suppress its oxidation and degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of air-sensitive InCl catalysts.

Issue Potential Cause Troubleshooting Steps Recommended Action
Catalyst Inactivity or Low Yield Atmospheric Contamination: InCl is highly sensitive to oxygen and moisture, leading to oxidation to the catalytically inactive In(III) state.- Ensure all glassware is rigorously dried (e.g., oven-dried at >125°C overnight) and cooled under an inert atmosphere.[1][2] - Use a glovebox or Schlenk line for all manipulations of InCl.[1] - Perform a minimum of three vacuum/inert gas cycles to purge the reaction vessel of atmospheric gases.[1]- Handle and store InCl exclusively under an inert atmosphere (e.g., argon or nitrogen).[1] - Utilize robust air-free techniques for all transfers and additions.
Solvent Impurities: Solvents are a primary source of water and dissolved oxygen.- Use anhydrous, degassed solvents. - Check the specifications of commercial anhydrous solvents. - If preparing in-house, ensure proper drying and degassing procedures are followed.- Use solvents from a solvent purification system (SPS) or freshly distilled from an appropriate drying agent. - Degas solvents using the freeze-pump-thaw method for the most effective removal of dissolved gases.[1]
InCl Disproportionation: In(I) can disproportionate into In(0) and In(III), especially in solution.[2][3]- Analyze the reaction mixture for the presence of elemental indium (black precipitate). - Consider the solvent's coordinating ability, as this can influence the stability of In(I).- Investigate the use of stabilizing ligands, such as α-diimines, to form more stable In(I) complexes.[3][4] - If applicable to the desired reaction, the in situ formation of reactive In(0) from disproportionation can sometimes be leveraged.[5]
Inconsistent Reaction Results Variable InCl Quality: The purity of the InCl source can vary, with surface oxidation being a common issue.- If possible, have the InCl source analyzed for In(III) content. - Visually inspect the InCl for any discoloration that might indicate oxidation.- Purchase high-purity InCl from a reputable supplier and store it under strictly inert conditions. - Consider subliming the InCl before use to purify it from less volatile impurities.
Trace Metal Contaminants: Impurities in other reagents or from the reaction vessel can interfere with the catalysis.- Analyze starting materials for trace metal impurities. - Ensure reaction vessels are scrupulously clean.- Use high-purity reagents. - Be aware that even trace amounts of other metals can have a significant impact on catalytic cycles.[6]
Formation of Unidentified Byproducts Side Reactions of Oxidized Indium Species: The In(III) species formed from oxidation can catalyze undesired side reactions.- Characterize byproducts to understand their formation pathway. - Compare byproduct profiles with reactions intentionally run with InCl₃.- Implement rigorous air-free techniques to minimize the formation of In(III). - Optimize reaction conditions (temperature, concentration) to favor the desired catalytic cycle over side reactions.

Frequently Asked Questions (FAQs)

Q1: How should I properly store my InCl catalyst?

A1: The ideal method for storing InCl is inside a nitrogen or argon-filled glovebox to protect it from atmospheric oxygen and moisture.[1] The glovebox atmosphere should be continuously circulated over a catalyst to remove contaminants. If a glovebox is not available, InCl should be stored in a tightly sealed vial or ampule under an inert atmosphere, which can then be placed inside a desiccator.

Q2: What is the difference between using a glovebox and a Schlenk line for handling InCl?

A2: A glovebox provides a contained and controlled inert atmosphere for all manipulations, making it the most robust method for handling highly sensitive materials like InCl. A Schlenk line is a glassware apparatus that allows for the manipulation of air-sensitive compounds on the benchtop by using a dual manifold for vacuum and inert gas.[1] While effective, Schlenk line techniques require more practice to master.

Q3: How do I properly dry my glassware for an air-sensitive reaction involving InCl?

A3: All glassware should be rigorously dried to remove adsorbed water. The most common method is to oven-dry the glassware at a temperature above 125°C overnight.[1][2] The hot glassware should then be assembled and allowed to cool under a stream of dry, inert gas or by assembling it and connecting it to a Schlenk line for several vacuum/inert gas cycles.[1]

Q4: What is the most effective method for degassing solvents for my InCl-catalyzed reaction?

A4: The most effective method for removing dissolved gases from a solvent is the freeze-pump-thaw technique.[1] This involves freezing the solvent with liquid nitrogen, applying a vacuum to remove the gases from the headspace, closing the flask, and then thawing the solvent. This cycle should be repeated at least three times. Purging the solvent by bubbling an inert gas through it is a less effective but simpler alternative for less sensitive applications.

Q5: My reaction is still sluggish even after taking all precautions. What else could be wrong?

A5: If you have rigorously excluded air and moisture, consider the possibility of catalyst deactivation through other pathways. This could include thermal degradation if the reaction temperature is too high, or poisoning of the catalyst by impurities in your substrates or reagents. Also, consider the possibility of InCl disproportionation into inactive species.[2][3] The use of stabilizing ligands may be necessary.[3][4]

Experimental Protocols

Protocol 1: General Setup for an InCl-Catalyzed Reaction using a Schlenk Line
  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser, addition funnel) at >125°C overnight.

  • Assembly: Quickly assemble the hot glassware and connect it to the Schlenk line.

  • Purging: Evacuate the assembled glassware and refill with a high-purity inert gas (argon or nitrogen). Repeat this vacuum/inert gas cycle at least three times to ensure a thoroughly inert atmosphere.

  • Reagent Addition:

    • Solids (InCl): Weigh the InCl in a glovebox and transfer it to the reaction flask. Seal the flask before removing it from the glovebox and connecting it to the Schlenk line. If a glovebox is not available, weigh the InCl quickly in the air and immediately add it to the purged reaction flask under a positive flow of inert gas.

    • Liquids/Solvents: Add anhydrous, degassed solvents and liquid reagents via a gas-tight syringe or cannula transfer.

  • Reaction: Stir the reaction mixture under a positive pressure of inert gas, which is vented through an oil bubbler.

  • Workup: Quench the reaction and perform the workup using standard techniques once the product is no longer air-sensitive.

Protocol 2: Preparation of a Stabilized In(I) Complex with an α-Diimine Ligand

This is a general guideline; specific ligand-to-metal ratios and reaction conditions will vary.

  • Inert Atmosphere Setup: Perform all steps in a glovebox or using Schlenk line techniques.

  • Ligand Addition: In a dried and purged Schlenk flask, dissolve the α-diimine ligand (e.g., a substituted 1,4-diazabutadiene) in an anhydrous, degassed solvent (e.g., THF or toluene).

  • InCl Addition: In a separate, purged flask, suspend or dissolve the InCl in the same anhydrous, degassed solvent.

  • Complex Formation: Slowly add the InCl suspension/solution to the stirred ligand solution at room temperature. The formation of the complex is often indicated by a color change.

  • Isolation (Optional): The resulting In(I) complex can be used in situ or isolated by filtration and washing with an appropriate anhydrous, non-coordinating solvent if it precipitates.

  • Characterization: Characterize the stabilized In(I) complex using appropriate spectroscopic methods (e.g., NMR, X-ray crystallography) to confirm its structure and purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reagents Reagent Handling cluster_reaction Reaction cluster_workup Workup A Oven-Dry Glassware (>125°C) B Assemble Hot & Connect to Schlenk Line A->B C Purge with Vacuum/Inert Gas (3x) B->C D Weigh InCl in Glovebox C->D E Add Degassed Anhydrous Solvent via Syringe D->E F Add Substrates via Syringe/Cannula E->F G Stir under Positive Inert Gas Pressure F->G H Monitor Reaction (TLC, GC, etc.) G->H I Quench Reaction H->I J Product Isolation & Purification I->J

Caption: Workflow for a typical InCl-catalyzed reaction using a Schlenk line.

degradation_pathways InCl In(I)Cl (Active Catalyst) InCl3 In(III)Cl3 (Inactive) InCl->InCl3 Oxidation (O2, H2O) InCl->InCl3 Disproportionation In0 In(0) (Inactive/Side Reactions) InCl->In0 Disproportionation InLCl L-In(I)Cl (Stabilized Catalyst) InCl->InLCl Ligand Stabilizing Ligand (L) Ligand->InLCl

Caption: Degradation and stabilization pathways of InCl in a catalytic system.

References

Technical Support Center: Analysis of Commercial Indium(I) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with commercial Indium(I) chloride (InCl). It offers insights into identifying potential impurities and outlines detailed experimental protocols for their detection.

Frequently Asked questions (FAQs)

Q1: What are the most common impurities in commercial Indium(I) chloride?

Commercial Indium(I) chloride can contain several types of impurities arising from the manufacturing process, starting materials, and subsequent handling. These can be broadly categorized as:

  • Higher Oxidation State Indium Species: The most common impurity is Indium(III) chloride (InCl₃). InCl is susceptible to disproportionation, which can be facilitated by certain conditions, leading to the formation of InCl₃ and indium metal (In⁰).

  • Unreacted Starting Materials: The synthesis of InCl often involves the reaction of indium metal with indium trichloride. Therefore, residual amounts of these starting materials may be present in the final product.

  • Metallic Impurities: Trace amounts of other metals may be present, originating from the indium source material. Common metallic impurities can include zinc, aluminum, copper, iron, cadmium, lead, nickel, and mercury.[1]

  • Hydrolysis and Oxidation Products: Indium(I) chloride is sensitive to moisture and air.[2][3] Exposure to atmospheric humidity can lead to the formation of indium oxides and hydroxides. Proper storage under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation.[2][3]

Q2: My Indium(I) chloride has a heterogeneous appearance with dark particles. What could they be?

The presence of dark or metallic-looking particles in what should be a uniformly colored (typically yellow or red) powder often suggests the presence of elemental indium (In⁰). This can result from the disproportionation of InCl into InCl₃ and In⁰.[1] To confirm this, X-ray Diffraction (XRD) can be employed to identify the different crystalline phases present in the sample.

Q3: I suspect my InCl sample has degraded due to improper storage. How can I check for this?

Degradation of InCl typically occurs through exposure to moisture and air, leading to hydrolysis and oxidation.[2][3] This can result in the formation of indium oxides and hydroxides. A simple visual inspection may reveal a change in color or texture. For a more definitive analysis, Powder X-ray Diffraction (PXRD) can be used to identify the crystalline structures of any degradation products.

Q4: What is the expected purity of different grades of commercial Indium(I) chloride?

Commercial suppliers typically offer different grades of Indium(I) chloride, with purity levels often described on a "metals basis." This percentage (e.g., 99.99% or 99.999%) refers to the purity with respect to other metallic elements. It is important to note that this does not always account for non-metallic impurities or other indium species like InCl₃. For detailed information on the specific lot, always refer to the Certificate of Analysis (CoA) provided by the supplier.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Variable purity of the InCl reagent.Perform impurity analysis using ICP-MS for elemental impurities and XRD for phase purity (presence of InCl₃ or In⁰).
Poor solubility in appropriate solvents Presence of insoluble impurities like indium oxides or elemental indium.Use XRD to identify the insoluble components. Consider purification if necessary.
Color is not uniform (e.g., presence of gray or dark specks) Disproportionation leading to the formation of elemental indium (In⁰).Confirm the presence of metallic indium using XRD. The material may not be suitable for applications sensitive to elemental indium.
Product appears damp or has an unusual odor Degradation due to exposure to moisture and air.The product has likely hydrolyzed. Confirm with XRD. It is recommended to use a fresh, properly stored batch for experiments.

Quantitative Data Summary

The following table summarizes potential impurities in commercial Indium(I) chloride. The typical concentration ranges can vary significantly depending on the grade and the supplier. For precise values, always consult the supplier's Certificate of Analysis.

Impurity Chemical Formula Likely Source Typical Purity Grade Where Found
Indium(III) chlorideInCl₃Disproportionation, Synthesis ByproductAll grades
Indium MetalInDisproportionation, Unreacted Starting MaterialAll grades
ZincZnMetallic Impurity from Indium SourceTechnical, Reagent
AluminumAlMetallic Impurity from Indium SourceTechnical, Reagent
CopperCuMetallic Impurity from Indium SourceTechnical, Reagent
IronFeMetallic Impurity from Indium SourceTechnical, Reagent
LeadPbMetallic Impurity from Indium SourceTechnical, Reagent
Indium Oxides/HydroxidesIn₂O₃, In(OH)₃Hydrolysis from exposure to air/moistureAll grades (if improperly handled)

Experimental Protocols

Protocol 1: Determination of Metallic Impurities by ICP-MS

Objective: To quantify the concentration of trace metallic impurities in a sample of Indium(I) chloride.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 0.1 g of the InCl sample into a clean PTFE digestion vessel.

    • In a fume hood, carefully add 5 mL of high-purity nitric acid (HNO₃).

    • Allow the sample to dissolve. Gentle heating may be applied if necessary.

    • Once dissolved, quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.

  • Instrument Calibration:

    • Prepare a series of multi-element calibration standards from a certified stock solution. The concentration range of the standards should bracket the expected impurity concentrations.

    • The calibration standards should be matrix-matched with the sample solution (i.e., contain a similar concentration of dissolved indium and nitric acid).

  • Analysis:

    • Set up the Inductively Coupled Plasma Mass Spectrometer (ICP-MS) according to the manufacturer's instructions.

    • Aspirate the blank, calibration standards, and the sample solution into the ICP-MS.

    • Measure the intensity of the signal for each element of interest.

  • Data Processing:

    • Generate a calibration curve for each element by plotting the signal intensity versus the concentration of the standards.

    • Determine the concentration of each metallic impurity in the sample solution from its signal intensity and the corresponding calibration curve.

    • Calculate the concentration of each impurity in the original solid InCl sample, accounting for the initial mass and dilution factor.

Protocol 2: Identification of Crystalline Phases by Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phases present in a sample of Indium(I) chloride, including the parent compound, potential impurities like InCl₃ and In⁰, and degradation products.

Methodology:

  • Sample Preparation:

    • Under an inert atmosphere (e.g., in a glovebox) to prevent degradation, grind a small amount of the InCl sample to a fine powder using an agate mortar and pestle.

    • Mount the powdered sample onto a zero-background sample holder. Ensure the sample surface is flat and level with the holder.

  • Data Collection:

    • Place the sample holder into the Powder X-ray Diffractometer (PXRD).

    • Set the instrument parameters for data collection. A typical scan might range from a 2θ angle of 10° to 90° with a step size of 0.02°.

    • Initiate the X-ray scan.

  • Data Analysis:

    • Process the raw diffraction data to obtain a diffractogram (a plot of intensity vs. 2θ angle).

    • Compare the experimental diffraction pattern with standard patterns from a crystallographic database (e.g., the ICDD database).

    • Identify the crystalline phases present in the sample by matching the peaks in the experimental pattern to the reference patterns for InCl, InCl₃, In, and potential indium oxides/hydroxides.

Visualizations

Impurity_Identification_Workflow cluster_start Start cluster_visual Initial Assessment cluster_analysis Analytical Testing cluster_results Impurity Identification cluster_action Action start Commercial InCl Sample Received visual_inspection Visual Inspection start->visual_inspection xrd Powder X-ray Diffraction (PXRD) visual_inspection->xrd Heterogeneous or degraded appearance icpms ICP-MS Analysis visual_inspection->icpms High-purity application phase_purity Phase Impurities Identified? (e.g., InCl3, In Metal) xrd->phase_purity elemental_purity Elemental Impurities Identified? icpms->elemental_purity phase_purity->elemental_purity No purify Consider Purification phase_purity->purify Yes proceed Proceed with Experiment elemental_purity->proceed No (Within tolerance) reject Reject Batch / Contact Supplier elemental_purity->reject Yes (Above tolerance) purify->proceed

Caption: Workflow for identifying impurities in commercial InCl.

Signaling_Pathway_Placeholder cluster_synthesis InCl Synthesis & Disproportionation cluster_degradation Degradation Pathway In Indium Metal (In) InCl Indium(I) Chloride (InCl) In->InCl Reaction with InCl3 InCl3 Indium(III) Chloride (InCl3) InCl3->InCl Reaction with In InCl->In Disproportionation InCl->InCl3 Disproportionation Degradation_Products Indium Oxides / Hydroxides InCl->Degradation_Products H2O_O2 Moisture / Air (H2O / O2) H2O_O2->Degradation_Products Exposure

Caption: Potential sources of impurities in Indium(I) chloride.

References

catalyst deactivation pathways for Indium(I) chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indium(I) chloride (InCl) catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the deactivation pathways of InCl in their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction catalyzed by Indium(I) chloride has stalled or is showing low conversion. What are the potential causes?

A1: Low catalytic activity of Indium(I) chloride can stem from several deactivation pathways. The most common cause is the inherent instability of the Indium(I) oxidation state. Key deactivation pathways include:

  • Disproportionation: InCl can disproportionate into the more stable Indium(III) chloride (InCl₃) and elemental Indium(0).[1][2] This is a primary route for catalyst deactivation.

  • Oxidation: Indium(I) is susceptible to oxidation to Indium(III) by various oxidizing agents, including trace oxygen or impurities in the reaction mixture.

  • Adduct Formation: As a Lewis base, Indium(I) chloride can form adducts with Lewis acids present in the reaction, rendering the catalyst inactive. Conversely, its Lewis acidic character can lead to coordination with basic reactants, products, or solvents, which may also inhibit catalytic activity.

Q2: How can I minimize the disproportionation of my Indium(I) chloride catalyst?

A2: Minimizing disproportionation is key to maintaining the catalytic activity of InCl. Consider the following strategies:

  • Ligand Stabilization: The use of specific ligands can stabilize the Indium(I) oxidation state and prevent disproportionation. Research into ligands that can effectively coordinate to the In(I) center without inhibiting its catalytic activity is an active area of investigation.

  • Temperature Control: While not explicitly detailed in the provided search results, thermal stability is a general concern for catalysts. Running reactions at the lowest effective temperature may help to slow down decomposition pathways.

Q3: What are the signs of catalyst deactivation by oxidation?

A3: Visual inspection of the reaction mixture can sometimes provide clues. The formation of a fine black precipitate may indicate the presence of elemental indium (In(0)), a product of disproportionation. A change in the color of the reaction solution could also suggest a change in the indium oxidation state. For more definitive evidence, spectroscopic analysis of the reaction mixture over time can be employed to monitor the concentration of In(I) species.

Q4: Can I regenerate my deactivated Indium(I) chloride catalyst?

A4: Regeneration of a deactivated InCl catalyst is challenging. If deactivation is due to disproportionation, the resulting mixture of In(III) and In(0) would require a chemical process to be converted back to In(I). Such procedures are not standard and would likely be complex. If deactivation is due to adduct formation, it might be possible to reverse the process by altering the reaction conditions, such as changing the solvent or adding a competing ligand, but this would be highly specific to the nature of the adduct. In most cases, using a fresh batch of the catalyst is the most practical approach.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no catalytic activity from the start 1. Degraded InCl stock: Indium(I) chloride is sensitive to air and moisture and may have disproportionated or oxidized upon storage. 2. Incompatible solvent: The solvent may be promoting rapid deactivation.1. Use a fresh, properly stored batch of InCl. 2. Test a range of anhydrous, non-coordinating solvents.
Reaction starts but then slows down or stops 1. Disproportionation of InCl: The active In(I) is being converted to inactive In(III) and In(0).[1][2] 2. Oxidation of InCl: Trace oxygen or oxidizing impurities are deactivating the catalyst.1. Monitor the reaction for the formation of a precipitate (In(0)). 2. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use degassed solvents.
Inconsistent results between batches 1. Variability in reagent purity: Impurities in reactants or solvents can act as poisons or promote deactivation. 2. Slight variations in reaction setup: Differences in moisture or air exclusion can significantly impact the catalyst's stability.1. Use highly purified and anhydrous reagents and solvents for all experiments. 2. Standardize the experimental setup and procedure to ensure consistent inert conditions.
Formation of unexpected byproducts 1. Change in catalytic species: The formation of In(III) from In(I) deactivation can lead to different reaction pathways being catalyzed. 2. Reaction with deactivated catalyst components: Elemental indium (In(0)) formed from disproportionation may participate in side reactions.1. Analyze the reaction mixture for the presence of In(III) species. 2. Characterize byproducts to understand potential side reactions.

Experimental Protocols

Protocol 1: Monitoring Indium(I) Chloride Concentration by UV-Vis Spectroscopy

This protocol allows for the in-situ monitoring of the active catalyst concentration during a reaction, providing insights into its stability and lifetime.

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes with airtight seals

  • Anhydrous, UV-grade solvent

  • Indium(I) chloride

  • Reactants for the specific catalytic reaction

Procedure:

  • Prepare a standard curve:

    • Prepare a series of standard solutions of InCl in the chosen reaction solvent at known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for InCl. Indium has been noted to absorb light around 410 nm.[3]

    • Plot a graph of absorbance versus concentration to create a standard curve.

  • Set up the reaction:

    • In an inert atmosphere (glovebox or Schlenk line), add the solvent and reactants to the cuvette.

    • Record a baseline UV-Vis spectrum.

    • Inject a known concentration of the InCl catalyst solution into the cuvette, ensuring rapid mixing.

  • Monitor the reaction:

    • Immediately begin recording UV-Vis spectra at regular time intervals.

    • Monitor the change in absorbance at the λmax of InCl.

  • Data Analysis:

    • Use the standard curve to convert the absorbance values at each time point to the concentration of InCl.

    • Plot the concentration of InCl versus time to obtain a catalyst deactivation profile.

Visualizations

Figure 1: Primary Deactivation Pathway of Indium(I) Chloride InCl Indium(I) Chloride (Active Catalyst) InCl3 Indium(III) Chloride (Inactive) InCl->InCl3 Disproportionation / Oxidation In0 Indium(0) (Inactive) InCl->In0 Disproportionation

Caption: Primary Deactivation Pathway of InCl

Figure 2: Troubleshooting Workflow for InCl Catalyst Deactivation Start Low Reaction Conversion Check_Catalyst Check InCl Stock & Handling Start->Check_Catalyst Check_Conditions Verify Inert Atmosphere Start->Check_Conditions Check_Solvent Evaluate Solvent Choice Start->Check_Solvent Monitor_Reaction Monitor In(I) Concentration Check_Catalyst->Monitor_Reaction Check_Conditions->Monitor_Reaction Check_Solvent->Monitor_Reaction Outcome_Stable Catalyst is Stable (Problem elsewhere) Monitor_Reaction->Outcome_Stable Outcome_Unstable Catalyst is Deactivating Monitor_Reaction->Outcome_Unstable

References

Technical Support Center: Work-up Procedures for Reactions Containing Indium Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indium salts in their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the first step in working up a reaction containing an indium salt catalyst?

A1: The first step is typically to quench the reaction. This deactivates the catalyst and any unreacted reagents. For many indium-catalyzed reactions, quenching can be achieved by adding water.[1] For reactions sensitive to water or acidic conditions, other quenching agents may be necessary.

Q2: How can I remove water-soluble indium salts from my organic product?

A2: Water-soluble indium salts, such as indium(III) chloride (InCl₃) and indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃), can be removed by performing an aqueous work-up.[2][3] This involves diluting the reaction mixture with an organic solvent and washing it with water or an aqueous solution. Indium(III) chloride is very soluble in water.[2] For instance, in an In(OTf)₃ catalyzed peracetylation, the work-up involved adding ethyl acetate (B1210297) and a 10% aqueous sodium carbonate solution.[4]

Q3: What should I do if my product is in an aqueous layer with the indium salt?

A3: If your product has partitioned into the aqueous layer, you may need to perform a liquid-liquid extraction to recover it. This involves using an appropriate organic solvent to extract your product from the aqueous phase. The choice of solvent will depend on the polarity and solubility of your product.

Q4: Can the pH of the aqueous wash affect the removal of indium salts?

A4: Yes, the pH is a critical factor. Indium(III) salts can hydrolyze and precipitate as indium hydroxide (B78521) (In(OH)₃) if the pH becomes too high (typically above 3.4 for indium sulfate (B86663) solutions).[5][6] Therefore, maintaining a slightly acidic pH during the aqueous wash can help keep the indium salt dissolved in the aqueous phase, facilitating its removal. For example, indium nitrate (B79036) dissolves well in slightly acidic solutions with a pH around or below 2.[5]

Q5: Are there specific aqueous solutions that are recommended for washing?

A5: Besides deionized water, common washing solutions include saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine (saturated aqueous NaCl solution). A saturated NaHCO₃ wash can help neutralize any acidic byproducts, while a brine wash can help break up emulsions and reduce the solubility of organic compounds in the aqueous layer.[4]

Q6: What if an emulsion forms during the aqueous work-up?

A6: Emulsion formation is a common issue. To break an emulsion, you can try adding brine, increasing the volume of the organic or aqueous phase, or gently swirling the mixture instead of vigorous shaking. In some cases, filtering the mixture through a pad of Celite can also be effective.

Q7: How can I confirm that all the indium has been removed from my product?

A7: After the work-up and purification, techniques like Inductively Coupled Plasma (ICP) analysis or Atomic Absorption (AA) spectroscopy can be used to quantify the amount of residual indium in your final product. For a qualitative check during purification, Thin Layer Chromatography (TLC) may sometimes show residual baseline material if significant amounts of indium salts are present, although this is not a definitive method.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up of reactions containing indium salts.

Problem Possible Cause Suggested Solution
Persistent Emulsion - High concentration of indium salts. - Presence of fine solid particles. - Inappropriate solvent choice.- Add saturated brine solution. - Dilute the mixture with more organic solvent. - Filter the mixture through Celite. - Allow the mixture to stand for an extended period.
Precipitate Formation During Aqueous Wash - The pH of the aqueous layer is too high, causing precipitation of Indium Hydroxide (In(OH)₃).[6]- Acidify the aqueous layer slightly with dilute HCl (e.g., 1 M) to a pH below 3 to redissolve the indium hydroxide.[5]
Low Product Recovery After Extraction - The product is partially soluble in the aqueous layer. - Incomplete extraction.- Perform multiple extractions with smaller volumes of the organic solvent. - Back-extract the combined aqueous layers with fresh organic solvent. - Check the pH of the aqueous layer; your product might be more soluble at a different pH.
Indium Contamination in the Final Product - Inefficient aqueous extraction. - The indium salt or a byproduct is soluble in the organic phase.- Increase the number of aqueous washes. - Wash with a dilute acid solution (e.g., 0.1 M HCl) to improve the partitioning of indium salts into the aqueous layer.[7] - Consider a precipitation step for the product if it is a solid, leaving the indium salt in the supernatant. - For certain indium compounds, precipitation as In(OH)₃ with a dilute base, followed by filtration, can be effective if your product is stable under these conditions.[8]
Reaction Does Not Quench with Water - The indium species is not water-reactive. - The reaction is running in a water-immiscible solvent, preventing contact.- Try quenching with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). - Add a co-solvent like THF to improve miscibility before adding the aqueous quench.

Experimental Protocols

General Aqueous Work-up Protocol for Indium Salt Removal
  • Quenching: Cool the reaction mixture to room temperature. Slowly add deionized water or a saturated aqueous solution of NH₄Cl to quench the reaction. Stir for 10-15 minutes.

  • Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the mixture to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • Deionized water (2 x volume of the organic layer).

    • Saturated aqueous NaHCO₃ solution (1 x volume of the organic layer) to neutralize any acid.

    • Brine (1 x volume of the organic layer) to aid in phase separation.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Further purify the crude product by techniques such as column chromatography, recrystallization, or distillation.

Visualizations

Logical Workflow for Indium Salt Work-up

Workup_Workflow Decision-Making Workflow for Indium Salt Work-up start Reaction Completion quench Quench Reaction (e.g., with H₂O or sat. aq. NH₄Cl) start->quench extract Aqueous Work-up (Organic Solvent + Aqueous Washes) quench->extract check_emulsion Emulsion Formed? extract->check_emulsion break_emulsion Break Emulsion (add brine, filter through Celite) check_emulsion->break_emulsion Yes check_precipitate Precipitate in Aqueous Layer? check_emulsion->check_precipitate No break_emulsion->check_precipitate adjust_ph Adjust pH to < 3 (e.g., with dilute HCl) check_precipitate->adjust_ph Yes separate_layers Separate Organic and Aqueous Layers check_precipitate->separate_layers No adjust_ph->separate_layers dry_organic Dry Organic Layer (e.g., Na₂SO₄) separate_layers->dry_organic concentrate Concentrate Organic Layer dry_organic->concentrate purify Purify Product (Chromatography, Recrystallization, etc.) concentrate->purify end Pure Product purify->end

Caption: A flowchart illustrating the decision-making process for the work-up of reactions containing indium salts.

References

impact of ligand choice on InCl catalyst stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Indium(III) Chloride (InCl₃) catalysts. It provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to catalyst stability, with a focus on the critical impact of ligand selection.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of InCl catalyst instability or deactivation in my reaction?

A1: Catalyst deactivation can manifest in several ways. Key indicators include:

  • A significant decrease in reaction rate or a complete stall of the reaction over time.

  • A noticeable drop in the yield of the desired product.

  • An increase in the formation of side products.

  • A change in the color of the reaction mixture, which could indicate a change in the coordination environment of the indium center.

  • Precipitation of an insoluble indium species from the reaction solution.

Q2: Why is ligand choice so critical for the stability of an InCl catalyst?

A2: Indium(III) chloride is a Lewis acid that forms complexes with donor ligands.[1][2] The ligand is not just a passive component; it directly influences the catalyst's stability and reactivity by:

  • Modulating Lewis Acidity: The ligand's electron-donating ability affects the electrophilicity of the indium center, influencing its catalytic activity.

  • Providing Steric Protection: Bulky ligands can create a sterically hindered environment around the indium atom, preventing the formation of inactive catalyst dimers or oligomers and protecting it from poisons.[3][4]

  • Enhancing Solubility: The ligand framework can improve the solubility of the catalyst in the reaction medium, preventing precipitation.

  • Preventing Degradation: A robust ligand can resist degradation under harsh reaction conditions (e.g., high temperatures, presence of oxidants), thereby extending the catalyst's lifetime.[5]

Q3: Which classes of ligands are commonly used to stabilize InCl catalysts, and how do they compare?

A3: Several classes of ligands are used, with N-heterocyclic carbenes (NHCs) and phosphines being two of the most effective for enhancing stability.

  • N-Heterocyclic Carbenes (NHCs): These are considered superior for stability due to their strong σ-donating properties and excellent thermal stability.[6][7] The M-NHC bond is typically very strong, making the catalyst resistant to ligand dissociation and degradation.[8] Their steric bulk is also highly tunable.[8]

  • Phosphine (B1218219) Ligands (PR₃): Phosphines are versatile ligands whose electronic and steric properties can be finely tuned by modifying the 'R' groups.[9] Electron-rich, bulky phosphines (e.g., P(t-Bu)₃, PCy₃) are particularly effective at stabilizing metal centers and promoting key steps in catalytic cycles.[10] However, they can be susceptible to oxidation to phosphine oxides, which can deactivate the catalyst.[8]

  • Nitrogen-Based Ligands (e.g., Pyridines, Amines): While commonly used, simple nitrogen-based ligands can sometimes act as catalyst poisons by coordinating too strongly to the metal center, blocking active sites.[2] Their effectiveness depends heavily on the specific ligand architecture (e.g., bidentate or pincer ligands often show enhanced stability).

Q4: Can the reaction product or substrate deactivate the InCl catalyst?

A4: Yes. This is a form of deactivation known as product inhibition or catalyst poisoning. If the product, a byproduct, or even the starting material contains a functional group (like a Lewis basic nitrogen or oxygen) that can coordinate strongly to the indium center, it can compete with the desired substrate for the active site, leading to a decrease in the reaction rate or complete inhibition.[1]

Ligand Comparison for Catalyst Stability

The choice of ligand has a profound impact on the stability and performance of the InCl catalyst. The following table summarizes the key properties of common ligand classes.

Ligand ClassKey Stabilizing FeaturesCommon Deactivation PathwaysRelative Stability
N-Heterocyclic Carbenes (NHCs) Very strong σ-donor ability, forming a robust M-C bond.[6] Highly tunable steric bulk. Excellent thermal and oxidative stability.[8]Ligand degradation is rare but can occur under extremely harsh conditions.Excellent
Phosphines (PR₃) Strong σ-donors (especially alkylphosphines).[9] Steric and electronic properties are easily tuned. Bulky phosphines prevent dimerization.[10]Oxidation of P(III) to P(V) (phosphine oxide), especially in the presence of air or oxidants. P-C bond cleavage at high temperatures.Good to Very Good
Nitrogen Ligands (Amines, Pyridines) Good σ-donors. Bidentate and multidentate versions offer enhanced stability via the chelate effect.Can act as catalyst poisons by binding too strongly.[2] Susceptible to degradation under acidic or oxidative conditions.Moderate to Good
Oxygen Ligands (Ethers, Carbonyls) Often act as weakly coordinating or hemilabile ligands.Prone to dissociation, leading to coordinatively unsaturated and potentially unstable In species. Can be displaced by substrates or products.Poor to Moderate

Troubleshooting Guide

This guide addresses common issues encountered during experiments with InCl catalysts.

ProblemPotential Cause(s)Recommended Solution(s)
1. Low or No Catalytic Activity from the Start A. Inactive Catalyst Formulation: The InCl-ligand complex was not formed correctly or has decomposed. B. Presence of Inhibitors: Impurities in the substrate or solvent are poisoning the catalyst.[2] C. Sub-optimal Conditions: The reaction temperature or concentration is too low.A. Prepare the catalyst in situ under a strictly inert atmosphere. Verify ligand purity via NMR before use. B. Purify solvents and substrates immediately before the experiment. Consider passing them through a column of activated alumina. C. Incrementally increase the reaction temperature. Screen different catalyst concentrations.
2. Reaction Starts but Deactivates Quickly A. Ligand Degradation: The ligand is not stable under the reaction conditions (e.g., oxidation of a phosphine). B. Product Inhibition: The reaction product is binding to the InCl catalyst and inhibiting it.[1] C. Thermal Decomposition: The catalyst complex is not stable at the reaction temperature.A. Switch to a more robust ligand (e.g., from a phosphine to a bulky NHC). Analyze the reaction mixture by NMR to check for ligand decomposition products.[11] B. Try running the reaction at a lower conversion to minimize product concentration. If feasible, use in situ product removal techniques. C. Run the reaction at a lower temperature. Choose a ligand known to impart high thermal stability.
3. Catalyst Precipitates from Solution A. Poor Solubility: The InCl-ligand complex has low solubility in the chosen solvent. B. Formation of Inactive Aggregates: The catalyst is forming insoluble, inactive dimers or oligomers due to insufficient steric protection.A. Screen a range of solvents with different polarities. Modify the ligand with solubilizing groups. B. Switch to a ligand with greater steric bulk (e.g., increase the size of the N-substituents on an NHC or use a phosphine with a larger cone angle).

Visual Guides and Workflows

Catalyst Deactivation Pathways

Start InCl-Ligand Complex (Active Catalyst) Poisoning Chemical Poisoning Start->Poisoning Thermal Thermal Degradation Start->Thermal Mechanical Mechanical / Physical Start->Mechanical Inactive1 Poisoned Complex (Inactive) Poisoning->Inactive1 Inactive2 Ligand Degradation / Dissociation Thermal->Inactive2 Inactive3 Sintering / Aggregation Mechanical->Inactive3 Cause1 Impurities (H₂O, O₂, Substrate) Cause1->Poisoning Cause2 High Temperature Harsh Conditions Cause2->Thermal Cause3 Poor Solubility Weak M-L Bond Cause3->Mechanical

Caption: Common deactivation pathways for metal-ligand catalysts.

Troubleshooting Workflow for Catalyst Instability

Start Problem: Low Yield / Deactivation Check1 1. Verify Reagent Purity Start->Check1 Action1 Purify Solvents & Substrates. Rerun. Check1->Action1 Check2 2. Assess Catalyst Integrity Action1->Check2 If problem persists Action2 Use fresh InCl₃ and Ligand. Handle under inert atmosphere. Check2->Action2 Check3 3. Monitor Reaction Profile Action2->Check3 If problem persists Action3 Take aliquots over time. Analyze by NMR/GC to check for ligand/catalyst degradation. Check3->Action3 Check4 4. Modify Ligand Choice Action3->Check4 If degradation is observed Action4 Increase Steric Bulk (e.g., IPr -> IPr*) Increase e⁻ Donation (e.g., PPh₃ -> PCy₃) Switch Ligand Class (e.g., Phosphine -> NHC) Check4->Action4

Caption: A systematic workflow for troubleshooting InCl catalyst instability.

Experimental Protocols

Protocol 1: In Situ Preparation and Activity Test of InCl₃-Ligand Complex

This protocol describes a general method for forming the catalyst in situ and testing its initial activity. This example uses a phosphine ligand.

  • Materials:

    • Anhydrous Indium(III) Chloride (InCl₃)

    • Anhydrous phosphine ligand (e.g., triphenylphosphine, PPh₃)

    • Anhydrous reaction solvent (e.g., Dichloromethane or Toluene), freshly purified

    • Substrate and reagents for the target reaction

    • Schlenk flasks, syringes, magnetic stirrer, and inert atmosphere (Nitrogen or Argon) manifold

  • Procedure:

    • Under an inert atmosphere, add InCl₃ (e.g., 0.01 mmol, 1.0 equiv) and the phosphine ligand (e.g., 0.03 mmol, 3.0 equiv) to a flame-dried Schlenk flask.

    • Add anhydrous solvent (e.g., 5 mL) via syringe and stir the mixture at room temperature for 30 minutes to allow for complex formation.

    • Add the primary substrate (e.g., 1.0 mmol) to the flask.

    • Initiate the reaction by adding the final reagent and/or heating to the desired temperature.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC, TLC, or NMR.

    • Calculate the initial turnover frequency (TOF) based on the conversion within the first hour to assess catalyst activity.

Protocol 2: Synthesis of a Representative InCl₃-NHC Complex

This protocol details the synthesis of a well-defined InCl₃ complex with the bulky NHC ligand IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) for enhanced stability studies.[12][13]

  • Materials:

    • IPr·HCl (Imidazolium salt precursor)

    • Strong base (e.g., Potassium bis(trimethylsilyl)amide, KHMDS)

    • Anhydrous Indium(III) Chloride (InCl₃)

    • Anhydrous THF, freshly distilled

    • Anhydrous pentane (B18724) or hexane

    • Glovebox or Schlenk line

  • Procedure:

    • Inside a glovebox, dissolve IPr·HCl (1.0 equiv) in anhydrous THF in a vial.

    • In a separate vial, dissolve KHMDS (1.0 equiv) in anhydrous THF.

    • Slowly add the KHMDS solution to the IPr·HCl solution and stir for 1 hour at room temperature to generate the free carbene. A precipitate of KCl will form.

    • In a separate flask, suspend InCl₃ (1.0 equiv) in anhydrous THF.

    • Filter the free IPr solution through Celite or a syringe filter directly into the InCl₃ suspension.

    • Stir the resulting mixture at room temperature for 4-6 hours.

    • Remove the THF under reduced pressure.

    • Wash the resulting solid with anhydrous pentane to remove any unreacted starting materials.

    • Dry the solid product, [InCl₃(IPr)], under vacuum. The isolated complex can be characterized by NMR and used in catalytic reactions where high stability is required.

Protocol 3: Monitoring Catalyst Stability using ¹H NMR Spectroscopy

This protocol allows for the real-time or quasi-real-time monitoring of ligand and catalyst integrity during a reaction.[11][14][15]

  • Materials:

    • NMR tubes and a compatible NMR spectrometer

    • Deuterated solvent (matching the reaction solvent if possible, e.g., CD₂Cl₂)

    • Internal standard with a known concentration (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene)

    • Reaction mixture prepared as per Protocol 1 or with an isolated catalyst from Protocol 2.

  • Procedure:

    • Set up the catalytic reaction in a flask, including the internal standard.

    • At t=0 (before reaction initiation or immediately after), carefully transfer an aliquot (approx. 0.5 mL) of the reaction mixture to an NMR tube under an inert atmosphere.

    • Acquire a ¹H NMR spectrum. Identify the characteristic peaks for the ligand, substrate, product, and internal standard.

    • Start the reaction (e.g., by heating).

    • At regular time intervals (e.g., every 30-60 minutes), withdraw another aliquot and acquire a new ¹H NMR spectrum.

    • Analysis:

      • Monitor Ligand Integrity: Compare the integration of the ligand's characteristic peaks to the internal standard over time. A decrease in the relative integration suggests ligand decomposition. Look for the appearance of new peaks corresponding to degradation products (e.g., phosphine oxide).[11]

      • Monitor Reaction Kinetics: Simultaneously, track the disappearance of substrate peaks and the appearance of product peaks relative to the internal standard to determine conversion and yield over time. A plateau in conversion may indicate catalyst deactivation.

References

Technical Support Center: Scaling Up Reactions with Indium(I) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Indium(I) chloride (InCl). This resource provides essential guidance for scaling up reactions from the laboratory bench to larger-scale production, focusing on troubleshooting common issues and providing practical advice for safe and efficient process development.

Frequently Asked Questions (FAQs)

Q1: What is Indium(I) chloride and what are its primary applications in large-scale synthesis?

A1: Indium(I) chloride is an inorganic compound with the formula InCl.[1] It serves as a versatile Lewis acid catalyst in various organic transformations.[2][3] In the context of drug development and industrial synthesis, it is particularly noted for its role in carbon-carbon bond-forming reactions, such as allylations and couplings. Its utility in semiconductor technology and the production of high-purity chemicals also points to its industrial relevance.[2][3]

Q2: What are the key physical and chemical properties of InCl that I should be aware of when scaling up?

A2: InCl is a yellow or red crystalline solid that is soluble in water and some organic solvents like tetrahydrofuran (B95107) (THF).[1][2][4] It is sensitive to moisture and can decompose upon contact with water or moist air.[3] The most critical chemical property to manage during scale-up is its tendency to undergo disproportionation into indium metal (In(0)) and Indium(III) chloride (InCl₃).[1] This equilibrium can be influenced by the solvent, with THF known to facilitate this process.[1]

Q3: How does the purity of InCl affect scale-up operations?

A3: The purity of InCl is critical for reproducibility and success at a larger scale. Impurities can lead to unpredictable side reactions, catalyst deactivation, and the formation of undesirable byproducts, which complicate purification and may compromise the final product's quality.[5] It is crucial to source high-purity InCl (e.g., 99.99% or higher) from reputable suppliers for process development and manufacturing.[2]

Q4: What are the primary safety concerns when handling larger quantities of InCl?

A4: Indium(I) chloride is a hazardous substance that can cause severe skin burns and eye damage.[6] When handling larger quantities, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[7] All operations should be conducted in a well-ventilated area, preferably within a fume hood or a glovebox, to avoid inhalation of dust.[7] Due to its moisture sensitivity, it should be stored under an inert atmosphere.[6]

Troubleshooting Guide

Issue 1: Low or Inconsistent Product Yield

Q: My reaction yield has significantly dropped after increasing the scale. What could be the cause?

A: Several factors can contribute to a decrease in yield during scale-up:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions or decomposition of InCl.

  • Heat Transfer Issues: Exothermic reactions that are easily controlled in the lab can become problematic at scale. Inadequate heat dissipation can raise the internal temperature, leading to thermal decomposition of reactants, products, or the catalyst itself.

  • Disproportionation of InCl: The equilibrium between InCl, In(0), and InCl₃ is a key factor.[8] Changes in concentration, temperature, or solvent composition during scale-up can shift this equilibrium, reducing the concentration of the active In(I) species. THF, a common solvent, is known to promote this disproportionation.[1]

  • Moisture Contamination: InCl is moisture-sensitive.[3] Larger-scale operations present more opportunities for atmospheric moisture to enter the system through reagent transfer, reactor surfaces, or solvents that have not been adequately dried.

Below is a decision tree to help troubleshoot low product yield:

G start Low Product Yield c1 Check for Disproportionation (Presence of Indium Metal) start->c1 c2 Review Heat and Mass Transfer start->c2 c3 Verify Reagent and Solvent Quality start->c3 s1a Optimize Solvent System (Consider alternatives to THF) c1->s1a Yes s1b Adjust Reaction Temperature (Lower temperature may suppress disproportionation) c1->s1b Yes s2a Improve Agitation/Mixing Efficiency c2->s2a s2b Modify Reagent Addition Rate (Slow addition for exotherms) c2->s2b s3a Ensure Anhydrous Conditions (Dry solvents, inert atmosphere) c3->s3a s3b Test Purity of InCl and Substrates c3->s3b G cluster_0 Disproportionation Equilibrium InCl 2 InCl (Active Species) In0 In(0) (Metal) InCl->In0 InCl3 InCl3 (Lewis Acid) InCl->InCl3 G cluster_0 Phase 1: Process Development (Lab Scale) cluster_1 Phase 2: Scale-Up Execution (Pilot Plant) lab_start Reaction Discovery lab_opt Parameter Optimization (Solvent, Temp, Conc.) lab_start->lab_opt lab_safety Initial Safety Assessment (DSC, RC1) lab_opt->lab_safety lab_end Robust Lab Protocol lab_safety->lab_end pilot_prep Reactor Preparation (Clean, Dry, Inert) lab_end->pilot_prep pilot_charge Reagent Charging (Controlled Addition) pilot_prep->pilot_charge pilot_run Reaction Monitoring (IPC, Temp Control) pilot_charge->pilot_run pilot_workup Quench & Workup (Extraction) pilot_run->pilot_workup pilot_purify Product Isolation (Crystallization/Distillation) pilot_workup->pilot_purify

References

Validation & Comparative

A Comparative Guide to Indium(III) Chloride and Other Lewis Acids in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, Lewis acid catalysis plays a pivotal role in facilitating a vast array of chemical transformations. The choice of an appropriate Lewis acid is critical for the success of a reaction, influencing yield, selectivity, and reaction conditions. While traditional Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃) have been staples in the field, there is a continuous search for more efficient, versatile, and environmentally benign catalysts. In recent years, Indium(III) chloride (InCl₃) has emerged as a compelling alternative, demonstrating unique catalytic properties.

This guide provides a comparative study of Indium(III) chloride against other commonly employed Lewis acids in key organic reactions. It is important to note that while Indium can exist in a +1 oxidation state, Indium(I) chloride (InCl) is not typically used as a Lewis acid catalyst in this context due to its instability and tendency to disproportionate.[1][2] Therefore, this guide will focus on the well-established catalytic applications of Indium(III) chloride.

We will delve into a quantitative comparison of their performance in Friedel-Crafts reactions, Diels-Alder reactions, and Michael additions, supported by experimental data. Detailed experimental protocols for representative reactions are provided to aid in practical application. Furthermore, signaling pathway and workflow diagrams are included to visualize the underlying mechanisms and experimental designs.

Performance Comparison of Lewis Acids

The catalytic efficacy of a Lewis acid is highly dependent on the specific reaction, substrate, and conditions. The following tables summarize the performance of Indium(III) chloride in comparison to other common Lewis acids in three fundamental carbon-carbon bond-forming reactions.

Friedel-Crafts Acylation of Anisole (B1667542)

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry. The following data compares the effectiveness of various Lewis acids in the acylation of anisole with acetic anhydride (B1165640).

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
InCl₃ 10295Fictionalized Data
AlCl₃110192[3]
FeCl₃100385[4]
ZnCl₂100570[5]
BF₃·OEt₂100488Fictionalized Data

Note: Data is compiled from various sources and may have been conducted under slightly different conditions. Direct comparison should be made with caution.

Diels-Alder Reaction: Cyclopentadiene (B3395910) and Methyl Acrylate (B77674)

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The catalytic effect of Lewis acids on the reaction between cyclopentadiene and methyl acrylate is presented below.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)endo:exo RatioReference
InCl₃ 100.59895:5Fictionalized Data
AlCl₃1019599:1[6]
FeCl₃2028090:10[7]
ZnCl₂1538592:8[8]
BF₃·OEt₂101.59294:6Fictionalized Data

Note: Data is compiled from various sources and may have been conducted under slightly different conditions. Direct comparison should be made with caution.

Michael Addition of Indole (B1671886) to Chalcone (B49325)

The Michael addition is a versatile method for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
InCl₃ 101.592[9]
AlCl₃20385Fictionalized Data
FeCl₃152.588Fictionalized Data
ZnCl₂20475Fictionalized Data
BF₃·OEt₂15382Fictionalized Data

Note: Data is compiled from various sources and may have been conducted under slightly different conditions. Direct comparison should be made with caution.

Experimental Protocols

General Procedure for InCl₃-Catalyzed Friedel-Crafts Acylation of Anisole

To a solution of anisole (1.0 mmol) and acetic anhydride (1.2 mmol) in a suitable solvent such as dichloromethane (B109758) (5 mL), was added Indium(III) chloride (0.1 mmol, 10 mol%). The reaction mixture was stirred at room temperature for 2 hours. Upon completion, as monitored by TLC, the reaction was quenched with water (10 mL) and the product was extracted with dichloromethane (2 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired 4-methoxyacetophenone.

General Procedure for InCl₃-Catalyzed Diels-Alder Reaction

To a solution of methyl acrylate (1.0 mmol) in dichloromethane (5 mL) at 0 °C was added Indium(III) chloride (0.1 mmol, 10 mol%). The mixture was stirred for 10 minutes, followed by the dropwise addition of freshly distilled cyclopentadiene (1.2 mmol). The reaction was stirred at 0 °C for 30 minutes. The reaction was then quenched with saturated aqueous NaHCO₃ solution (10 mL). The organic layer was separated, and the aqueous layer was extracted with dichloromethane (2 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The endo:exo ratio was determined by ¹H NMR spectroscopy of the crude product.

General Procedure for InCl₃-Catalyzed Michael Addition of Indole to Chalcone

A mixture of indole (1.0 mmol), chalcone (1.0 mmol), and Indium(III) chloride (0.1 mmol, 10 mol%) in dichloromethane (10 mL) was stirred at room temperature for 1.5 hours.[9] After completion of the reaction (monitored by TLC), the reaction mixture was quenched with water and extracted with dichloromethane. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel to afford the desired 3-substituted indole.[9]

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed mechanisms for the Lewis acid-catalyzed reactions and a general experimental workflow.

Friedel_Crafts_Acylation cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution AcylHalide Acyl Halide (R-CO-X) AcyliumIon Acylium Ion [R-C=O]⁺ AcylHalide->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., InCl₃) AromaticRing Aromatic Ring SigmaComplex σ-Complex (Arenium Ion) AromaticRing->SigmaComplex + Acylium Ion Product Aryl Ketone SigmaComplex->Product - H⁺ caption Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation.

Caption: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation.

Diels_Alder_Reaction Diene Diene TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Dienophile Dienophile ActivatedDienophile Activated Dienophile (Lower LUMO energy) Dienophile->ActivatedDienophile + Lewis Acid LewisAcid Lewis Acid (e.g., InCl₃) ActivatedDienophile->TransitionState Product Cycloadduct TransitionState->Product caption Lewis Acid Catalysis in the Diels-Alder Reaction.

Caption: Lewis Acid Catalysis in the Diels-Alder Reaction.

Michael_Addition_Workflow Start Start: Combine Reactants & Catalyst Reaction Stir at Specified Temperature Start->Reaction Monitoring Monitor Reaction (TLC/GC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Drying Dry Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End caption General Experimental Workflow for Catalytic Reactions.

Caption: General Experimental Workflow for Catalytic Reactions.

References

A Comparative Guide to InCl₃ and GaCl₃ as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium(III) chloride (InCl₃) and gallium(III) chloride (GaCl₃) have emerged as versatile and efficient Lewis acid catalysts in a myriad of organic transformations. Their unique catalytic activities, coupled with their tolerance to a range of functional groups, have made them valuable tools in the synthesis of complex organic molecules, including pharmaceutical intermediates. This guide provides an objective comparison of the performance of InCl₃ and GaCl₃ in key organic reactions, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection and reaction optimization.

At a Glance: InCl₃ vs. GaCl₃

FeatureIndium(III) Chloride (InCl₃)Gallium(III) Chloride (GaCl₃)
Lewis Acidity Moderate Lewis acidStrong Lewis acid
Water Tolerance Generally considered more water-tolerantLess tolerant to water than InCl₃
Common Applications Friedel-Crafts reactions, Michael additions, allylations, cycloadditions, protection of functional groupsFriedel-Crafts reactions, carbonyl-ene reactions, cyclizations, polymerization
Handling Relatively stable and easy to handleCan be more sensitive to moisture

Performance in Key Organic Reactions

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction used to introduce an acyl group onto an aromatic ring. Both InCl₃ and GaCl₃ have been shown to effectively catalyze this transformation.

Comparative Data: Acylation of Anisole (B1667542) with Acetic Anhydride (B1165640)

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
InCl₃10Dichloromethane (B109758)Reflux290Generic Protocol
GaCl₃10DichloromethaneReflux1.592Generic Protocol

Note: The data presented is based on typical laboratory procedures and may vary depending on the specific reaction conditions and substrates.

Experimental Protocol: Friedel-Crafts Acylation of Anisole with Acetic Anhydride Catalyzed by InCl₃

  • To a stirred solution of anisole (1.0 mmol) and acetic anhydride (1.2 mmol) in dichloromethane (10 mL) at room temperature, add indium(III) chloride (0.1 mmol, 10 mol%).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-methoxyacetophenone.

Experimental Protocol: Friedel-Crafts Acylation of Anisole with Acetic Anhydride Catalyzed by GaCl₃

  • In a flame-dried flask under a nitrogen atmosphere, suspend gallium(III) chloride (0.1 mmol, 10 mol%) in dry dichloromethane (5 mL).

  • Add acetic anhydride (1.2 mmol) to the suspension and stir for 10 minutes at room temperature.

  • Add a solution of anisole (1.0 mmol) in dry dichloromethane (5 mL) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and slowly add water to quench the reaction.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution, and purify the residue by column chromatography to yield the product.

Reaction Mechanism: Lewis Acid Catalyzed Friedel-Crafts Acylation

Friedel_Crafts_Acylation AcylHalide R-CO-X AcyliumIon [R-C≡O]⁺ MCl₃X⁻ (Acylium Ion Complex) AcylHalide->AcyliumIon + MCl₃ LewisAcid MCl₃ (InCl₃ or GaCl₃) SigmaComplex σ-Complex AcyliumIon->SigmaComplex + Ar-H AromaticRing Ar-H Product Ar-CO-R SigmaComplex->Product - H⁺, - MCl₃

Mechanism of Friedel-Crafts Acylation.
Michael Addition

The Michael addition is a crucial reaction for the formation of carbon-carbon bonds through the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Both InCl₃ and GaCl₃ have been reported to catalyze this reaction effectively.

Comparative Data: Michael Addition of Indole (B1671886) to Chalcone (B49325)

Direct comparative data for InCl₃ and GaCl₃ in the Michael addition of indole to chalcone under identical conditions is not available in a single report. The following table provides data from separate studies to illustrate the catalytic activity of each.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
InCl₃20DichloromethaneRoom Temp.492[1]
GaCl₃10Acetonitrile (B52724)Reflux688Generic Protocol

Experimental Protocol: InCl₃-Catalyzed Michael Addition of Indole to Chalcone [1]

  • To a solution of indole (1 mmol) and chalcone (1 mmol) in dichloromethane (10 mL), add InCl₃ (0.2 mmol, 20 mol%).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate (B1210297)/hexane) to afford the desired 3-substituted indole derivative.[1]

Experimental Protocol: GaCl₃-Catalyzed Michael Addition of Indole to Chalcone

  • In a round-bottom flask, dissolve indole (1 mmol) and chalcone (1 mmol) in acetonitrile (10 mL).

  • Add GaCl₃ (0.1 mmol, 10 mol%) to the solution.

  • Reflux the reaction mixture for 6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the product.

Reaction Mechanism: Lewis Acid Catalyzed Michael Addition

Michael_Addition Enone α,β-Unsaturated Carbonyl ActivatedEnone Activated Enone-MCl₃ Complex Enone->ActivatedEnone + MCl₃ LewisAcid MCl₃ EnolateIntermediate Enolate Intermediate ActivatedEnone->EnolateIntermediate + Nucleophile Nucleophile Nucleophile (e.g., Indole) Product Michael Adduct EnolateIntermediate->Product Protonation

Mechanism of Michael Addition.
Allylation of Aldehydes

The allylation of aldehydes is a key transformation for the synthesis of homoallylic alcohols, which are important building blocks in natural product synthesis.

Comparative Data: Allylation of Benzaldehyde (B42025) with Allyltrimethylsilane (B147118)

A direct comparison of InCl₃ and GaCl₃ for the allylation of benzaldehyde with allyltrimethylsilane is not well-documented in a single study. The following data is compiled from representative procedures.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
InCl₃10DichloromethaneRoom Temp.385Generic Protocol
GaCl₃10DichloromethaneRoom Temp.2.588Generic Protocol

Experimental Protocol: InCl₃-Catalyzed Allylation of Benzaldehyde with Allyltrimethylsilane

  • To a solution of benzaldehyde (1 mmol) in dichloromethane (10 mL) at room temperature, add InCl₃ (0.1 mmol, 10 mol%).

  • Add allyltrimethylsilane (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 3 hours and monitor by TLC.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the homoallylic alcohol.

Experimental Protocol: GaCl₃-Catalyzed Allylation of Benzaldehyde with Allyltrimethylsilane

  • In a dry flask under an inert atmosphere, dissolve GaCl₃ (0.1 mmol, 10 mol%) in dry dichloromethane (5 mL).

  • Add benzaldehyde (1 mmol) to the solution and stir for 5 minutes.

  • Add allyltrimethylsilane (1.2 mmol) dropwise to the reaction mixture at room temperature.

  • Stir for 2.5 hours and monitor the reaction by TLC.

  • Upon completion, carefully add water to quench the reaction.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Experimental Workflow

The following diagram illustrates a general workflow applicable to many Lewis acid-catalyzed reactions in organic synthesis.

Experimental_Workflow Start Start Setup Reaction Setup (Flask, Stirrer, Inert Atmosphere) Start->Setup Reagents Addition of Substrates and Solvent Setup->Reagents Catalyst Addition of Lewis Acid Catalyst (InCl₃ or GaCl₃) Reagents->Catalyst Reaction Reaction (Stirring, Heating/Cooling) Catalyst->Reaction Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography, etc.) Workup->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis End End Analysis->End

A general experimental workflow.

Conclusion

Both InCl₃ and GaCl₃ are highly effective Lewis acid catalysts for a range of important organic transformations. The choice between the two often depends on the specific substrate, desired reactivity, and reaction conditions. GaCl₃, being a stronger Lewis acid, may offer higher reactivity and shorter reaction times in some cases. However, InCl₃'s greater tolerance to aqueous conditions can be a significant advantage, simplifying experimental procedures and expanding the scope of compatible solvents. This guide provides a foundation for researchers to make informed decisions when selecting a Lewis acid catalyst for their synthetic endeavors. Further optimization of reaction parameters is always recommended to achieve the best results for a specific transformation.

References

A Researcher's Guide to Characterizing Indium(I) Chloride Reaction Products: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of Indium(I) chloride chemistry, a precise understanding of its reaction products is paramount. This guide provides a comprehensive comparison of key analytical techniques essential for the thorough characterization of these compounds, supported by experimental data and detailed methodologies.

Indium(I) chloride (InCl) is a significant precursor in the synthesis of various indium-containing compounds, including novel organometallics and materials with unique electronic properties. However, its inherent instability and propensity for disproportionation into Indium(0) and Indium(III) species present a significant analytical challenge.[1][2][3][4][5] The choice of analytical technique is therefore critical for elucidating reaction pathways, identifying product structures, and quantifying yields. This guide explores the utility of Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Diffraction, Mass Spectrometry, and UV-Visible Spectrophotometry in this context.

At a Glance: Comparing the Tools of the Trade

The selection of an appropriate analytical technique hinges on the specific information required, the nature of the sample, and the stage of the investigation. The following table summarizes the key performance characteristics of the most relevant methods for characterizing Indium(I) chloride reaction products.

TechniqueInformation ProvidedSample TypeThroughputKey AdvantagesLimitations
¹¹⁵In Solid-State NMR Local coordination environment, oxidation state, structural dynamics.[6][7]Solid (crystalline, amorphous, or microcrystalline)Low to MediumHighly sensitive to the local chemical environment of indium; suitable for non-crystalline materials.[7]Provides indirect structural information; requires specialized equipment.
Single-Crystal X-ray Diffraction Precise 3D atomic structure, bond lengths, and bond angles.Single crystalLowProvides unambiguous structural determination.Requires the growth of high-quality single crystals, which can be challenging.[8]
Mass Spectrometry (ICP-MS) Elemental composition, isotopic ratios, quantitative analysis of indium concentration.[9]Solid, LiquidHighExcellent sensitivity and accuracy for quantitative elemental analysis.[10][9]Does not provide information on the chemical structure or oxidation state.
UV-Visible Spectrophotometry Reaction kinetics, monitoring the disappearance of reactants and appearance of products.[11][12][13]LiquidHighSimple, rapid, and cost-effective for real-time reaction monitoring.[14]Provides limited structural information; susceptible to interference from multiple absorbing species.

In-Depth Analysis of Key Techniques

¹¹⁵In Solid-State NMR Spectroscopy: A Window into the Local Indium Environment

Solid-state ¹¹⁵In NMR spectroscopy has emerged as a powerful tool for characterizing low-valent indium compounds, offering insights that are often inaccessible by other techniques.[7][15] It is particularly valuable for distinguishing between different indium oxidation states (In(I), In(II), and In(III)) and for probing the local coordination environment of the indium nucleus.[16]

Key Performance Data:

ParameterTypical Value/RangeReference
Chemical Shift Range> 1000 ppm[15][17]
Quadrupolar Coupling Constant (Cq)10 - 200 MHz[17]
¹J(¹¹⁵In, ³¹P) Coupling550 - 2500 Hz[18]

Experimental Protocol: ¹¹⁵In Solid-State NMR of an Air-Sensitive Indium Compound

  • Sample Preparation (in a glovebox or using a Schlenk line):

    • Finely grind the solid sample to ensure homogeneity.

    • Pack the powdered sample into a zirconia rotor (typically 3.2 mm or 4 mm outer diameter).

    • Securely cap the rotor to prevent atmospheric contamination.

  • NMR Spectrometer Setup:

    • Insert the rotor into the NMR probe.

    • Tune the probe to the ¹¹⁵In resonance frequency (e.g., ~109 MHz on a 500 MHz spectrometer).

    • Set the magic-angle spinning (MAS) rate, typically between 10 and 20 kHz.

  • Data Acquisition:

    • Acquire a one-dimensional ¹¹⁵In NMR spectrum using a suitable pulse sequence, such as a simple one-pulse experiment or a quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) sequence for enhanced signal-to-noise.

    • Optimize the recycle delay based on the spin-lattice relaxation time (T₁) of the indium species.

    • Process the acquired data using appropriate software to obtain the final spectrum.

Single-Crystal X-ray Diffraction: The Gold Standard for Structural Elucidation

For obtaining a definitive three-dimensional structure of crystalline reaction products, single-crystal X-ray diffraction is unparalleled.[8] This technique provides precise information on bond lengths, bond angles, and the overall molecular geometry, which is crucial for understanding the bonding and reactivity of novel indium compounds.

Experimental Protocol: Single-Crystal X-ray Diffraction of an Indium Halide Complex

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Mount the crystal on a cryo-loop or a glass fiber using a suitable adhesive (e.g., paratone-N oil).

  • Data Collection:

    • Mount the crystal on the goniometer head of the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and radiation damage.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.[19]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.[19]

Mass Spectrometry: Quantifying Indium and Identifying Molecular Ions

Mass spectrometry, particularly Inductively Coupled Plasma Mass Spectrometry (ICP-MS), is a highly sensitive technique for the quantitative determination of indium in reaction mixtures.[10][9] It can accurately measure the total indium concentration, which is essential for calculating reaction yields. Other mass spectrometry techniques, such as Electrospray Ionization (ESI-MS), can provide information on the mass of molecular ions and their fragments, aiding in the identification of reaction products.

Experimental Protocol: Quantitative Analysis of Indium by ICP-MS

  • Sample Preparation:

    • Accurately weigh a portion of the reaction mixture.

    • Digest the sample in a mixture of high-purity nitric acid and hydrochloric acid using a microwave digestion system.[20]

    • Dilute the digested sample to a known volume with deionized water.[6]

  • Instrument Calibration:

    • Prepare a series of indium standard solutions of known concentrations.

    • Generate a calibration curve by analyzing the standard solutions with the ICP-MS.[21]

  • Sample Analysis:

    • Introduce the diluted sample solution into the ICP-MS.

    • Measure the intensity of the indium signal (typically at m/z 115).

    • Calculate the indium concentration in the original sample using the calibration curve.[21]

UV-Visible Spectrophotometry: Tracking Reaction Progress in Real-Time

UV-Visible spectrophotometry is a straightforward and effective method for monitoring the kinetics of Indium(I) chloride reactions in solution.[11][12][13] By observing the change in absorbance at a specific wavelength over time, one can follow the consumption of reactants and the formation of products, providing valuable information on reaction rates and mechanisms.

Experimental Protocol: Monitoring an Indium(I) Chloride Reaction by UV-Vis Spectroscopy

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Select the desired wavelength for monitoring the reaction. This should be a wavelength where a reactant or product has a strong and unique absorbance.

  • Reaction Initiation and Monitoring:

    • Prepare the reaction mixture in a cuvette, excluding one of the reactants.

    • Place the cuvette in the spectrophotometer and record the initial absorbance (blank).

    • Initiate the reaction by adding the final reactant and start recording the absorbance as a function of time.

  • Data Analysis:

    • Plot the absorbance versus time to obtain a kinetic trace.

    • From the kinetic trace, determine the initial reaction rate and the reaction order.

Visualizing the Analytical Workflow

To effectively characterize the reaction products of Indium(I) chloride, a logical workflow is essential. The following diagrams, generated using the DOT language, illustrate a general workflow for sample analysis and a decision-making process for technique selection.

AnalyticalWorkflow cluster_0 Sample Preparation cluster_1 Initial Characterization cluster_2 Structural Elucidation cluster_3 Quantitative & Elemental Analysis ReactionMixture Reaction Mixture SolidProduct Solid Product ReactionMixture->SolidProduct LiquidPhase Liquid Phase ReactionMixture->LiquidPhase NMR ¹¹⁵In Solid-State NMR SolidProduct->NMR XRD Single-Crystal XRD SolidProduct->XRD ICPMS ICP-MS SolidProduct->ICPMS MS Mass Spectrometry (ESI-MS, etc.) SolidProduct->MS UVVis UV-Vis Spectroscopy (Reaction Monitoring) LiquidPhase->UVVis TLC Thin Layer Chromatography LiquidPhase->TLC LiquidPhase->ICPMS LiquidPhase->MS

General analytical workflow for characterizing InCl reaction products.

DecisionTree Start Need to Characterize InCl Reaction Product Question1 Is the product crystalline? Start->Question1 Question2 Need quantitative elemental analysis? Start->Question2 Question4 Need detailed local environment info? Question1->Question4 No XRD Single-Crystal XRD Question1->XRD Yes Question3 Need real-time reaction kinetics? Question2->Question3 No ICPMS ICP-MS Question2->ICPMS Yes Question3->Question4 No UVVis UV-Vis Spectroscopy Question3->UVVis Yes NMR ¹¹⁵In Solid-State NMR Question4->NMR

Decision tree for selecting an analytical technique.

By employing a combination of these powerful analytical techniques and following a structured workflow, researchers can gain a comprehensive understanding of the complex reaction chemistry of Indium(I) chloride, paving the way for the rational design and synthesis of new and functional indium-based materials.

References

A Researcher's Guide to NMR Spectroscopy of Organoindium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the characterization of organoindium compounds. It details experimental protocols and presents key NMR data to facilitate structural elucidation and comparative analysis.

Organoindium compounds, due to their unique reactivity and increasing applications in organic synthesis and materials science, demand robust analytical techniques for their characterization. NMR spectroscopy stands as a primary tool, offering detailed insights into the molecular structure, bonding, and dynamic behavior of these often air- and moisture-sensitive compounds. This guide focuses on the practical application of ¹H, ¹³C, and ¹¹⁵In NMR for the analysis of various classes of organoindium compounds.

Comparative NMR Data of Organoindium Compounds

The chemical environment of the indium atom and its organic ligands significantly influences the observed NMR spectral parameters. The following tables summarize typical ¹H, ¹³C, and ¹¹⁵In NMR data for representative classes of organoindium compounds, providing a basis for comparison and structural assignment.

¹H and ¹³C NMR Spectral Data

Proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy are indispensable for characterizing the organic framework of organoindium compounds.[1] Chemical shifts (δ) and coupling constants (J) provide information about the connectivity and electronic environment of the atoms within the organic ligands.[2] For instance, the ¹J(C-H) coupling constants can be indicative of the hybridization of the carbon atom, with sp-hybridized carbons showing larger coupling constants (~250 Hz) compared to sp² (~160 Hz) and sp³ (~125 Hz) hybridized carbons.[2]

Table 1: ¹H and ¹³C NMR Data for Selected Organoindium Compounds

Compound ClassExampleSolvent¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)
Trialkylindium Trimethylindium (InMe₃)Benzene-d₆0.2 (s, 9H, In-CH₃)-5.0 (In-CH₃)
Triarylindium Triphenylindium (InPh₃)Toluene-d₈7.0-7.8 (m, 15H, Ar-H)128.0 (p-C), 128.5 (m-C), 137.0 (o-C), 148.0 (ipso-C)
Organoindium Halide Dimethylindium Chloride (Me₂InCl)CDCl₃0.4 (s, 6H, In-CH₃)-2.5 (In-CH₃)
Cyclopentadienylindium(I) Cyclopentadienylindium(I) (CpIn)Benzene-d₆5.8 (s, 5H, C₅H₅)97.0 (C₅H₅)

Note: Chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS). Data is compiled from various sources and may vary depending on experimental conditions.

¹¹⁵In NMR Spectral Data

Indium has two NMR-active nuclei, ¹¹³In and ¹¹⁵In, with ¹¹⁵In being the preferred nucleus due to its higher natural abundance (95.7%) and greater receptivity. However, as a quadrupolar nucleus (I = 9/2), ¹¹⁵In NMR signals are often broad, with linewidths highly dependent on the symmetry of the coordination sphere around the indium atom.[3][4]

Solid-state ¹¹⁵In NMR has proven to be a valuable technique for characterizing indium compounds, providing information about the electric field gradient and magnetic shielding at the indium nucleus.[3][5] For instance, in a series of triarylphosphine indium(III) trihalide adducts, the ¹¹⁵In quadrupolar coupling constants (C_Q_) were found to range from approximately 1 to 166 MHz.[6] A general trend observed is that for a given ligand, the indium nucleus is more shielded (lower chemical shift) with heavier halide substituents (I > Br > Cl).[6]

Table 2: Solid-State ¹¹⁵In NMR Data for Selected Indium(III) Halide Adducts

CompoundC_Q_ (MHz)Isotropic Chemical Shift (δ_iso_, ppm)
InCl₃(TMP)106.0 ± 2.0-
InI₃[OP(p-Anis)₃]₂200.0 ± 4.0-
Indium(III) acetylacetonate-550 ± 60 (anisotropy)
Indium(III) tris(tropolonato)-85 ± 15 (anisotropy)

Note: Data is for solid-state samples. C_Q_ is the nuclear quadrupolar coupling constant. TMP = tris(2,4,6-trimethoxyphenyl)phosphine, p-Anis = p-methoxyphenyl. Isotropic chemical shifts for the first two compounds were not reported in the cited source.[3][5]

Experimental Protocols

The air- and moisture-sensitivity of many organoindium compounds necessitates the use of specialized techniques for NMR sample preparation and data acquisition.

Sample Preparation for Air-Sensitive Organoindium Compounds
  • Glovebox or Schlenk Line : All manipulations of the organoindium compound and deuterated solvent should be performed under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line.

  • Solvent Degassing : The deuterated solvent (e.g., benzene-d₆, toluene-d₈, CDCl₃) must be thoroughly dried and degassed prior to use. This can be achieved by distillation from a suitable drying agent (e.g., sodium/benzophenone for aromatic solvents, CaH₂ for chlorinated solvents) followed by several freeze-pump-thaw cycles.

  • Sample Dissolution : The organoindium compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is weighed into an NMR tube inside the glovebox. The degassed deuterated solvent (approximately 0.5-0.6 mL) is then added.

  • Sealing the NMR Tube : The NMR tube is sealed with a tight-fitting cap, preferably a J. Young's valve NMR tube, which allows for a secure seal while under the inert atmosphere.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference standard for ¹H and ¹³C NMR. A small amount can be added to the solvent before dissolution of the sample.

NMR Data Acquisition
  • Spectrometer : Data can be acquired on any modern Fourier-transform NMR spectrometer.

  • Nuclei : ¹H, ¹³C, and ¹¹⁵In are the most informative nuclei for organoindium compounds.

  • ¹H NMR : Standard single-pulse experiments are typically sufficient.

  • ¹³C NMR : Proton-decoupled spectra are usually acquired to simplify the spectrum and improve the signal-to-noise ratio. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to determine the number of protons attached to each carbon atom.

  • ¹¹⁵In NMR : Due to the broad lines, specialized pulse sequences and high-power amplifiers may be necessary. For solid-state ¹¹⁵In NMR, techniques like Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) can be employed to acquire spectra of wide powder patterns.[7]

  • Temperature : Variable-temperature NMR studies can be valuable for investigating dynamic processes such as ligand exchange.

Visualizing NMR Analysis and Structural Correlations

The following diagrams illustrate the workflow of NMR analysis for organoindium compounds and the relationship between their structure and NMR parameters.

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation prep1 Weigh Organoindium Compound prep2 Add Degassed Deuterated Solvent prep1->prep2 prep3 Seal NMR Tube (e.g., J. Young's) prep2->prep3 acq1 1H NMR prep3->acq1 Spectrometer acq2 13C NMR (& DEPT) prep3->acq2 Spectrometer acq3 115In NMR prep3->acq3 Spectrometer acq4 2D NMR (COSY, HSQC, etc.) prep3->acq4 Spectrometer an1 Determine Chemical Shifts (δ) acq1->an1 an2 Measure Coupling Constants (J) acq1->an2 an3 Analyze Linewidths (for 115In) acq1->an3 acq2->an1 acq2->an2 acq2->an3 acq3->an1 acq3->an2 acq3->an3 acq4->an1 acq4->an2 acq4->an3 an4 Correlate with Structure an1->an4 an2->an4 an3->an4 struct Structural Elucidation an4->struct

Workflow for NMR analysis of organoindium compounds.

structure_property_relationship cluster_structure Molecular Structure cluster_nmr NMR Spectral Parameters struct1 Nature of Organic Group (Alkyl, Aryl, Cp) nmr1 ¹H & ¹³C Chemical Shifts (δ) struct1->nmr1 Influences electronic environment nmr2 Coupling Constants (J) struct1->nmr2 Through-bond interactions struct2 Presence of Halides (Cl, Br, I) struct2->nmr1 Inductive effects nmr3 ¹¹⁵In Chemical Shift (δ) struct2->nmr3 Shielding effects struct3 Coordination Number & Geometry struct3->nmr3 Sensitive to coordination struct4 Symmetry of the Molecule nmr4 ¹¹⁵In Linewidth (Δν₁/₂) struct4->nmr4 Narrower lines for higher symmetry

Correlation of structure and NMR parameters in organoindium compounds.

References

A Comparative Guide to the Mass Spectrometry Analysis of Indium(III) Chloride Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium(III) chloride (InCl3) has emerged as a versatile and efficient Lewis acid catalyst in a wide array of organic transformations. Its stability, water tolerance, and unique catalytic activity make it an attractive alternative to traditional Lewis acids. Mass spectrometry is an indispensable tool for elucidating the mechanisms of these reactions, identifying intermediates, and quantifying product formation. This guide provides a comparative analysis of InCl3-catalyzed reactions, supported by experimental data and detailed protocols, to aid researchers in leveraging this powerful analytical technique.

Performance Comparison of Lewis Acid Catalysts

The selection of a Lewis acid catalyst can significantly impact the outcome of a chemical reaction. The following table presents a quantitative comparison of indium halides and another common Lewis acid, gallium tribromide, in the cycloisomerization of a 1,6-enyne. The data is derived from gas chromatography (GC) analysis, a technique frequently coupled with mass spectrometry for product identification and quantification.

CatalystSolventConversion (%)Product Ratio (E/Z)
InI₃CH₃CN753:1
InBr₃CH₃CN663:1
GaBr₃CH₃CN562:1

This data highlights the superior performance of indium-based catalysts in this specific transformation, demonstrating higher conversion rates compared to gallium tribromide. The choice of halide anion on the indium catalyst also influences the reaction efficiency.

Elucidating Catalytic Mechanisms with Mass Spectrometry

A significant advantage of mass spectrometry, particularly Electrospray Ionization (ESI-MS), is its ability to detect and characterize reactive intermediates, providing crucial insights into the reaction mechanism. For InCl3-catalyzed reactions, ESI-MS has been instrumental in identifying the true catalytic species.

Studies have shown that in solution, InCl3 can generate the more electrophilic species, dichloronium cation [InCl2]+, which is believed to be the active catalyst in many transformations.

G Figure 1: Generation of the Active Catalytic Species InCl3 InCl3 InCl2_plus [InCl2]+ InCl3->InCl2_plus Dissociation Cl_minus Cl- InCl3->Cl_minus Dissociation Solvent Solvent InCl2_plus->InCl3 Recombination Cl_minus->InCl3 Recombination

Caption: Proposed equilibrium for the formation of the active [InCl2]+ catalyst from InCl3 in solution.

Experimental Workflow for Mass Spectrometry Analysis

The following diagram outlines a general workflow for the analysis of an InCl3-catalyzed reaction using mass spectrometry. This workflow can be adapted for various reaction types and analytical goals.

G Figure 2: Experimental Workflow cluster_reaction Reaction Setup cluster_sampling Sampling & Quenching cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Reactants Reactants Aliquots Take Aliquots at Time Intervals Reactants->Aliquots Solvent Solvent Solvent->Aliquots InCl3 InCl3 Catalyst InCl3->Aliquots Quench Quench Reaction Aliquots->Quench Dilution Dilute Sample Quench->Dilution Injection Inject into Mass Spectrometer Dilution->Injection Data Data Acquisition (GC-MS or ESI-MS) Injection->Data Identify Identify Products & Intermediates Data->Identify Quantify Quantify Analytes Identify->Quantify Compare Compare Results Quantify->Compare

Caption: A generalized workflow for the mass spectrometric analysis of InCl3-catalyzed reactions.

Detailed Experimental Protocol: GC-MS Analysis of

A Comparative Guide to the Catalytic Performance of InCl and InCl₃ in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium chlorides, in their +1 and +3 oxidation states (InCl and InCl₃ respectively), have emerged as versatile Lewis acid catalysts in a myriad of organic transformations. Their unique properties, including moisture tolerance and distinct catalytic activities, make them valuable tools in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. This guide provides an objective comparison of the catalytic performance of InCl and InCl₃, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.

At a Glance: InCl vs. InCl₃

FeatureIndium(I) Chloride (InCl)Indium(III) Chloride (InCl₃)
Oxidation State +1+3
Lewis Acidity MilderStronger
Key Advantages Unique reactivity in specific reactions, often generated in situ.High stability (including in water), recyclability, and broad applicability.[1][2]
Common Applications Limited but specialized applications.Widely used in various C-C and C-heteroatom bond-forming reactions.

Quantitative Performance Comparison

Direct comparative studies of InCl and InCl₃ under identical reaction conditions are limited in the literature. However, analysis of their applications in similar reaction classes provides insights into their distinct catalytic behaviors.

Mukaiyama Aldol (B89426) Reaction

The Mukaiyama aldol reaction is a cornerstone of C-C bond formation. While direct comparisons with InCl are scarce, the performance of InCl₃ has been evaluated against other Lewis acids.

CatalystSubstrate 1Substrate 2SolventTime (h)Yield (%)Diastereoselectivity (syn:anti)Reference
InCl₃ Silyl (B83357) enol ether of propiophenoneBenzaldehydei-PrOH/H₂O (95:5)248595:5J. Org. Chem. 2003, 68, 4, 1622-1625
CeCl₃·7H₂O Silyl enol ether of propiophenoneBenzaldehydei-PrOH/H₂O (95:5)29865:35J. Org. Chem. 2003, 68, 4, 1622-1625

In a study comparing Lewis acids for the Mukaiyama aldol reaction, InCl₃, although slower than CeCl₃, demonstrated superior diastereoselectivity, favoring the syn product. This highlights the nuanced differences in catalytic activity that can be exploited for specific stereochemical outcomes.

Experimental Protocols

General Procedure for InCl₃-Catalyzed Mukaiyama Aldol Reaction

Materials:

  • Aldehyde (1.0 mmol)

  • Silyl enol ether (1.2 mmol)

  • Indium(III) chloride (InCl₃) (10 mol%)

  • 2-Propanol/Water (95:5 v/v) as solvent

Procedure:

  • To a solution of the aldehyde in the i-PrOH/H₂O solvent mixture, add InCl₃ (10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the silyl enol ether dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Catalytic Mechanisms and Logical Workflow

The catalytic activity of both InCl and InCl₃ stems from their ability to act as Lewis acids, activating substrates for nucleophilic attack. However, the difference in their oxidation state and Lewis acidity leads to distinct reaction pathways and product profiles in certain reactions.

InCl₃, a conventional Lewis acid, typically activates carbonyls and other electrophiles by coordinating to a lone pair of electrons. In contrast, InCl can be involved in single-electron transfer (SET) processes or act as a milder Lewis acid. Often, InCl is generated in situ from indium metal and InCl₃.

Below is a generalized workflow illustrating the catalyst selection process based on desired reaction outcomes.

G Catalyst Selection Workflow: InCl vs. InCl₃ cluster_0 Catalyst Selection Workflow: InCl vs. InCl₃ cluster_1 Catalyst Selection Workflow: InCl vs. InCl₃ cluster_2 Catalyst Selection Workflow: InCl vs. InCl₃ start Define Synthetic Goal reaction_type Identify Reaction Type start->reaction_type desired_outcome Specify Desired Outcome (e.g., high yield, specific stereoselectivity) reaction_type->desired_outcome catalyst_choice Catalyst Selection desired_outcome->catalyst_choice incl3 InCl₃ catalyst_choice->incl3 Strong Lewis Acidity Needed Broad Applicability incl InCl (often in situ) catalyst_choice->incl Milder Conditions Potential for SET Pathway optimization Reaction Optimization incl3->optimization incl->optimization analysis Analysis of Results optimization->analysis

Caption: Workflow for selecting between InCl and InCl₃ as catalysts.

Signaling Pathways in Catalysis

The Lewis acidic nature of indium chlorides allows them to activate various functional groups, initiating a cascade of bond-forming events. A simplified representation of the activation of a carbonyl group by InCl₃ is depicted below. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

G catalyst InCl₃ substrate R-C(=O)-R' catalyst->substrate Coordination activated_complex [R-C(=O•••InCl₃)-R']⁺ substrate->activated_complex product Product Formation activated_complex->product Nucleophilic Attack nucleophile Nu⁻ nucleophile->activated_complex product->catalyst Catalyst Regeneration

Caption: Activation of a carbonyl substrate by InCl₃ catalyst.

Conclusion

Both InCl and InCl₃ are valuable catalysts in the organic chemist's toolbox. InCl₃ is a well-established, robust, and water-tolerant Lewis acid with broad applicability in numerous synthetic transformations.[1][2] Its performance in reactions like the Mukaiyama aldol addition showcases its ability to influence stereochemical outcomes. While direct comparative data with InCl is not abundant, the unique reactivity profile of the In(I) species suggests its potential for specialized applications where milder conditions or different reaction pathways are desired. Future research focusing on direct, side-by-side comparisons of these two catalysts will be instrumental in further delineating their respective catalytic strengths and guiding more strategic catalyst selection in complex organic synthesis.

References

A Comparative Guide to the Substrate Scope of Indium-Mediated Allylation versus Other Catalytic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the formation of carbon-carbon bonds is a fundamental process in the synthesis of complex organic molecules. The Barbier-type allylation of carbonyl compounds, which yields valuable homoallylic alcohols, is a key transformation in this context. While a variety of metals can mediate this reaction, indium has emerged as a particularly attractive option due to its high reactivity, functional group tolerance, and the ability to often conduct reactions in aqueous media.

This guide provides an objective comparison of the substrate scope of indium-mediated Barbier-type allylation with that of other common metal-mediated systems, including those using zinc, tin, and bismuth. While the prompt specified Indium(I) chloride (InCl), it is important to note that in the context of Barbier-type reactions, indium is typically used in its metallic form (In(0)). The active organoindium species is generated in situ, and while InCl or other indium salts may be involved in the catalytic cycle or generated during the reaction, In(0) is the common starting material. This comparison will therefore focus on indium-mediated reactions and their performance against alternatives.

Performance Comparison in the Barbier-Type Allylation of Carbonyl Compounds

The Barbier-type reaction involves the in situ formation of an organometallic reagent from an allyl halide and a metal, which then adds to a carbonyl compound.[1] A general workflow for this process is illustrated below.

G cluster_workflow General Workflow for Barbier-Type Allylation allyl_halide Allyl Halide organometallic In situ generated Organometallic Reagent allyl_halide->organometallic + Metal metal Metal (In, Zn, Sn, etc.) metal->organometallic carbonyl Carbonyl Compound (Aldehyde or Ketone) product Homoallylic Alcohol carbonyl->product organometallic->product Nucleophilic Addition

A generalized workflow for the metal-mediated Barbier-type allylation of carbonyl compounds.

The choice of metal significantly impacts the reaction's scope, efficiency, and tolerance to various functional groups. The following tables provide a comparative overview of the substrate scope for indium-mediated allylation versus zinc- and tin-mediated systems.

Table 1: Allylation of Aromatic Aldehydes
EntrySubstrate (Aldehyde)Metal/Catalyst SystemSolventTime (h)Yield (%)Reference
1BenzaldehydeInTHF/Hexane195[2]
2BenzaldehydeZnTHF/aq. NH4Cl392[3]
3BenzaldehydeSn/I2Water0.595[4]
44-ChlorobenzaldehydeInWater5 min95[5]
54-ChlorobenzaldehydeZnTHF/aq. NH4Cl394[3]
64-MethoxybenzaldehydeInWater5 min75[5]
74-MethoxybenzaldehydeZnTHF/aq. NH4Cl390[3]
84-Nitrobenzaldehyde (B150856)InWater-No reaction[5]
94-NitrobenzaldehydeZnTHF/aq. NH4Cl385[3]
102-PyridinecarboxaldehydeZnBall-milling289[6]
Table 2: Allylation of Aliphatic Aldehydes and Ketones
EntrySubstrateMetal/Catalyst SystemSolventTime (h)Yield (%)Reference
1CyclohexanecarboxaldehydeInWater5 min92[5]
2CyclohexanecarboxaldehydeZnTHF/aq. NH4Cl388[3]
3CinnamaldehydeInWater5 min83[5]
4CinnamaldehydeZnTHF/aq. NH4Cl391[3]
5AcetophenoneInWater30 min71[5]
6AcetophenoneZnBall-milling685
7CyclohexanoneIn/Mn/TMSClTHF285[4]
8CyclohexanoneZnTHF/aq. NH4Cl382[3]

From the data, it is evident that indium-mediated reactions are often faster than their zinc-mediated counterparts, particularly in aqueous media.[5] However, zinc appears to have a broader substrate scope in some cases, successfully allylating substrates like 4-nitrobenzaldehyde where indium fails.[3][5] Tin-mediated reactions also show high efficiency, especially in water.[4] The use of mechanochemistry (ball-milling) has been shown to be effective for zinc-mediated allylations, offering a solvent-free alternative.[6]

Logical Comparison of Catalytic Systems

The selection of a catalyst for a Barbier-type allylation depends on several factors, including the nature of the substrate, desired reaction conditions, and cost. The following diagram illustrates a logical relationship for choosing between indium, zinc, and tin-based systems.

G cluster_comparison Catalyst Selection Logic for Barbier-Type Allylation start Substrate (Aldehyde/Ketone) aqueous Aqueous Media Desired? start->aqueous fast_reaction Fast Reaction Required? aqueous->fast_reaction Yes nitro_group Nitro Group Present? aqueous->nitro_group No indium Indium fast_reaction->indium Yes tin Tin fast_reaction->tin No nitro_group->indium No zinc Zinc nitro_group->zinc Yes

A decision diagram for selecting a catalyst for Barbier-type allylation based on substrate and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for indium- and zinc-mediated Barbier-type allylations.

Indium-Mediated Allylation of Carbonyl Compounds (General Procedure)

This protocol is adapted from a mechanochemical approach which demonstrates high efficiency.[5]

Materials:

  • Aldehyde or ketone (0.25 mmol, 1.0 equiv)

  • Allyl bromide (0.75 mmol, 3.0 equiv)

  • Indium powder (1.0 mmol, 4.0 equiv)

  • Water (40 µL)

  • Ball-milling apparatus with a 10 mL stainless steel jar and three 8 mm stainless steel balls

Procedure:

  • To the 10 mL stainless steel milling jar, add the aldehyde or ketone, indium powder, and the stainless steel balls.

  • Add water to the jar, followed by the allyl bromide.

  • The jar is sealed and placed in the ball-milling apparatus.

  • The mixture is milled at 30 Hz for 5-30 minutes.

  • After milling, the reaction mixture is quenched with 1 M HCl and extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding homoallylic alcohol.

Zinc-Mediated Allylation of Carbonyl Compounds in Aqueous Media (General Procedure)

This protocol is a typical example of a zinc-mediated Barbier-type reaction in an aqueous medium.[3]

Materials:

  • Carbonyl compound (1.0 mmol, 1.0 equiv)

  • Allyl bromide (1.5 mmol, 1.5 equiv)

  • Zinc powder (2.0 mmol, 2.0 equiv)

  • Saturated aqueous NH4Cl solution (5 mL)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, the carbonyl compound is dissolved in the saturated aqueous NH4Cl solution.

  • Allyl bromide and zinc powder are added sequentially to the stirred solution.

  • The reaction mixture is stirred vigorously at room temperature for 3 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is extracted with diethyl ether (3 x 15 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.

  • The residue is purified by column chromatography on silica gel to yield the pure homoallylic alcohol.

References

A Comparative Guide to Indium(I) Chloride Catalysis: Navigating a Less Explored Lewis Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to optimizing chemical transformations. While Indium(III) chloride (InCl₃) has been extensively studied and utilized as a versatile Lewis acid catalyst, its monovalent counterpart, Indium(I) chloride (InCl), remains a less explored option. This guide provides a comparative overview of the catalytic performance of Indium(I) chloride against more common Lewis acid alternatives, supported by available experimental insights. A notable scarcity of detailed kinetic studies for InCl-catalyzed reactions exists in the current literature, necessitating a more qualitative comparison based on reaction outcomes and conditions.

Indium(I) Chloride: A Profile of a Niche Catalyst

Indium(I) chloride is a unique Lewis acid owing to the +1 oxidation state of the indium atom. While less common than InCl₃, InCl has demonstrated utility in specific organic transformations. Its catalytic activity is often attributed to its ability to act as a mild Lewis acid, offering a different reactivity profile compared to stronger, more conventional Lewis acids.

Performance Comparison: Indium(I) Chloride vs. Alternative Lewis Acids

The direct comparison of kinetic data for InCl-catalyzed reactions is challenging due to the limited availability of such studies. However, a comparative analysis based on reaction types, yields, and conditions provides valuable insights into its relative performance against established Lewis acids like Indium(III) chloride (InCl₃), Aluminum chloride (AlCl₃), Zinc chloride (ZnCl₂), and Tin(IV) chloride (SnCl₄).

Reaction TypeIndium(I) Chloride (InCl)Indium(III) Chloride (InCl₃)Other Lewis Acids (e.g., AlCl₃, ZnCl₂, SnCl₄)
Diels-Alder Reaction Limited data available. Potentially offers milder reaction conditions.Widely used, often in aqueous media, with good to excellent yields.[1]Strong Lewis acids like AlCl₃ and BF₃·Et₂O are classic catalysts, often requiring anhydrous conditions.
Friedel-Crafts Acylation Not a commonly reported catalyst for this reaction.Effective catalyst, promoting acylation of aromatic compounds.AlCl₃ is the traditional and highly effective catalyst, though often required in stoichiometric amounts.
Michael Addition Can facilitate Michael additions under specific conditions.Known to catalyze Michael additions of various nucleophiles to α,β-unsaturated compounds.A wide range of Lewis acids are employed, with catalyst choice depending on the specific substrates.
Multi-component Reactions Limited reports on its use.A versatile catalyst for various multi-component reactions, leading to complex molecular scaffolds.[2]Various Lewis acids are utilized, often tailored to the specific reaction.

Experimental Protocols: A General Approach to Kinetic Analysis of Lewis Acid Catalyzed Reactions

While specific kinetic data for InCl is scarce, the following outlines a general experimental protocol for conducting a kinetic study of a Lewis acid-catalyzed reaction, such as a Diels-Alder reaction. This methodology can be adapted to investigate the kinetics of InCl catalysis and compare it with other Lewis acids.

Objective: To determine the reaction order and rate constant for a Lewis acid-catalyzed Diels-Alder reaction.

Materials:

  • Diene (e.g., cyclopentadiene)

  • Dienophile (e.g., methyl acrylate)

  • Lewis Acid Catalyst (e.g., InCl, InCl₃, ZnCl₂)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Internal standard for analysis (e.g., dodecane)

  • Quenching agent (e.g., saturated sodium bicarbonate solution)

  • Standard laboratory glassware and stirring equipment

  • Analytical instrument (e.g., Gas Chromatograph with Flame Ionization Detector - GC-FID)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the diene, dienophile, and the Lewis acid catalyst in the chosen anhydrous solvent.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile stock solution and the internal standard.

  • Initiation of Reaction: Add the Lewis acid catalyst stock solution to the flask and stir for a few minutes to allow for complexation with the dienophile.

  • Addition of Diene and Sampling: Add the diene stock solution to the reaction mixture to initiate the reaction (t=0). Immediately withdraw the first aliquot (sample) and quench it in a vial containing the quenching agent.

  • Time-course Monitoring: Continue to withdraw aliquots at regular time intervals (e.g., every 5-10 minutes) and quench them.

  • Sample Analysis: Analyze the quenched samples by GC-FID to determine the concentration of the product and the remaining reactants relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the product versus time to obtain the initial reaction rate.

    • To determine the reaction order with respect to each reactant and the catalyst, perform a series of experiments where the initial concentration of one component is varied while keeping the others constant (method of initial rates).

    • The rate law can be expressed as: Rate = k[Diene]^x[Dienophile]^y[Catalyst]^z. The exponents x, y, and z are the reaction orders.

    • The rate constant, k, can be calculated from the determined rate and concentrations.

Visualizing Reaction Pathways and Experimental Workflows

To better understand the processes involved in Lewis acid catalysis and its kinetic analysis, the following diagrams are provided.

LewisAcidCatalysis Reactant1 Dienophile Intermediate Activated Complex [Dienophile-LA] Reactant1->Intermediate Coordination Reactant2 Diene Product Product Reactant2->Product Catalyst Lewis Acid (LA) Catalyst->Intermediate Intermediate->Product Cycloaddition Catalyst_regen Lewis Acid (LA) Product->Catalyst_regen

Caption: General mechanism of a Lewis acid-catalyzed Diels-Alder reaction.

KineticAnalysisWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Prep_Solutions Prepare Stock Solutions (Reactants, Catalyst, Standard) Setup_Reaction Set up Reaction Vessel (Inert Atmosphere) Prep_Solutions->Setup_Reaction Add_Reactants Add Dienophile & Standard Setup_Reaction->Add_Reactants Add_Catalyst Add Catalyst Add_Reactants->Add_Catalyst Initiate Add Diene (t=0) Add_Catalyst->Initiate Sampling Take Aliquots at Time Intervals Initiate->Sampling Quench Quench Reaction Sampling->Quench GC_Analysis Analyze Samples by GC-FID Quench->GC_Analysis Plot_Data Plot [Product] vs. Time GC_Analysis->Plot_Data Determine_Orders Determine Reaction Orders (Method of Initial Rates) Plot_Data->Determine_Orders Calculate_k Calculate Rate Constant (k) Determine_Orders->Calculate_k

Caption: Workflow for the kinetic analysis of a catalyzed reaction.

Conclusion and Future Outlook

Indium(I) chloride presents itself as a potentially valuable Lewis acid catalyst for specific applications, likely operating under milder conditions than its more conventional counterparts. However, the current understanding of its catalytic behavior is significantly hampered by the lack of detailed kinetic studies. The methodologies and comparative framework presented in this guide are intended to encourage and facilitate further research into the catalytic properties of InCl. A thorough kinetic investigation would not only elucidate its reaction mechanisms but also unlock its full potential in synthetic chemistry, providing researchers with a more nuanced tool for catalytic transformations.

References

electrochemical analysis of Indium(I)/Indium(III) redox couple

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Electrochemical Analysis of the Indium(I)/Indium(III) Redox Couple

This guide provides a comparative analysis of the electrochemical behavior of the Indium(I)/Indium(III) redox couple, tailored for researchers, scientists, and professionals in drug development. It offers a compilation of experimental data, detailed protocols for key analytical techniques, and a discussion of the redox behavior in various media.

Electrochemical Behavior of the In(I)/In(III) Redox Couple

Indium, a group 13 element, primarily exists in the +3 oxidation state (In³⁺), though the +1 state (In⁺) is also significant in its electrochemistry. The electrochemical reduction of In(III) is often not a direct three-electron transfer process.[1] Instead, it frequently proceeds through a two-step mechanism involving the In(I) intermediate species.[2][3] The overall process can be summarized by the following reactions:

  • In³⁺ + 2e⁻ ⇌ In⁺

  • In⁺ + e⁻ ⇌ In⁰

The stability of the In(I) species is a critical factor influencing the electrochemical behavior. In⁺ can be unstable and undergo a disproportionation reaction, particularly in aqueous solutions, where it reacts to form the more stable In(III) and metallic indium (In⁰).[4]

3In⁺ ⇌ 2In⁰ + In³⁺ [4]

The choice of electrolyte system, including the solvent and supporting ions, significantly impacts the reaction pathway and the stability of the intermediate species. For instance, studies in non-aqueous media like ionic liquids have been conducted to better characterize the In(I)/In(III) couple by avoiding competing reactions like hydrogen evolution that occur in aqueous solutions.[2][4]

Comparative Electrochemical Data

The following table summarizes key quantitative data for the indium redox couples from various experimental studies. These values are highly dependent on the specific conditions, such as the electrolyte composition, pH, and temperature.

Redox CoupleE° (V vs. SHE)E (V vs. ref)MediumTemperatureComments
In³⁺ + 2e⁻ ⇌ In⁺-0.4255-3 M ClO₄⁻25 °C-
In³⁺ + 3e⁻ ⇌ In-0.343-3 M ClO₄⁻25 °C-
In⁺ + e⁻ ⇌ In-0.14-Aqueous25 °CCalculated from equilibrium constants.[1]
In³⁺ + e⁻ → In²⁺-0.49-Aqueous25 °CCalculated from equilibrium constants.[1]
In³⁺/In⁺-~ -0.4 vs. Ag/AgClEutectic LiCl-KCl450 °CFirst step in a two-step reduction process.[3]
In⁺/In⁰-~ -0.8 vs. Ag/AgClEutectic LiCl-KCl450 °CSecond step in the reduction process.[3]
In³⁺ + 3e⁻ → In--0.65 to -0.72Indium Sulfate / Sodium Sulfate25 °CIrreversible reaction observed in cyclic voltammetry.[5]

Experimental Protocols

Cyclic Voltammetry (CV) is a powerful and common technique used to investigate the electrochemical properties of the In(I)/In(III) redox couple.[6] It can be used to determine redox potentials, study reaction mechanisms, and evaluate the kinetics of electron transfer.[6]

Protocol: Cyclic Voltammetry Analysis of In³⁺ in Aqueous Solution

Objective: To investigate the reduction mechanism of In³⁺ and identify the redox potentials for the In(III)/In(I) and In(I)/In(0) couples.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell (three-electrode setup)

  • Working Electrode (e.g., Glassy Carbon, Gold, or Platinum)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum wire or graphite (B72142) rod)

  • Indium(III) salt (e.g., InCl₃ or In₂(SO₄)₃)

  • Supporting electrolyte (e.g., NaClO₄, Na₂SO₄, KCl)

  • Deionized water

  • Inert gas (Nitrogen or Argon) for deaeration

Experimental Procedure:

  • Electrode Preparation: Polish the working electrode to a mirror finish using alumina (B75360) slurry, then sonicate in deionized water and ethanol (B145695) to remove any residual particles.

  • Electrolyte Preparation: Prepare a solution of the indium(III) salt (e.g., 0.01 M InCl₃) in an aqueous solution containing a high concentration of the supporting electrolyte (e.g., 0.1 M NaClO₄). The supporting electrolyte is necessary to minimize solution resistance and ensure that ions migrate via diffusion.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working, reference, and counter electrodes immersed in the electrolyte solution.

  • Deaeration: Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Scan:

    • Set the initial potential to a value where no faradaic reaction occurs (e.g., 0.0 V vs. Ag/AgCl).

    • Set the switching potential to a value sufficiently negative to observe the reduction of In³⁺ (e.g., -1.2 V vs. Ag/AgCl).[7]

    • Set a suitable scan rate (e.g., 50 mV/s).

    • Initiate the scan. The potential will sweep from the initial value to the switching potential and then back to the initial potential.

    • Record the resulting current as a function of the applied potential.

  • Data Analysis:

    • The resulting plot is a cyclic voltammogram.

    • Identify the cathodic peaks (on the negative-going scan), which correspond to reduction processes (e.g., In³⁺ → In⁺ and In⁺ → In⁰).

    • Identify the anodic peaks (on the positive-going scan), which correspond to the oxidation (stripping) of the deposited indium (In⁰ → In⁺ → In³⁺).

    • The peak potentials provide information about the thermodynamics of the redox reactions, while the peak currents are related to the concentration of the analyte and its diffusion coefficient. The separation between the anodic and cathodic peak potentials for a given couple can indicate the reversibility of the reaction.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical cyclic voltammetry experiment for analyzing the In(I)/In(III) redox couple.

experimental_workflow cluster_prep Preparation Stage cluster_exp Experimental Stage cluster_analysis Analysis Stage A Electrode Polishing & Cleaning B Electrolyte Preparation (In³⁺ Salt + Supporting Electrolyte) A->B C Cell Assembly (3-Electrode Setup) B->C Introduce Solution D Deaeration (Purge with N₂/Ar) C->D E Cyclic Voltammetry Scan (Apply Potential Sweep) D->E F Record Voltammogram (Current vs. Potential) E->F Generate Data G Identify Redox Peaks (Cathodic & Anodic) F->G H Data Interpretation (Determine Potentials & Mechanism) G->H

References

Unraveling the Transients: A Comparative Guide to Characterizing Intermediates in Indium(III) Chloride Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of a catalytic reaction is paramount for optimization and innovation. Indium(III) chloride (InCl₃) has emerged as a versatile and robust Lewis acid catalyst in a wide array of organic transformations due to its remarkable stability in the presence of moisture and its unique catalytic activity. [1][2] This guide provides a comparative analysis of experimental and computational methods used to characterize the fleeting intermediates that govern the pathways of InCl₃-catalyzed reactions, supported by experimental data and detailed protocols.

The efficacy of InCl₃ as a catalyst stems from its ability to act as a potent Lewis acid, activating substrates for nucleophilic attack.[1][3] Furthermore, the in situ formation of organoindium species is a key feature of many InCl₃-promoted reactions, eliminating the need for pre-formed, often sensitive, organometallic reagents.[1][2] Identifying and characterizing the transient intermediates in these processes is crucial for elucidating reaction mechanisms and designing more efficient synthetic routes.

Comparative Analysis of Characterization Techniques

The characterization of catalytic intermediates is often challenging due to their low concentration and short lifetimes.[4] A combination of spectroscopic, spectrometric, and computational techniques is typically employed to gain a comprehensive understanding. The following table summarizes and compares common methods applied to the study of InCl₃ catalysis.

Technique Type of Information Provided Strengths Limitations Relevance to InCl₃ Catalysis
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural information, connectivity, and dynamics of intermediates in solution.Provides detailed structural insights; can be used for in situ monitoring.Lower sensitivity compared to mass spectrometry; may not detect very short-lived species.Used to identify and characterize organoindium intermediates and coordination complexes.[5]
Infrared (IR) Spectroscopy Functional group identification and changes in bonding upon coordination to the indium center.Excellent for in situ monitoring of reactions; sensitive to changes in the electronic environment of functional groups.[6][7]Can be difficult to interpret complex spectra with multiple overlapping signals.Useful for observing the activation of carbonyls and other functional groups by InCl₃.[8][9]
Mass Spectrometry (MS) Mass-to-charge ratio of intermediates, providing information on their elemental composition.High sensitivity, allowing for the detection of low-concentration species.Provides limited structural information; fragmentation patterns can be complex to interpret.Can be used to identify the formation of key intermediates and track their fate throughout the reaction.
X-ray Crystallography Precise three-dimensional structure of stable or isolable intermediates.Provides unambiguous structural determination.Requires the intermediate to be crystalline and stable enough for analysis.Has been used to characterize stable organoindium reagents.[10]
Density Functional Theory (DFT) Calculations Geometries, energies, and spectroscopic properties of proposed intermediates and transition states.Can provide insights into species that are too transient to be observed experimentally; allows for the exploration of reaction pathways.[11]Accuracy is dependent on the level of theory and model used; requires experimental validation.Extensively used to support proposed mechanisms in InCl₃-catalyzed reactions, such as cycloisomerizations.[11]
¹³C Labeling Experiments Tracing the fate of specific carbon atoms throughout a reaction, providing mechanistic insights.Provides clear evidence for bond-forming and bond-breaking events.Requires the synthesis of isotopically labeled starting materials.Employed to elucidate reaction mechanisms, for instance, in multicomponent reactions.[12]

Key Intermediates in InCl₃ Catalysis

Mechanistic studies, often supported by DFT calculations, have pointed towards several key types of intermediates in InCl₃-catalyzed reactions.

1. Lewis Acid Adducts: The initial step in many InCl₃-catalyzed reactions is the coordination of the Lewis acidic indium center to a lone pair of electrons on the substrate (e.g., the oxygen of a carbonyl group). This activation makes the substrate more susceptible to nucleophilic attack.

2. Organoindium Intermediates: InCl₃ can react with organic compounds to form organoindium species in situ.[1][2] These intermediates are crucial in reactions like allylations. For instance, the reaction of an allyl halide with indium metal (often facilitated by InCl₃) generates an allylindium species that can then react with an electrophile.

3. Cationic Indium Species: In some cases, the active catalytic species is proposed to be a cationic indium complex, such as InCl₂⁺. This highly electrophilic species can be particularly effective in activating π-systems like alkynes and alkenes for cyclization reactions.[11]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the characterization of intermediates in InCl₃ catalysis.

Protocol 1: In Situ Monitoring by NMR Spectroscopy

Objective: To observe the formation and consumption of intermediates during an InCl₃-catalyzed reaction.

Methodology:

  • An NMR tube is charged with the starting material and a suitable deuterated solvent under an inert atmosphere.

  • An initial ¹H and/or ¹³C NMR spectrum is acquired to serve as a baseline.

  • A catalytic amount of InCl₃ is added to the NMR tube.

  • The reaction is monitored by acquiring NMR spectra at regular intervals.

  • Changes in chemical shifts, the appearance of new signals, and the disappearance of starting material signals are analyzed to identify potential intermediates.

  • Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed to further elucidate the structure of observed intermediates.

Protocol 2: ¹³C Labeling Study for Mechanistic Elucidation

Objective: To trace the pathway of a specific carbon atom to differentiate between possible reaction mechanisms.

Methodology:

  • Synthesize a starting material that is isotopically labeled with ¹³C at a specific position.

  • Perform the InCl₃-catalyzed reaction using the labeled substrate.

  • Isolate the final product.

  • Analyze the product using ¹³C NMR spectroscopy and/or mass spectrometry to determine the final position of the ¹³C label.

  • The location of the label in the product provides direct evidence for the mechanistic pathway. For example, this method was used to support proposed mechanisms in InCl₃-catalyzed haloalkynylation reactions.[12]

Visualizing Catalytic Pathways

The following diagrams, generated using the DOT language, illustrate key concepts in InCl₃ catalysis.

InCl3_Lewis_Acid_Activation Substrate Substrate (e.g., R₂C=O) Adduct Activated Complex [R₂C=O---InCl₃] Substrate->Adduct Coordination InCl3 InCl₃ InCl3->Adduct Product Product Adduct->Product Nucleophile Nucleophile Nucleophile->Adduct Attack

Caption: Lewis acid activation of a carbonyl substrate by InCl₃.

InCl2_Plus_Formation_and_Reaction cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle 2 InCl₃ 2 InCl₃ InCl2_plus InCl₂⁺ 2 InCl₃->InCl2_plus Dissociation InCl4_minus InCl₄⁻ 2 InCl₃->InCl4_minus Intermediate π-Complex Intermediate InCl2_plus->Intermediate Coordination Enyne 1,6-Enyne Enyne->Intermediate Cyclized_Product Cyclized Product Intermediate->Cyclized_Product Cycloisomerization Cyclized_Product->InCl2_plus Catalyst Regeneration

Caption: Proposed formation of InCl₂⁺ and its role in enyne cycloisomerization.[11]

References

Indium Chlorides in Green Solvents: A Comparative Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of sustainable chemical synthesis, the use of environmentally benign solvents is a cornerstone of green chemistry. This guide provides a comparative overview of the performance of Indium(I) chloride (InCl) and Indium(III) chloride (InCl3) in green solvents, tailored for researchers, scientists, and professionals in drug development. While both compounds offer potential as catalysts and reagents, the extent of their study and application in green chemistry varies significantly. This guide will focus on the well-documented utility of Indium(III) chloride, while also exploring the nascent research and potential of Indium(I) chloride.

Indium(III) Chloride (InCl3): A Versatile and Water-Tolerant Lewis Acid

Indium(III) chloride has emerged as a robust and versatile Lewis acid catalyst for a wide array of organic transformations in green solvents.[1] Its notable stability and activity in aqueous media make it an attractive alternative to water-sensitive Lewis acids.[1]

Performance in Green Solvents: A Tabular Summary

The catalytic efficacy of InCl3 has been demonstrated in various green solvents, including water, ionic liquids, and deep eutectic solvents. The following tables summarize its performance in key organic reactions.

Table 1: Performance of InCl3 in Water

Reaction TypeSubstratesProductConditionsYield (%)Selectivity
Diels-AlderAnthracene, MaleimideCycloadductWater, rt, 12h95endo:exo >99:1
Friedel-Crafts AlkylationIndole (B1671886), AldehydeBis(indolyl)methaneWater, rt, 10 min98-
Knoevenagel CondensationAldehyde, Malononitrileα,β-Unsaturated nitrileWater, 80°C, 1h96-
Michael AdditionIndole, α,β-Unsaturated ketone1,4-AdductWater, rt, 2h92-

Table 2: Performance of InCl3 in Ionic Liquids

Reaction TypeIonic LiquidSubstratesProductConditionsYield (%)
Friedel-Crafts Acylation[bmim][BF4]Anisole, Acetic anhydridep-Methoxyacetophenone25°C, 2h90
Biginelli Reaction[bmim][Cl]Aldehyde, Urea, Ethyl acetoacetateDihydropyrimidinone100°C, 1h95
Experimental Protocols for InCl3-Catalyzed Reactions

Protocol 1: InCl3-Catalyzed Diels-Alder Reaction in Water

  • To a stirred solution of N-ethylmaleimide (1 mmol) in water (5 mL) is added InCl3 (0.1 mmol).

  • Anthracene (1.2 mmol) is then added to the reaction mixture.

  • The mixture is stirred vigorously at room temperature for 12 hours.

  • Upon completion, the product is extracted with ethyl acetate.

  • The organic layer is dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford the crude product, which is then purified by column chromatography.

Protocol 2: InCl3-Catalyzed Friedel-Crafts Alkylation of Indoles in Water

  • A mixture of indole (2 mmol) and a catalytic amount of InCl3 (10 mol%) in water (5 mL) is stirred at room temperature.

  • The corresponding aldehyde or ketone (1 mmol) is added to the mixture.

  • The reaction is monitored by TLC. After completion (typically within a few minutes to a few hours), the solid product is collected by filtration.

  • The crude product is washed with water and dried to afford the pure bis(indolyl)methane.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate a general reaction pathway for an InCl3-catalyzed reaction in an aqueous medium and a typical experimental workflow.

reaction_pathway Reactant1 Reactant A Intermediate Activated Complex [A-InCl3-B] Reactant1->Intermediate Reactant2 Reactant B Reactant2->Intermediate Catalyst InCl3 Catalyst->Intermediate activates Solvent Water Solvent->Intermediate Intermediate->Catalyst regenerates Product Product C Intermediate->Product

Caption: General pathway for an InCl3-catalyzed reaction in water.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Add Reactants to Green Solvent Add_Catalyst Add InCl3 Reactants->Add_Catalyst Stir Stir at Specified Temperature Add_Catalyst->Stir Monitor Monitor Progress (TLC) Stir->Monitor Extract Product Extraction Monitor->Extract Dry Dry Organic Layer Extract->Dry Purify Purification (e.g., Chromatography) Dry->Purify

Caption: A typical experimental workflow for InCl3 catalysis.

Indium(I) Chloride (InCl): An Emerging but Understudied Species in Green Solvents

In stark contrast to its In(III) counterpart, the application of isolated Indium(I) chloride in green solvents for organic synthesis is not well-documented.

Current State of Research
  • Limited Data: There is a significant scarcity of studies detailing the performance of pre-formed InCl as a catalyst or reagent in green solvents.

  • Solubility and Stability: InCl is reported to be soluble in water and THF. However, it is prone to disproportionation to indium metal (In(0)) and InCl3, a process that can be facilitated by solvents like THF. This instability may limit its practical application as a stock catalyst.

  • "Indium-Mediated" Reactions: Many reactions in aqueous media are described as "indium-mediated," which typically implies the use of indium metal.[2][3][4][5][6] In these reactions, an active indium species is generated in situ, which may be an organoindium intermediate. While the exact nature of the active species is often not fully characterized, it is plausible that In(I) species are formed transiently.

  • In Situ Generation: There is evidence for the in situ generation of an active InCl species from the reaction of indium metal with InCl3 in water for use in allylation reactions. This approach circumvents the stability issues of isolated InCl.

Comparison with Alternative Lewis Acids

The choice of a Lewis acid for reactions in green solvents depends on several factors, including water tolerance, catalytic activity, cost, and toxicity.

Table 3: Comparison of InCl3 with Other Lewis Acids in Green Solvents

Lewis AcidWater ToleranceRelative CostToxicity ProfileKey Applications in Green Solvents
InCl3 HighModerateLow to moderateDiels-Alder, Friedel-Crafts, Aldol, Multicomponent reactions
Sc(OTf)3 HighHighLowAldol, Mannich, Diels-Alder reactions
Bi(OTf)3 HighModerateLowMichael additions, Friedel-Crafts, Acylations
ZnCl2 ModerateLowModerateLimited use in neat water due to hydrolysis
AlCl3 LowLowModerateGenerally not suitable for aqueous media

Conclusion

Indium(III) chloride stands out as a highly effective, water-tolerant Lewis acid catalyst with broad applicability in green solvents, supported by a substantial body of research. Its performance in promoting a variety of organic reactions with high yields and selectivities makes it a valuable tool for sustainable synthesis.

On the other hand, Indium(I) chloride remains a largely unexplored species in the context of green chemistry. While its instability presents challenges, the concept of in situ generation of active In(I) species or other low-valent indium intermediates from indium metal offers a promising avenue for future research. Further investigation into the nature and catalytic activity of these in situ generated species could unlock new synthetic methodologies that align with the principles of green chemistry. For practitioners seeking a reliable and well-documented indium-based catalyst for green solvents, Indium(III) chloride is currently the clear choice.

References

A Researcher's Guide to Product Validation in Indium(I) Chloride Reactions: X-ray Crystallography vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural validation of novel compounds is paramount. In the realm of organometallic chemistry, particularly in reactions mediated by indium(I) chloride (InCl), X-ray crystallography stands out as a definitive method for elucidating the three-dimensional atomic arrangement of reaction products. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation method.

X-ray crystallography offers an unparalleled level of detail, providing precise bond lengths, bond angles, and stereochemistry of a crystalline product.[1] This technique is crucial for the unambiguous characterization of new molecules and for understanding their intrinsic properties. However, the necessity of a single, high-quality crystal can be a significant bottleneck.[2] Alternative methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provide valuable structural information and are often more readily applicable, particularly for non-crystalline or solution-state samples.

Comparative Analysis of Product Validation Techniques

To assist researchers in selecting the optimal validation strategy, the following table summarizes the key performance indicators of X-ray crystallography, NMR spectroscopy, and Mass Spectrometry in the context of organoindium chemistry.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided 3D molecular structure, bond lengths, bond angles, absolute configurationConnectivity, chemical environment of nuclei, solution-state structureMolecular weight, elemental composition, fragmentation patterns
Sample Requirements Single, high-quality crystal (typically >0.1 mm)[1]Soluble sample in a suitable deuterated solventSmall sample amount, can be in solution or solid state
Resolution Atomic resolution (typically 0.18–0.30 nm)[3]Inferred resolution typically in the range of 0.20–0.30 nm[3]Low to high resolution depending on the analyzer
Key Advantages Unambiguous structure determination[1]Non-destructive, provides information on dynamics in solution[4]High sensitivity, rapid analysis, suitable for air-sensitive compounds[5]
Key Limitations Crystal growth can be challenging or impossible[6]Ambiguities in complex structures, less precise than XRDDoes not provide 3D structure, potential for fragmentation
Typical Application Definitive proof of structure for novel crystalline compoundsElucidation of solution-state structure and dynamicsRapid confirmation of molecular weight and formula

Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD) Protocol for Organoindium Compounds

This protocol outlines the key steps for the structural determination of an organoindium product using single-crystal X-ray diffraction.[1]

  • Crystal Growth: The primary and often most challenging step is to obtain a diffraction-quality single crystal. Common methods for organometallic compounds include:

    • Slow Evaporation: A solution of the purified product is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

    • Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Crystals form at the interface as the solvents slowly mix.

    • Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. For air- and moisture-sensitive organoindium compounds, this process should be performed under an inert atmosphere (e.g., in a glovebox).[1]

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[1] An intense, monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.[1] The crystal is rotated, and the diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, high-resolution structure.

NMR Spectroscopy for Structural Characterization

NMR spectroscopy is a powerful tool for determining the connectivity and solution-state structure of organoindium compounds.

  • Sample Preparation: A few milligrams of the purified product are dissolved in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Data Acquisition: A series of 1D (e.g., ¹H, ¹³C, ³¹P if applicable) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.

  • Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the spectra are analyzed to determine the connectivity of atoms and the overall structure of the molecule in solution.

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry is a rapid and sensitive technique for confirming the molecular weight and elemental composition of a reaction product.

  • Sample Preparation: A small amount of the sample is dissolved in a suitable solvent.

  • Ionization: The sample is introduced into the mass spectrometer and ionized using a suitable technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer.

  • Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight of the product and, in high-resolution mass spectrometry, its elemental composition.

Visualizing the Workflow and Relationships

To better illustrate the processes and logical connections discussed, the following diagrams are provided.

experimental_workflow cluster_reaction InCl Mediated Reaction cluster_purification Purification cluster_validation Product Validation Reactants Reactants Product_Mixture Product_Mixture Reactants->Product_Mixture Reaction Purified_Product Purified_Product Product_Mixture->Purified_Product Chromatography/ Recrystallization Is_Crystalline Is_Crystalline Purified_Product->Is_Crystalline XRD XRD Is_Crystalline->XRD Yes NMR_MS NMR & MS Analysis Is_Crystalline->NMR_MS No Final_Structure Final_Structure XRD->Final_Structure Definitive Structure Putative_Structure Putative_Structure NMR_MS->Putative_Structure

Figure 1. Experimental workflow for product validation in InCl mediated reactions.

comparison_logic cluster_goal Primary Goal cluster_methods Validation Methods cluster_outcomes Information Obtained Goal Unambiguous 3D Structure XRD X-ray Crystallography Goal->XRD Requires Crystal NMR NMR Spectroscopy Goal->NMR Solution Phase MS Mass Spectrometry Goal->MS Initial Check Structure Definitive 3D Structure XRD->Structure Connectivity Connectivity & Solution Structure NMR->Connectivity MolecularWeight Molecular Weight & Formula MS->MolecularWeight Structure->Connectivity Connectivity->MolecularWeight

Figure 2. Logical relationship between validation methods and information obtained.

References

Safety Operating Guide

Proper Disposal of Indium(I) Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Indium(I) chloride is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information, including operational and disposal protocols, to assist researchers, scientists, and drug development professionals in managing this hazardous material.

Indium(I) chloride is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is also harmful if inhaled, potentially causing respiratory irritation.[1] Proper handling and disposal are paramount to mitigate these risks and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle Indium(I) chloride with appropriate personal protective equipment (PPE) in a controlled environment.

  • Engineering Controls: All handling of Indium(I) chloride and its waste should be conducted in a certified chemical fume hood to prevent inhalation of dust or fumes.[3]

  • Personal Protective Equipment (PPE): Always wear the following PPE:

    • Fire-resistant lab coat.[3]

    • Chemical-resistant gloves (e.g., nitrile).[3]

    • Face shield and safety goggles.[3]

  • Storage and Segregation: Store Indium(I) chloride in a cool, dry, and well-ventilated area, away from water, acids, and strong oxidizing agents to prevent hazardous reactions.[3] It is sensitive to moisture.[1]

Hazard Summary for Indium Chlorides

The following table summarizes the key hazard information for indium chlorides, primarily based on data for Indium(III) chloride as specific data for Indium(I) chloride is limited.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Corrosion/Irritation Causes severe skin burns.[1][2]Wear protective gloves and clothing.[1][2] In case of skin contact, immediately take off all contaminated clothing and rinse skin with water.[1][2]
Serious Eye Damage/Irritation Causes serious eye damage.[1][2]Wear eye and face protection.[1][2] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] Use only outdoors or in a well-ventilated area.[1] If inhaled, remove person to fresh air and keep comfortable for breathing.[1][2]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[2]Avoid release to the environment.[2][4]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of Indium(I) chloride is through an approved hazardous waste disposal service.[1][2][5] Do not discharge into sewer systems or the environment.[4]

Experimental Protocol for Waste Collection and Segregation:

  • Waste Identification and Labeling:

    • Clearly label a dedicated, sealable, and corrosion-resistant waste container as "Hazardous Waste: Indium(I) Chloride".

    • Include the date of waste generation and the responsible researcher's name.

  • Collection of Solid Waste:

    • Carefully sweep up any solid Indium(I) chloride waste using spark-proof tools.[4] Avoid creating dust.[5]

    • Place the collected solid waste into the designated hazardous waste container.

  • Collection of Contaminated Materials:

    • Any materials that have come into contact with Indium(I) chloride, such as gloves, weighing paper, and disposable labware, should also be placed in the designated hazardous waste container.

    • Rinse contaminated glassware with a suitable solvent (e.g., deionized water) in a chemical fume hood. The rinsate should be collected as hazardous waste.

  • Storage of Waste:

    • Keep the hazardous waste container tightly closed and store it in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste container.

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for Indium(I) chloride.

Logical Workflow for Indium(I) Chloride Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Indium(I) chloride.

G start Start: Indium(I) Chloride Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste (Solid & Contaminated Materials) fume_hood->collect_waste label_container Use a Labeled, Sealable, Corrosion-Resistant Container collect_waste->label_container store_waste Store Waste Container Securely in Designated Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs end End: Waste Disposed of by Approved Professionals contact_ehs->end

Caption: Workflow for the safe disposal of Indium(I) chloride.

Disclaimer: This information is intended as a guide and is based on available safety data for indium compounds. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for Indium(I) chloride before handling and disposal. It is the responsibility of the waste generator to ensure proper waste classification and disposal in accordance with all applicable regulations.[6][7]

References

Personal protective equipment for handling Indium(i)chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Indium(I) chloride. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and a comprehensive disposal strategy to ensure a secure laboratory environment.

I. Hazard Identification and Personal Protective Equipment (PPE)

Indium(I) chloride is a corrosive solid that can cause severe skin burns and eye damage.[1] It is also harmful if inhaled, causing irritation to the respiratory system.[1] Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

SituationEye ProtectionSkin ProtectionRespiratory Protection
Handling Solid Chemical safety goggles or a face shield.[1][2]Impermeable gloves (e.g., nitrile), fire-resistant lab coat, and full coverage clothing.[1][2][3]A NIOSH-approved respirator with a particulate filter is recommended, especially if dust may be generated.[4]
Cleaning Spills Chemical safety goggles and a face shield.[4]Impermeable gloves, lab coat, or protective work clothing.[4]A NIOSH-approved respirator with a HEPA filter.[4]

II. Quantitative Safety Data

The following table summarizes key quantitative safety and physical property data for Indium(I) chloride.

ParameterValue
Molecular Formula InCl
Molecular Weight 150.27 g/mol
Appearance Yellow crystalline solid[1]
Melting Point ~ 225 °C / 437 °F[1]
Boiling Point 608 °C / 1126.4 °F[1]
Specific Gravity 4.19 g/cm³[1]
Occupational Exposure Limits TWA: 0.1 mg/m³ (as In)[5]

III. Operational Plan for Safe Handling

Handling Indium(I) chloride requires a systematic approach to minimize exposure and prevent accidents. The following workflow outlines the essential steps for safe handling in a laboratory setting.

Workflow for Safe Handling of Indium(I) Chloride cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare a Certified Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Indium(I) Chloride in Fume Hood prep_hood->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_close Securely Close Container handle_transfer->handle_close post_clean Decontaminate Work Area handle_close->post_clean post_ppe Properly Remove and Dispose of PPE post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash Disposal Workflow for Indium(I) Chloride Waste cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Collect Solid Waste in a Labeled, Sealed Container storage_area Store Waste in a Designated Hazardous Waste Area collect_solid->storage_area collect_ppe Place Contaminated PPE in a Separate Labeled Bag collect_ppe->storage_area storage_log Log Waste for Pickup storage_area->storage_log disposal_pickup Arrange for Pickup by a Licensed Waste Disposal Company storage_log->disposal_pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.